molecular formula C4H4BrNO B1527752 5-Bromo-3-methylisoxazole CAS No. 1263378-26-2

5-Bromo-3-methylisoxazole

Cat. No.: B1527752
CAS No.: 1263378-26-2
M. Wt: 161.98 g/mol
InChI Key: FLVASSBEDDEYIT-UHFFFAOYSA-N
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Description

5-Bromo-3-methylisoxazole (CAS 1263378-26-2) is a high-value halogenated heterocyclic building block extensively used in medicinal chemistry and drug discovery research. This compound features a bromine atom on the isoxazole ring, making it a versatile precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to create more complex 3,5-disubstituted isoxazole derivatives . The isoxazole ring is a critical pharmacophore in medicinal chemistry, known for its diverse biological activities . Research into similar 3,5-disubstituted isoxazole structures has demonstrated significant potential in developing therapeutic agents with anticancer, anti-inflammatory, antimicrobial, and antiviral properties . Furthermore, the 3,5-dimethylisoxazole motif is a well-established acetyl-lysine mimic employed in the design of Bromodomain and Extra-Terminal (BET) protein inhibitors, a prominent class of epigenetic anti-cancer agents . As such, 5-Bromo-3-methylisoxazole serves as a fundamental starting material for synthesizing and optimizing novel BET inhibitors and other small-molecule probes targeting protein-protein interactions . This product is offered for research applications only. Handling should be conducted in accordance with established laboratory safety protocols. Refer to the provided Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

5-bromo-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c1-3-2-4(5)7-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVASSBEDDEYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696184
Record name 5-Bromo-3-methyl-1,2-oxazole
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Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-26-2
Record name 5-Bromo-3-methyl-1,2-oxazole
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Record name 5-bromo-3-methyl-1,2-oxazole
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Foundational & Exploratory

5-Bromo-3-methylisoxazole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-3-methylisoxazole: Properties, Synthesis, and Applications

Introduction

5-Bromo-3-methylisoxazole is a halogenated five-membered heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. As a functionalized isoxazole, it serves as a versatile and valuable synthetic building block. The isoxazole ring itself is a well-established pharmacophore, present in a variety of biologically active compounds and approved pharmaceuticals, where it is often employed as a bioisostere for other functional groups.[1][2][3] The presence of a bromine atom at the 5-position provides a chemically reactive handle, enabling a wide range of subsequent chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions. This allows for the systematic development of compound libraries to explore structure-activity relationships (SAR) in drug discovery programs.[2][4]

This technical guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, spectroscopic characterization, and key applications of 5-Bromo-3-methylisoxazole. It is intended to serve as a foundational resource for researchers, offering both established data and field-proven insights into its practical use in a laboratory setting.

Physicochemical and Structural Properties

5-Bromo-3-methylisoxazole is a liquid at room temperature.[5] Its core structure consists of a 3-methyl substituted isoxazole ring, which is brominated at the 5-position. This substitution pattern dictates its reactivity and physical properties. The key identifiers and properties are summarized below for quick reference.

PropertyValueReference(s)
IUPAC Name 5-bromo-3-methyl-1,2-oxazole[6]
CAS Number 1263378-26-2[5][6]
Molecular Formula C₄H₄BrNO[5][6]
Molecular Weight 161.98 g/mol [4][6]
Appearance Liquid[5][7]
Boiling Point 198.3 °C[4]
Density 1.654 g/cm³[4]
Flash Point 73.7 °C[4]
InChI Key FLVASSBEDDEYIT-UHFFFAOYSA-N[5][6]
SMILES CC1=NOC(=C1)Br[6]

Solubility Profile: While specific quantitative solubility data is not extensively published, based on its molecular structure—a small, moderately polar heterocyclic compound—5-Bromo-3-methylisoxazole is expected to be soluble in a wide range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and alcohols. Its solubility in non-polar solvents like hexanes may be limited, and it is expected to have very low solubility in water.

Synthesis and Purification

While numerous methods exist for the synthesis of the isoxazole core, a common and effective strategy involves the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[3] For a 3,5-disubstituted isoxazole like the target compound, a plausible and efficient pathway involves the reaction of an appropriate α,β-unsaturated oxime.

The causality behind this choice of pathway lies in its reliability and the commercial availability of starting materials. The cyclization of an oxime derived from a β-dicarbonyl equivalent is a foundational method in isoxazole synthesis. The bromination step is positioned to take advantage of the reactivity of the isoxazole ring.

General Synthetic Workflow

G cluster_prep Step 1: Oxime Formation cluster_cyclize Step 2: Cyclization & Bromination cluster_purify Step 3: Purification start Acetoacetaldehyde Dimethyl Acetal product1 Intermediate Oxime start->product1 Acidic Hydrolysis then reaction with NH₂OH reagent1 Hydroxylamine product2 5-Bromo-3-methylisoxazole product1->product2 Ring Closure & Electrophilic Bromination reagent2 N-Bromosuccinimide (NBS) crude Crude Product product2->crude final Pure Product (>95%) crude->final Column Chromatography (Silica Gel)

Caption: A plausible synthetic workflow for 5-Bromo-3-methylisoxazole.

Hypothetical Experimental Protocol

This protocol is a representative example based on established chemical principles for isoxazole synthesis.

  • Oxime Formation:

    • To a solution of acetoacetaldehyde dimethyl acetal (1.0 eq) in a mixture of ethanol and water, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

    • The rationale for using sodium acetate is to buffer the reaction, neutralizing the HCl released from hydroxylamine hydrochloride to free the nucleophilic hydroxylamine.

  • Cyclization and Bromination:

    • Once the oxime formation is complete, cool the reaction mixture in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C. The use of NBS provides a reliable source of electrophilic bromine for the functionalization of the heterocyclic ring as it forms.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.

    • Extract the product into an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude liquid via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-Bromo-3-methylisoxazole.

Spectroscopic Analysis and Characterization

Structural elucidation of the final compound is critical and is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they serve as a self-validating system.[8]

Logical Workflow for Spectroscopic Analysis

G cluster_techniques Spectroscopic Techniques cluster_data Derived Information compound Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry (EI-MS) compound->ms ir Infrared (IR) Spectroscopy compound->ir nmr_data Proton/Carbon Skeleton Connectivity nmr->nmr_data ms_data Molecular Weight Isotopic Pattern (Br) ms->ms_data ir_data Presence of Functional Groups ir->ir_data elucidation Final Structure Elucidation nmr_data->elucidation ms_data->elucidation ir_data->elucidation

Caption: Logical flow of spectroscopic analysis for structural determination.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a small molecule.[10]

¹H NMR (Proton NMR): The proton spectrum provides information on the number of distinct proton environments and their neighboring protons.

  • Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher spectrometer.[9]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.3Singlet (s)1HH-4 (vinyl)Proton on the isoxazole ring, deshielded by the electronegative environment but not in a typical aromatic region.
~ 2.3Singlet (s)3H-CH₃Methyl group attached to the C3 position of the isoxazole ring. No adjacent protons, hence a singlet.

¹³C NMR (Carbon NMR): The carbon spectrum reveals the number of unique carbon environments.

  • Protocol: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.[9]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 162C-3Carbon attached to the methyl group and doubly bonded to nitrogen.
~ 105C-4Vinyl carbon of the isoxazole ring.
~ 140C-5Carbon bearing the bromine atom, significantly deshielded by the halogen.
~ 12-CH₃Aliphatic carbon of the methyl group.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through isotopic patterns.

  • Protocol: Introduce a dilute solution of the sample into an Electron-Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.

For 5-Bromo-3-methylisoxazole, the most telling feature is the molecular ion peak (M⁺). Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: one for [C₄H₄⁷⁹BrNO]⁺ at m/z ≈ 161 and one for [C₄H₄⁸¹BrNO]⁺ at m/z ≈ 163. This characteristic M/M+2 pattern is definitive proof of the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[8]

  • Protocol: Place a drop of the neat liquid sample on the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory and acquire the spectrum.[9]

Expected Absorption (cm⁻¹)Bond VibrationFunctional Group
~3100-3150C-H stretchIsoxazole ring C-H
~2900-3000C-H stretchMethyl group C-H
~1600-1650C=N stretchIsoxazole ring
~1400-1450C=C stretchIsoxazole ring
~500-600C-Br stretchBromoalkene

Chemical Reactivity and Synthetic Applications

The primary site of reactivity on 5-Bromo-3-methylisoxazole is the carbon-bromine bond at the 5-position. This bond is susceptible to oxidative addition by low-valent transition metal catalysts, particularly palladium(0). This reactivity makes it an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are cornerstones of modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions provide a modular and efficient way to introduce molecular diversity, starting from the 5-bromo core.

  • Suzuki-Miyaura Coupling: Reaction with an organoboron compound (boronic acid or ester) to form a C-C bond, typically to introduce aryl or vinyl groups.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, introducing an alkynyl moiety.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, allowing for the synthesis of 5-amino-isoxazole derivatives.

  • Heck Coupling: Reaction with an alkene to form a C-C bond, yielding a 5-alkenyl-isoxazole.

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ pd2_1 R¹-Pd(II)L₂-Br pd0->pd2_1 Oxidative Addition pd2_2 R¹-Pd(II)L₂-OR² pd2_1->pd2_2 Metathesis pd2_3 R¹-Pd(II)L₂-R³ pd2_2->pd2_3 Transmetalation pd2_3->pd0 Reductive Elimination product R¹-R³ pd2_3->product r1br R¹-Br (5-Bromo-3-methylisoxazole) boronic R³-B(OR²)₂ boronic->pd2_2 base Base (e.g., K₂CO₃) base->pd2_1

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add 5-Bromo-3-methylisoxazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio). Degas the reaction mixture again by bubbling argon or nitrogen through it for 15-20 minutes. The removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the 5-aryl-3-methylisoxazole product.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 5-Bromo-3-methylisoxazole lies in its role as a versatile intermediate. The isoxazole moiety is recognized for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, and its metabolic stability.[1][2]

By using the cross-coupling reactions described above, researchers can rapidly generate a diverse library of analogues from the common 5-bromo precursor. This strategy is fundamental to modern medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound.

Workflow for Scaffold Diversification

G cluster_rxns Cross-Coupling Reactions cluster_products Diverse Compound Library start 5-Bromo-3-methylisoxazole (Core Scaffold) suzuki Suzuki (+ R-B(OH)₂) start->suzuki sonogashira Sonogashira (+ R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald heck Heck (+ Alkene) start->heck prod_suzuki 5-Aryl/Vinyl Analogues suzuki->prod_suzuki prod_sono 5-Alkynyl Analogues sonogashira->prod_sono prod_buch 5-Amino Analogues buchwald->prod_buch prod_heck 5-Alkenyl Analogues heck->prod_heck screen Biological Screening (HTS, In-vitro assays) prod_suzuki->screen prod_sono->screen prod_buch->screen prod_heck->screen sar SAR & Lead Optimization screen->sar

Caption: Diversification of the 5-Bromo-3-methylisoxazole scaffold for drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, 5-Bromo-3-methylisoxazole must be handled with appropriate care, following standard safety protocols.

Hazard Profile: Based on GHS classifications, this compound is considered hazardous.[4][6]

  • H302: Harmful if swallowed[4][6]

  • H315: Causes skin irritation[4][6]

  • H319: Causes serious eye irritation[4][6]

  • H335: May cause respiratory irritation[4][6]

Recommended Handling Procedures:

  • Always work in a well-ventilated chemical fume hood.[11]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[12][13]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[14]

  • In case of contact, immediately flush the affected area with copious amounts of water.[15]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]

  • A recommended long-term storage temperature is at or below -15°C.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

References

  • 5-Bromo-3-methyl-1,2-oxazole | C4H4BrNO | CID 53408116 - PubChem. (URL: [Link])

  • 3-(Bromomethyl)-5-methylisoxazole | C5H6BrNO | CID 2776304 - PubChem. (URL: [Link])

  • 3-Bromo-5-methyl-1,2-oxazole | C4H4BrNO | CID 2763224 - PubChem. (URL: [Link])

  • 5-bromo-3-methylbenzo[d]isoxazole. (URL: [Link])

  • 4-Bromo-5-methyl-1,2-oxazol-3-amine - PubChem. (URL: [Link])

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P
  • DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google P
  • 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem. (URL: [Link])

  • Advances in isoxazole chemistry and their role in drug discovery - PubMed. (URL: [Link])

  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (URL: [Link])

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  • IR and NMR combo Packet Video Key - YouTube. (URL: [Link])

Sources

5-Bromo-3-methylisoxazole molecular structure and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-3-methylisoxazole

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and applications of 5-Bromo-3-methylisoxazole. This heterocyclic compound is a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents.

Core Molecular Data and Physicochemical Properties

5-Bromo-3-methylisoxazole is a halogenated five-membered heterocyclic compound. The presence of the bromine atom at the 5-position provides a reactive handle for synthetic modifications, while the isoxazole core is a well-established pharmacophore in numerous biologically active molecules.[1][2][3]

The fundamental properties of 5-Bromo-3-methylisoxazole are summarized below.

PropertyValueReference
CAS Number 1263378-26-2[4]
Molecular Formula C₄H₄BrNO[4]
Molecular Weight 161.98 g/mol
IUPAC Name 5-bromo-3-methyl-1,2-oxazole[5]
Synonyms 5-bromo-3-methyl-1,2-oxazole, Isoxazole, 5-bromo-3-methyl-[4][5]
SMILES CC1=NOC(=C1)Br
Physical Form Liquid[4]
Boiling Point 198.3 °C
Density 1.654 g/cm³[1]
Flash Point 73.7 °C[1]

Molecular Structure:

Caption: 2D Structure of 5-Bromo-3-methylisoxazole.

Synthesis and Spectroscopic Characterization

A definitive, peer-reviewed synthesis protocol for 5-Bromo-3-methylisoxazole is not extensively documented. However, a chemically sound and logical pathway can be proposed based on established methodologies for the functionalization of isoxazole rings, primarily through regioselective metallation followed by electrophilic quenching.[6]

Hypothetical Synthesis Protocol

The synthesis of 5-bromo-3-methylisoxazole can be logically achieved via the bromination of 3-methylisoxazole. The acidity of the proton at the C5 position of the isoxazole ring allows for deprotonation with a strong base, such as n-butyllithium (n-BuLi), to form a lithiated intermediate. This nucleophilic species can then react with an electrophilic bromine source, like N-Bromosuccinimide (NBS), to yield the final product.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-methylisoxazole (1.0 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., Argon or Nitrogen), cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.05 equivalents) dropwise to the cooled solution. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithiated intermediate. The progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

  • Bromination: A solution of N-Bromosuccinimide (NBS) (1.1 equivalents) in anhydrous THF is added slowly to the reaction mixture at -78 °C.

  • Quenching and Work-up: After stirring for an additional 1-2 hours, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The mixture is allowed to warm to room temperature, and the organic product is extracted with an appropriate solvent, such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified via column chromatography on silica gel to yield pure 5-Bromo-3-methylisoxazole.

G start Start: 3-Methylisoxazole in Anhydrous THF cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool deprotonation Add n-BuLi (1.05 eq) Stir for 1h @ -78 °C cool->deprotonation intermediate Formation of 5-Lithio-3-methylisoxazole deprotonation->intermediate bromination Add NBS (1.1 eq) in THF Stir for 1-2h @ -78 °C intermediate->bromination product Formation of 5-Bromo-3-methylisoxazole bromination->product quench Quench with sat. aq. NH₄Cl product->quench extract Extract with Ethyl Acetate Wash with Brine, Dry quench->extract purify Purify via Column Chromatography extract->purify final_product Final Product: Pure 5-Bromo-3-methylisoxazole purify->final_product

Caption: Proposed workflow for the synthesis of 5-Bromo-3-methylisoxazole.

Expected Spectroscopic Profile

Characterization of the final product would rely on standard spectroscopic techniques. Based on data from analogous structures, the following spectral features are anticipated[7][8]:

  • ¹H NMR: The spectrum is expected to be simple, showing a singlet for the methyl protons (CH₃) around δ 2.3-2.5 ppm and a singlet for the single proton on the isoxazole ring (C4-H).

  • ¹³C NMR: The carbon spectrum would display signals for the four carbon atoms. The methyl carbon would resonate at a high field (around δ 10-20 ppm), while the three carbons of the isoxazole ring would appear at lower fields.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C=N stretching of the isoxazole ring and a strong C-Br stretching band.

Reactivity and Applications in Drug Discovery

The isoxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[2][3] Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][9]

The 5-bromo-3-methylisoxazole molecule is a valuable starting material for generating chemical libraries for high-throughput screening. The C-Br bond at the 5-position is particularly useful as it can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[10]

While specific biological targets for 5-Bromo-3-methylisoxazole itself are not widely documented, related scaffolds have shown significant promise. For example, derivatives of the 3-methyl-benzo[d]isoxazole core have been investigated as potent inhibitors of bromodomains, such as BRD4, which are epigenetic readers implicated in the transcriptional regulation of oncogenes.[9][10] This highlights the potential of the 3-methylisoxazole core in designing targeted therapies.

G start Building Block (5-Bromo-3-methylisoxazole) synthesis Library Synthesis (e.g., Suzuki, Heck Coupling) start->synthesis Versatile Handle (Br) screening High-Throughput Screening (In Vitro Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_gen Lead Generation & Structure-Activity Relationship (SAR) hit_id->lead_gen lead_opt Lead Optimization (ADMET Properties) lead_gen->lead_opt preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: General workflow for drug discovery using a versatile chemical building block.

Safety and Handling

5-Bromo-3-methylisoxazole is intended for laboratory research use only.[4] As with all chemicals, it should be handled by trained personnel in a well-ventilated area, preferably a chemical fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.

GHS Hazard Information
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

(Data sourced from Biosynth and JHECHEM CO LTD)[1][11]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11] Recommended storage temperature is below -15°C.[1]

References

  • BenchChem. (2025). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromo-3-methylbenzo[d]isoxazole. BenchChem.
  • CymitQuimica. (2026). 5-Bromo-3-methylisoxazole. CymitQuimica.
  • Sigma-Aldrich. 5-Amino-4-bromo-3-methylisoxazole 97. Sigma-Aldrich.
  • BenchChem. (2025). Spectroscopic Profile of 5-Bromo-3-methylbenzo[d]isoxazole: A Technical Guide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 5-Bromo-3-methylbenzo[d]isoxazole in Medicinal Chemistry. BenchChem.
  • PubChem. 5-Bromo-3-methyl-1,2-oxazole | C4H4BrNO | CID 53408116. PubChem.
  • BenchChem. (2025). Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole. BenchChem.
  • Biosynth. 5-Bromo-3-methylisoxazole | 1263378-26-2. Biosynth.
  • JHECHEM CO LTD. Buy 5-Amino-4-bromo-3-methylisoxazole from JHECHEM CO LTD. Echemi.
  • ResearchGate. Synthesis of 5‐bromooxazole (10·HCl). ResearchGate.
  • PubMed. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed.
  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.

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Introduction: The Significance of 5-Bromo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-3-methylisoxazole is a versatile heterocyclic compound that serves as a crucial building block in the landscape of medicinal chemistry and organic synthesis. The isoxazole core is a recognized pharmacophore present in numerous pharmaceuticals, including the antibiotic sulfamethoxazole and the anti-inflammatory agent parecoxib. The specific substitution pattern of 5-bromo-3-methylisoxazole, featuring a reactive bromine atom at the 5-position and a methyl group at the 3-position, offers a strategic advantage for synthetic chemists. The bromine atom acts as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular diversity and explore structure-activity relationships (SAR). This guide provides a detailed exploration of the primary synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, experimental considerations, and detailed protocols.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 5-bromo-3-methylisoxazole can be approached through several strategic pathways. The optimal choice depends on factors such as the availability of starting materials, desired scale, and tolerance for potential isomeric impurities. This section details the two most prominent and scientifically sound methodologies: direct, regioselective bromination of a pre-formed isoxazole ring and classical ring construction via cyclocondensation.

Pathway 1: Regioselective Bromination of 3-Methylisoxazole

This is arguably the most direct and efficient approach, predicated on the inherent reactivity of the 3-methylisoxazole scaffold. The C-H bond at the 5-position of the isoxazole ring is the most acidic due to the inductive effects of the adjacent ring oxygen and nitrogen atoms. This allows for regioselective deprotonation by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a stable lithiated intermediate. This intermediate can then be quenched with an electrophilic bromine source to yield the desired product with high selectivity.

Mechanism: The reaction proceeds via a deprotonation-bromination sequence. The strong base abstracts the proton at the C5 position, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic bromine source (e.g., Br₂, 1,2-dibromoethane) to form the C-Br bond. The choice of bromine source and reaction temperature is critical to avoid side reactions.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base like n-BuLi is required to deprotonate the weakly acidic C-H bond without competing addition reactions.

  • Temperature Control: The lithiation step is performed at very low temperatures (typically -78 °C) to prevent decomposition of the organolithium reagent and the lithiated isoxazole intermediate, as well as to control the reaction's exothermicity.

  • Electrophilic Quench: Quenching the lithiated species with a suitable bromine source installs the halogen at the desired position.

Pathway 2: Cyclocondensation of a Brominated 1,3-Dicarbonyl Precursor

A foundational method for constructing the isoxazole ring is the Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1] To synthesize 5-bromo-3-methylisoxazole via this route, a pre-brominated dicarbonyl precursor is required, namely 1-bromo-2,4-pentanedione.

Mechanism: The reaction begins with the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the dicarbonyl compound. The initial attack can occur at either carbonyl, which can lead to a mixture of regioisomers if the dicarbonyl is unsymmetrical.[2] Following the initial condensation to form an oxime intermediate, intramolecular cyclization occurs, followed by dehydration to yield the aromatic isoxazole ring.[1]

Causality Behind Experimental Choices:

  • Precursor Synthesis: This pathway necessitates the prior synthesis or sourcing of 1-bromo-2,4-pentanedione, which can be prepared by the direct bromination of acetylacetone.

  • pH Control: The reaction is typically carried out under mildly acidic or basic conditions to facilitate both the initial condensation and the final dehydration step.

  • Regioselectivity: While this method is robust, a significant drawback is the potential for poor regiochemical control when using unsymmetrical 1,3-dicarbonyls, leading to the formation of isomeric products (e.g., 3-bromo-5-methylisoxazole).[2] However, with the chosen precursor, the electronics favor the formation of the desired 5-bromo isomer.

Data Presentation: Comparison of Synthesis Pathways

Parameter Pathway 1: Regioselective Bromination Pathway 2: Cyclocondensation
Starting Materials 3-Methylisoxazole, n-Butyllithium1-Bromo-2,4-pentanedione, Hydroxylamine HCl
Key Reagents Strong organolithium base, Electrophilic Br sourceAcid or Base catalyst
Key Advantage High regioselectivity, Direct routeUtilizes classical, well-established reaction
Key Disadvantage Requires cryogenic temperatures and inert atmospherePotential for regioisomeric impurities
Typical Yield HighModerate to High

Visualization of Synthetic Pathways

Diagram 1: Regioselective Bromination

cluster_path1 Pathway 1: Regioselective Bromination start1 3-Methylisoxazole step1 1. n-BuLi, THF, -78 °C 2. Electrophilic Bromine Source start1->step1 prod1 5-Bromo-3-methylisoxazole step1->prod1

Caption: Workflow for the direct bromination of 3-methylisoxazole.

Diagram 2: Cyclocondensation Route

cluster_path2 Pathway 2: Cyclocondensation start2_1 1-Bromo-2,4-pentanedione step2 Reaction in Suitable Solvent (e.g., Ethanol) start2_1->step2 start2_2 Hydroxylamine HCl start2_2->step2 prod2 5-Bromo-3-methylisoxazole (+ potential regioisomer) step2->prod2

Caption: Workflow for the cyclocondensation synthesis route.

Experimental Protocol: Regioselective Bromination

This protocol details the synthesis of 5-bromo-3-methylisoxazole via the highly regioselective lithiation and subsequent bromination of 3-methylisoxazole.

Materials:

  • 3-Methylisoxazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • 1,2-Dibromoethane (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add 3-methylisoxazole to a flame-dried round-bottom flask containing anhydrous THF. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium solution dropwise to the stirred solution over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for an additional 1 hour.

  • Bromination: Add 1,2-dibromoethane dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours.

  • Quenching: Slowly warm the reaction mixture to room temperature. Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 5-bromo-3-methylisoxazole.[3]

Conclusion

The synthesis of 5-bromo-3-methylisoxazole is a critical process for advancing drug discovery programs that utilize the isoxazole scaffold. While classical cyclocondensation methods provide a viable route, the direct, regioselective bromination of 3-methylisoxazole offers a more elegant and efficient strategy, delivering the target compound with high purity and yield. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently synthesize this valuable intermediate for their research and development endeavors.

References

  • de Oliveira, R. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6234–6246. Available at: [Link]

  • Manisekar, S., et al. (2022). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. ResearchGate. Available at: [Link]

  • de Oliveira, R. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Center for Biotechnology Information. Available at: [Link]

  • (2018). (PDF) Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. ResearchGate. Available at: [Link]

  • Chemist Nate. (2019). synthesis of isoxazoles. YouTube. Available at: [Link]

  • Ali, M. A., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PubMed Central. Available at: [Link]

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A Technical Guide to 5-Bromo-3-methylisoxazole: A Versatile Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 5-Bromo-3-methylisoxazole, a heterocyclic compound poised as a valuable building block in modern medicinal chemistry. Intended for researchers, medicinal chemists, and drug development professionals, this document explores the foundational chemistry, inferred therapeutic potential, and strategic application of this molecule in the pursuit of novel therapeutics. We will move beyond a simple recitation of facts to a synthesized narrative grounded in established chemical principles and drug discovery workflows, explaining the causality behind experimental strategies.

Introduction: The Significance of the Isoxazole Nucleus

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of electronic and steric properties, making it a "privileged scaffold" in drug discovery.[1][2][3] Isoxazole derivatives are found in numerous FDA-approved drugs and biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4]

5-Bromo-3-methylisoxazole, specifically, represents a strategically functionalized starting material. The methyl group at the 3-position and the bromine atom at the 5-position provide distinct handles for synthetic modification. The bromine atom, in particular, is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), enabling the construction of diverse chemical libraries for screening. It serves less as a final therapeutic agent itself and more as a critical intermediate for creating more complex, potent, and selective drug candidates.[5]

Physicochemical Properties and Data

A clear understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key physicochemical data for 5-Bromo-3-methylisoxazole are summarized below.

PropertyValue
CAS Number 1263378-26-2[6]
Molecular Formula C₄H₄BrNO[5][6]
Molecular Weight 161.98 g/mol [5]
Appearance Liquid[6][7]
Boiling Point 198.3 °C[5]
Density 1.654 g/cm³[5]
SMILES Cc1cc(Br)no1
InChI Key FLVASSBEDDEYIT-UHFFFAOYSA-N[6]

Synthetic Strategy: A Conceptual Framework

While specific, peer-reviewed synthetic protocols for 5-Bromo-3-methylisoxazole are not extensively detailed in public literature, a plausible pathway can be constructed from established isoxazole synthesis methodologies.[3][8] The most common and effective methods involve 1,3-dipolar cycloaddition reactions or the cyclization of an appropriate precursor.

A logical approach would involve the reaction of a brominated diketone equivalent with hydroxylamine. The presence of the bromine atom necessitates careful selection of reaction conditions to avoid unwanted side reactions.

Hypothetical Step-by-Step Synthesis Protocol:
  • Starting Material Selection: The synthesis would likely begin with a readily available precursor such as a β-ketoester or a diketone which can be selectively brominated.

  • Reaction with Hydroxylamine: The carbonyl compound is reacted with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) and a suitable solvent like ethanol. This initially forms an oxime intermediate.

  • Cyclization: The intermediate oxime undergoes intramolecular cyclization to form the isoxazole ring. This step is often promoted by heat or the use of a dehydrating agent, which removes a molecule of water to drive the reaction to completion.

  • Work-up and Purification: Following the reaction, the mixture is cooled and the product is extracted using an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The final purification of the crude product is typically achieved via column chromatography on silica gel or distillation to yield pure 5-Bromo-3-methylisoxazole.

Visualization: Conceptual Synthetic Workflow

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Cyclization cluster_3 Step 4: Purification A Brominated β-Diketone or equivalent C Oxime Intermediate A->C + B Hydroxylamine HCl, Base (e.g., NaOAc) E 5-Bromo-3-methylisoxazole C->E (-H₂O) D Heat or Dehydrating Agent G Pure Product E->G F Extraction & Column Chromatography

Caption: Conceptual workflow for the synthesis of 5-Bromo-3-methylisoxazole.

Therapeutic Potential: Extrapolation from Isoxazole Derivatives

Direct biological studies on 5-Bromo-3-methylisoxazole are limited. However, its value is understood by examining the vast therapeutic applications of the complex molecules derived from it. The isoxazole scaffold is a key pharmacophore whose derivatives have shown significant promise in several disease areas.[8]

Anticancer Activity

The dysregulation of protein kinases is a hallmark of many cancers. Isoxazole derivatives have been successfully developed as potent kinase inhibitors.[9] Furthermore, certain 3-methyl-benzo[d]isoxazole scaffolds have been identified as inhibitors of Bromodomain and Extra-Terminal (BET) proteins like BRD4, which are critical regulators of oncogene transcription.[8][9] This makes BRD4 inhibition a promising strategy for cancers such as acute myeloid leukemia.[9] The 5-bromo position on our core molecule is the ideal launching point for synthesizing derivatives that could target the active sites of these proteins.

Anti-Inflammatory and Immunomodulatory Effects

Chronic inflammation underlies numerous diseases. Isoxazole derivatives have demonstrated potent anti-inflammatory activity through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes (e.g., the drug Parecoxib) and p38 MAP kinase.[2][10] Leflunomide, another isoxazole-based drug, is a well-recognized immunosuppressive agent used in the treatment of rheumatoid arthritis.[10] Hybrids of isoxazole have shown potential in managing inflammatory conditions by inhibiting the production of pro-inflammatory cytokines like IL-17 and IFN-γ.[11] This suggests that novel compounds derived from 5-Bromo-3-methylisoxazole could be developed for autoimmune disorders and other inflammatory diseases.[10][11]

Antimicrobial Applications

The isoxazole ring is a cornerstone of several successful antimicrobial agents.[3] Sulfamethoxazole, a widely used antibiotic, contains an isoxazole moiety and functions by inhibiting bacterial folic acid synthesis. Other isoxazole-containing drugs like oxacillin and cloxacillin are staples in treating bacterial infections.[3] The ability to readily diversify the 5-Bromo-3-methylisoxazole scaffold allows for the exploration of novel structures to combat the growing threat of antimicrobial resistance.

Neuroprotective Potential

Emerging research points to the potential of isoxazole derivatives in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][2] Some compounds have been investigated as ligands for nicotinic acetylcholine receptors (nAChR), which are involved in pain and cognitive processes.[2] By serving as a starting point for novel chemical entities, 5-Bromo-3-methylisoxazole could contribute to the development of new central nervous system (CNS) therapies.

A Strategic Workflow for Drug Discovery

Leveraging a building block like 5-Bromo-3-methylisoxazole requires a systematic and logical drug discovery process. The goal is to translate the potential of this scaffold into a tangible therapeutic candidate. This self-validating workflow ensures that each step builds upon reliable data from the previous one.

Mandatory Visualization: Drug Discovery & Development Workflow

G A Compound of Interest (5-Bromo-3-methylisoxazole) B Library Synthesis (e.g., Cross-Coupling) A->B Derivatization C High-Throughput Screening (HTS) B->C Screening D Hit Identification C->D Data Analysis E Lead Optimization (SAR Studies) D->E Medicinal Chemistry F In Vivo Testing (Animal Models) E->F Efficacy & Toxicity G Preclinical Development F->G Safety Assessment

Caption: A generalized workflow for drug discovery starting from a core scaffold.

Step-by-Step Experimental Protocol:
  • Library Synthesis:

    • Objective: To create a diverse collection of chemical compounds (a library) based on the 5-Bromo-3-methylisoxazole core.

    • Methodology: Employ robust cross-coupling reactions. For example, use Suzuki coupling to react 5-Bromo-3-methylisoxazole with a variety of boronic acids to introduce different aryl or heteroaryl groups at the 5-position. This systematically modifies the molecule's steric and electronic properties.

    • Causality: Diversification is critical. A single compound is unlikely to have optimal drug-like properties. By creating a library, we increase the statistical probability of finding a "hit" with the desired biological activity.

  • High-Throughput Screening (HTS):

    • Objective: To rapidly screen the synthesized library against a specific biological target (e.g., a protein kinase, a bacterial enzyme).

    • Methodology: Utilize automated, miniaturized in vitro assays. For instance, a kinase inhibition assay could measure the ability of each compound to block the phosphorylation of a substrate using fluorescence or luminescence as a readout.

    • Causality: HTS is a brute-force but essential method to identify initial "hits" from a large pool of compounds. It provides the first crucial data points linking chemical structure to biological function.

  • Hit-to-Lead and Lead Optimization:

    • Objective: To take the initial "hits" and systematically improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

    • Methodology: This is an iterative process of Structure-Activity Relationship (SAR) studies. Chemists synthesize new analogs around the promising hit structure, making small, deliberate changes and re-testing them. For example, if an initial hit has a phenyl group, analogs with chloro- or methoxy-substituents on the phenyl ring would be made to probe for improved interactions with the target protein.[2]

    • Causality: SAR establishes a clear link between a specific part of the molecule and its biological effect. This rational, data-driven approach is the core of modern medicinal chemistry, allowing for the refinement of a crude "hit" into a potent "lead" compound.

  • In Vivo Validation:

    • Objective: To test the optimized lead compound in a living organism to evaluate its efficacy and safety.

    • Methodology: Use established animal models of the target disease. For an anti-inflammatory candidate, this could be a carrageenan-induced paw edema model in rodents.[2] For an anticancer drug, it might involve xenograft models where human tumor cells are implanted in immunocompromised mice.

    • Causality: In vitro success does not always translate to in vivo efficacy. Animal models provide a more complex biological system to test whether the compound can reach its target, exert its effect, and do so without causing unacceptable toxicity, providing the necessary validation to proceed to preclinical development.

Conclusion and Future Perspectives

5-Bromo-3-methylisoxazole is a compound of significant strategic importance in medicinal chemistry. While not a therapeutic agent in its own right, it is a highly valuable and versatile starting material. Its two distinct points for chemical modification allow for the systematic and efficient construction of diverse molecular libraries. The proven track record of the isoxazole scaffold in numerous approved drugs provides a strong rationale for its continued exploration.

Future research should focus on leveraging 5-Bromo-3-methylisoxazole to build libraries targeted against both established and novel biological targets. The synthesis of isoxazole-hybrid molecules, which combine the isoxazole core with other known pharmacophores, represents a particularly promising avenue for discovering multi-targeted agents for complex diseases like cancer and inflammatory disorders.[11] The continued application of rational, iterative drug discovery workflows will be paramount in unlocking the full therapeutic potential embedded within this promising chemical scaffold.

References

  • Title: Therapeutic Potential of Isoxazole–(Iso)
  • Title: Application Notes and Protocols: 5-Bromo-3-methylbenzo[d]isoxazole in Medicinal Chemistry - Benchchem Source: Google Search URL
  • Title: An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole - Benchchem Source: Google Search URL
  • Title: Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing Source: Google Search URL
  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs - PMC Source: Google Search URL
  • Title: Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH Source: Google Search URL
  • Title: Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH Source: Google Search URL
  • Title: 5-Bromo-3-methylisoxazole | 1263378-26-2 | FB179394 - Biosynth Source: Google Search URL
  • Title: 5-Bromo-3-methylisoxazole | CymitQuimica Source: Google Search URL
  • Title: 3-Bromo-5-methylisoxazole - CymitQuimica Source: Google Search URL
  • Title: A review of isoxazole biological activity and present synthetic techniques Source: Google Search URL

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Hazard Identification and Risk Assessment: A Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety, Handling, and Storage of 5-Bromo-3-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the safe handling, storage, and use of 5-Bromo-3-methylisoxazole. As a valued building block in medicinal chemistry and synthetic organic chemistry, a thorough understanding of its properties is crucial for ensuring laboratory safety and experimental success. This document moves beyond standard safety data sheets to provide in-depth, field-proven insights grounded in chemical principles.

5-Bromo-3-methylisoxazole is a halogenated heterocyclic compound that requires careful handling due to its potential health hazards. The primary risks are associated with its reactivity and the potential for harmful exposure through inhalation, ingestion, or skin contact.

Toxicological Profile:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed[1]. Ingestion can lead to irritation of the mucous membranes[2].

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage[3][4]. The presence of the bromine atom can enhance its reactivity with biological macromolecules.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation[2][4].

Understanding the underlying chemistry provides a clearer picture of these hazards. The isoxazole ring, while aromatic, can undergo degradation under certain conditions, and the carbon-bromine bond is a reactive site.

Hazardous Decomposition:

Under thermal stress, such as in a fire or during certain chemical reactions, 5-Bromo-3-methylisoxazole can decompose to produce highly toxic and corrosive fumes[5][6]. The rationale for requiring a well-ventilated area or a chemical fume hood becomes evident when considering these potential byproducts:

  • Nitrogen Oxides (NOx): These are respiratory irritants and can contribute to respiratory distress.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2): Standard products of organic combustion. CO is a chemical asphyxiant.

  • Hydrogen Halides (HBr): Hydrogen bromide is a corrosive acid that can cause severe respiratory and tissue damage.

  • Hydrogen Cyanide (HCN): A highly toxic chemical asphyxiant. The isoxazole ring contains nitrogen, making HCN a possible decomposition product at high temperatures[5].

  • Bromine (Br2): A corrosive and toxic halogen.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 5-Bromo-3-methylisoxazole is presented below. This data is essential for planning experiments, understanding its behavior in different solvents, and ensuring appropriate storage conditions.

PropertyValueReference(s)
Molecular Formula C₄H₄BrNO[7][8]
Molecular Weight 161.98 g/mol [4][7]
Appearance Liquid[7][8]
CAS Number 1263378-26-2[7][9]
Boiling Point 198.3 °C[10]
Density 1.654 g/cm³[10]
Flash Point 73.7 °C[10]
InChI Key FLVASSBEDDEYIT-UHFFFAOYSA-N[7]

Personal Protective Equipment (PPE): A Self-Validating System

A robust PPE protocol is the foundation of safe handling. The following recommendations are based on established safety standards and the specific hazards of 5-Bromo-3-methylisoxazole.

  • Eye and Face Protection: Chemical safety goggles with side-shields are mandatory. For operations with a significant splash risk, a face shield should be worn in addition to goggles[5][11].

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated[11].

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes must be worn to prevent accidental skin exposure[3][11].

  • Respiratory Protection: All handling of 5-Bromo-3-methylisoxazole should be conducted in a certified chemical fume hood to minimize inhalation exposure[2]. If a fume hood is not available or for large-scale operations, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary[5][11].

PPE_Workflow cluster_pre_handling Pre-Handling Checks cluster_post_handling Post-Handling Assess_Risk Assess Risks: Inhalation, Contact, Ingestion Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE informs Wear_Goggles Wear Safety Goggles (and Face Shield if needed) Select_PPE->Wear_Goggles Wear_Gloves Wear Nitrile Gloves Select_PPE->Wear_Gloves Wear_Coat Wear Lab Coat Select_PPE->Wear_Coat Use_Hood Work in Fume Hood Select_PPE->Use_Hood Remove_Gloves Remove Gloves Correctly Wash_Hands Wash Hands Thoroughly Clean_Area Decontaminate Work Area

Caption: Personal Protective Equipment (PPE) workflow for handling 5-Bromo-3-methylisoxazole.

Handling and Experimental Protocols: A Case Study in Suzuki-Miyaura Coupling

5-Bromo-3-methylisoxazole is a versatile building block, frequently employed in palladium-catalyzed cross-coupling reactions to create more complex molecules for drug discovery[9]. The bromine atom at the 5-position serves as a handle for forming new carbon-carbon or carbon-heteroatom bonds[12]. The following is a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction, highlighting the safety and chemical principles involved.

Reaction: Coupling of 5-Bromo-3-methylisoxazole with an arylboronic acid.

Step 1: Reagent Preparation and Inert Atmosphere

  • Procedure: In a dry, round-bottom flask equipped with a magnetic stir bar, combine 5-Bromo-3-methylisoxazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, the flask is sealed with a septum and purged with an inert gas (argon or nitrogen) for 5-10 minutes to remove air.

Step 2: Catalyst and Solvent Addition

  • Procedure: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a suitable anhydrous solvent (e.g., a mixture of dioxane and water).

  • Causality: The choice of catalyst and solvent is critical for reaction efficiency. The solvent must be anhydrous to prevent side reactions with the boronic acid and base. The addition of a small amount of water can sometimes accelerate the reaction.

Step 3: Reaction Execution

  • Procedure: The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred vigorously. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed. Vigorous stirring ensures homogeneity of the reaction mixture.

Step 4: Work-up and Purification

  • Procedure: Once the reaction is complete, it is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts and water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Causality: The aqueous work-up is a critical step to separate the desired organic product from the inorganic byproducts of the reaction.

Step 5: Product Isolation

  • Procedure: The crude product is purified by column chromatography on silica gel to yield the pure coupled product.

  • Causality: Column chromatography is a standard technique for separating organic compounds based on their polarity, ensuring the final product is of high purity for subsequent applications.

Suzuki_Coupling_Workflow Start Start: Dry Flask Add_Reagents 1. Add 5-Bromo-3-methylisoxazole, Arylboronic Acid, and Base Start->Add_Reagents Inert_Atmosphere 2. Purge with Inert Gas (Ar or N2) Add_Reagents->Inert_Atmosphere Add_Catalyst 3. Add Palladium Catalyst and Anhydrous Solvent Inert_Atmosphere->Add_Catalyst Heat_Stir 4. Heat and Stir (Monitor by TLC/LC-MS) Add_Catalyst->Heat_Stir Workup 5. Aqueous Work-up and Extraction Heat_Stir->Workup Purify 6. Purify by Column Chromatography Workup->Purify End End: Pure Product Purify->End

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Storage and Incompatibility: Ensuring Long-Term Stability

Proper storage is essential to maintain the integrity of 5-Bromo-3-methylisoxazole and to prevent hazardous situations.

Recommended Storage Conditions:

  • Container: Store in a tightly closed, original container to prevent contamination and evaporation[6][13].

  • Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources[6][13]. Long-term storage at <-15°C is recommended[10].

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Chemical Incompatibilities:

The reactivity of 5-Bromo-3-methylisoxazole dictates that it should be stored separately from certain classes of chemicals to avoid dangerous reactions[6][14].

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, exothermic reactions, potentially causing a fire or explosion[2][3].

  • Strong Bases: While bases are used in reactions like the Suzuki coupling, prolonged contact in storage should be avoided as it may promote degradation of the isoxazole ring.

  • Reactive Metals: Avoid storage with alkali metals or other highly reactive metals.

Storage_Logic cluster_storage Safe Storage Protocol cluster_incompatibilities Segregate From Store_Cool_Dry Store in a Cool, Dry, Well-Ventilated Area Tightly_Sealed Keep Container Tightly Sealed Away_From_Heat Protect from Heat and Sunlight Oxidizers Strong Oxidizing Agents Tightly_Sealed->Oxidizers Avoid Contact Bases Strong Bases Tightly_Sealed->Bases Avoid Contact Metals Reactive Metals Tightly_Sealed->Metals Avoid Contact

Caption: Logical relationships for the safe storage of 5-Bromo-3-methylisoxazole.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

  • Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[5][12].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5][12].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[5].

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures. Ensure adequate ventilation.

Waste Disposal

All waste containing 5-Bromo-3-methylisoxazole must be treated as hazardous waste. Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant[5]. Do not dispose of down the drain[6].

References

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • University of Fribourg, Department of Chemistry. (2016). Safety in the laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methyl-1,2-oxazole. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-3-methylisoxazole. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Bromomethyl)-5-methylisoxazole. Retrieved from [Link]

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Spectroscopic Elucidation of 5-Bromo-3-methylisoxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic characteristics of 5-Bromo-3-methylisoxazole, a heterocyclic compound of interest in synthetic chemistry and drug discovery. By integrating predicted data with established principles of spectroscopic interpretation for heterocyclic compounds, this document serves as a robust resource for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and practical applicability.

Introduction to 5-Bromo-3-methylisoxazole

5-Bromo-3-methylisoxazole belongs to the isoxazole class of heterocyclic compounds, which are notable for their presence in a variety of pharmacologically active molecules. The isoxazole ring is a key pharmacophore, and its derivatives have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] Accurate structural confirmation through spectroscopic methods is a critical step in the development of new chemical entities. This guide focuses on the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromo-3-methylisoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] For 5-Bromo-3-methylisoxazole, both ¹H and ¹³C NMR will provide definitive information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of 5-Bromo-3-methylisoxazole is expected to be relatively simple, showing signals corresponding to the methyl group and the lone proton on the isoxazole ring. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the overall electronic structure of the heteroaromatic ring.[3]

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃ (Methyl)~2.3Singlet (s)
-CH (Isoxazole Ring)~6.4Singlet (s)

Causality Behind Predictions:

  • Methyl Protons (-CH₃): The methyl group is attached to the C3 position of the isoxazole ring. Its protons are expected to resonate as a singlet around δ 2.3 ppm. This chemical shift is slightly downfield from typical aliphatic methyl groups due to the proximity of the electron-withdrawing C=N bond within the aromatic ring system.

  • Isoxazole Ring Proton (-CH): The single proton at the C4 position is expected to appear as a singlet at approximately δ 6.4 ppm. Its chemical shift is influenced by the adjacent bromine atom at C5 and the overall aromatic character of the isoxazole ring. The absence of adjacent protons results in a singlet multiplicity.

Hypothetical Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-3-methylisoxazole in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of 0-10 ppm.

    • Employ a 30-degree pulse width.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the four distinct carbon environments in 5-Bromo-3-methylisoxazole. The chemical shifts are dictated by hybridization, electronegativity of neighboring atoms, and aromaticity.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (Methyl)~12
C4 (Isoxazole Ring)~98
C5 (Isoxazole Ring)~150
C3 (Isoxazole Ring)~162

Causality Behind Predictions:

  • Methyl Carbon (-CH₃): This sp³-hybridized carbon will appear at the highest field (lowest ppm value), typically around δ 12 ppm.

  • C4 Carbon: This carbon, bonded to the single ring proton, is expected to resonate at a significantly downfield position (~δ 98 ppm) due to the influence of the adjacent bromine and the ring electronics.

  • C5 Carbon: The carbon atom directly bonded to the highly electronegative bromine atom will be significantly deshielded, appearing far downfield around δ 150 ppm.

  • C3 Carbon: This carbon, part of the C=N bond and attached to the methyl group, is also highly deshielded and is predicted to be the furthest downfield at approximately δ 162 ppm.

Hypothetical Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Employ a proton-decoupled sequence to simplify the spectrum to singlets for each carbon.

    • Set a spectral width of 0-200 ppm.

    • Use a 45-degree pulse width and a relaxation delay of 2 seconds.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) to obtain an adequate signal-to-noise ratio.

  • Processing: Similar to ¹H NMR, perform Fourier transformation, phasing, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5] For 5-Bromo-3-methylisoxazole, the IR spectrum will be characterized by vibrations of the isoxazole ring, C-H bonds, and the C-Br bond.

Predicted IR Absorption Bands:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Methyl)2900 - 3000Medium
C=N Stretch (Isoxazole Ring)1600 - 1650Medium-Strong
C=C Stretch (Isoxazole Ring)1450 - 1550Medium-Strong
Ring Breathing (Isoxazole)1350 - 1400Medium
C-Br Stretch500 - 600Strong

Causality Behind Predictions:

  • C-H Stretching: The bands in the 2900-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl group.

  • Isoxazole Ring Vibrations: The isoxazole ring will exhibit several characteristic vibrations. The C=N and C=C stretching vibrations are expected in the 1650-1450 cm⁻¹ region.[6] A "ring breathing" mode, a concerted stretching and contraction of the entire ring, is also anticipated around 1350-1400 cm⁻¹.[7]

  • C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. This is a characteristic absorption for bromo-substituted organic compounds.

Hypothetical Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: As 5-Bromo-3-methylisoxazole is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and label the significant absorption peaks and correlate them to the corresponding vibrational modes.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation. The presence of a bromine atom in 5-Bromo-3-methylisoxazole will result in a characteristic isotopic pattern for the molecular ion.

Predicted Mass Spectrometry Data:

m/z ValueIon IdentityComments
161/163[M]⁺Molecular ion peak with a characteristic ~1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes.
132/134[M - CH₃]⁺Loss of a methyl radical.
82[M - Br]⁺Loss of a bromine radical.
43[CH₃CN]⁺ or [C₂H₃O]⁺Common fragment from isoxazole ring cleavage.

Fragmentation Pathway:

The primary fragmentation of 5-Bromo-3-methylisoxazole under electron ionization is expected to involve the cleavage of the isoxazole ring and the loss of substituents. The bromine atom's isotopic signature (⁷⁹Br and ⁸¹Br in nearly equal abundance) will be a key diagnostic feature, resulting in pairs of peaks (M⁺ and M+2) for all bromine-containing fragments.[8]

fragmentation M 5-Bromo-3-methylisoxazole [C₄H₄BrNO]⁺˙ m/z 161/163 F1 [M - Br]⁺ [C₄H₄NO]⁺ m/z 82 M->F1 - Br• F2 [M - CH₃]⁺ [C₃HBrO]⁺˙ m/z 132/134 M->F2 - CH₃• F4 [BrC≡O]⁺ m/z 107/109 M->F4 rearrangement F3 [CH₃CN]⁺˙ m/z 41 F1->F3 - CO

Caption: Proposed mass spectrometry fragmentation pathway for 5-Bromo-3-methylisoxazole.

Hypothetical Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation, or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the molecular ion.

  • Mass Analysis: Employ a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.[9]

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 5-Bromo-3-methylisoxazole is achieved by integrating the data from all spectroscopic techniques. Each method provides a piece of the puzzle, and together they offer a self-validating system for structural elucidation.

workflow cluster_data Spectroscopic Data Acquisition cluster_info Information Derived NMR NMR (¹H & ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR IR IR_info Functional Groups (C=N, C-Br) IR->IR_info MS Mass Spec MS_info Molecular Weight Elemental Formula (Br present) Fragmentation Pattern MS->MS_info Structure Confirmed Structure of 5-Bromo-3-methylisoxazole NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Integrated workflow for the structural confirmation of 5-Bromo-3-methylisoxazole.

Conclusion

The spectroscopic characterization of 5-Bromo-3-methylisoxazole can be comprehensively achieved through the combined application of NMR, IR, and Mass Spectrometry. While direct experimental data may be sparse in public databases, a thorough understanding of the spectroscopic principles governing heterocyclic compounds allows for accurate prediction and interpretation of the expected spectral data. This guide provides a foundational framework for researchers to identify, confirm, and further investigate this and structurally related molecules, thereby facilitating advancements in medicinal chemistry and materials science.

References

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  • MDPI. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]

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  • The Journal of Organic Chemistry. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methyl-1,2-oxazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

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  • PubMed Central. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]

  • bioRxiv. (2024). Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis. Retrieved from [Link]

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Physical properties like molecular weight and density of 5-Bromo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-methylisoxazole

Introduction

5-Bromo-3-methylisoxazole is a halogenated five-membered heterocyclic compound that has emerged as a significant building block in the fields of medicinal chemistry and agrochemical synthesis.[1] The isoxazole scaffold itself is a well-recognized pharmacophore present in numerous biologically active molecules, exhibiting a wide range of therapeutic effects.[2] The strategic placement of a bromine atom on the isoxazole ring provides a versatile synthetic handle, enabling a variety of cross-coupling reactions for the generation of diverse molecular libraries. A thorough understanding of its fundamental physical properties, such as molecular weight and density, is not merely academic; it is a critical prerequisite for its safe handling, accurate experimental design, and successful application in complex synthetic pathways.

This guide provides an in-depth examination of the core physical characteristics of 5-Bromo-3-methylisoxazole, offering practical insights for researchers, scientists, and drug development professionals. We will move beyond simple data presentation to discuss the direct implications of these properties in a laboratory and process development context.

Core Physicochemical Data

The fundamental physical properties of 5-Bromo-3-methylisoxazole are summarized below. These values are essential for day-to-day laboratory operations, from reaction setup to safety assessments.

PropertyValueReference
Molecular Formula C₄H₄BrNO[3][4]
Molecular Weight 161.98 g/mol [3][4]
Density 1.654 g/cm³[4]
Physical State Liquid (at standard conditions)[3]
Boiling Point 198.3 °C[4]
Flash Point 73.7 °C[4]
CAS Number 1263378-26-2[3][4]

In-Depth Analysis of Physical Properties and Their Scientific Implications

Understanding the causality behind these numbers is paramount for any scientist. Here, we dissect the practical significance of each core property.

Molecular Weight: The Foundation of Stoichiometry

The molecular weight of 161.98 g/mol is a calculated value derived from the atomic masses of the constituent atoms in the empirical formula, C₄H₄BrNO.[3][4] In synthetic chemistry, this value is the cornerstone of stoichiometric calculations.

  • Causality in Experimentation: For any reaction involving 5-Bromo-3-methylisoxazole, its molecular weight is non-negotiable for determining the precise molar quantities of reactants, catalysts, and reagents. Accurate stoichiometry is essential to maximize reaction yield, minimize the formation of impurities, and ensure the reaction proceeds to completion. An error in this fundamental calculation can compromise the entire synthetic route, wasting valuable time and resources.

Density: Bridging Mass and Volume

As a liquid, 5-Bromo-3-methylisoxazole is often measured by volume for convenience in a laboratory setting.[3] Its density of 1.654 g/cm³ provides the critical conversion factor between mass and volume (mass = density × volume).[4]

  • Field-Proven Insight: The density being significantly higher than that of water (1.0 g/cm³) has a direct implication for aqueous workups during product purification. In a biphasic system with water and an immiscible organic solvent, the relative densities determine which layer is which. Knowledge that this compound is denser than water helps prevent accidental disposal of the product layer.

  • Practical Application: When preparing a reaction, a scientist can accurately dispense a specific molar amount of the liquid reagent using a syringe or pipette by calculating the required volume from its density and molecular weight. This is often faster and more convenient than weighing a viscous or volatile liquid.

Boiling and Flash Points: Indicators of Volatility and Safety

The boiling point of 198.3 °C indicates that 5-Bromo-3-methylisoxazole is a relatively low-volatility compound at room temperature.[4] This property is crucial for selecting appropriate conditions for purification by distillation.

The flash point of 73.7 °C is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.[4] While not classified as highly flammable, this value necessitates prudent handling away from ignition sources, especially when heated.

Logical Workflow: From Physical Properties to Practical Application

The following diagram illustrates the logical flow of how the physical properties of 5-Bromo-3-methylisoxazole directly inform key stages of the research and development workflow.

G cluster_props Core Physical Properties cluster_app Laboratory & Synthesis Applications MW Molecular Weight (161.98 g/mol) Stoichiometry Stoichiometric Calculations (Molar Ratios) MW->Stoichiometry informs Density Density (1.654 g/cm³) Dosing Volumetric Dosing & Handling (Reaction Setup) Density->Dosing enables BP Boiling Point (198.3 °C) Purification Purification Strategy (e.g., Distillation) BP->Purification determines Safety Safety Protocols (Handling & Storage) BP->Safety informs Stoichiometry->Dosing guides

Caption: Relationship between physical properties and their practical applications.

Experimental Protocol: Density Determination of a Liquid Reagent

To ensure data integrity, physical properties must be verifiable. The following is a standard operating procedure for determining the density of a liquid compound like 5-Bromo-3-methylisoxazole using a pycnometer. This protocol represents a self-validating system for this critical physical constant.

Objective: To accurately determine the density of a liquid sample at a controlled temperature.

Materials:

  • Pycnometer (volumetric flask with a ground-glass stopper and a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath

  • Liquid sample (5-Bromo-3-methylisoxazole)

  • Deionized water

  • Acetone (for cleaning and drying)

Methodology:

  • Preparation and Calibration:

    • Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely. The causality here is that any residue will affect the measured mass and volume, leading to inaccurate results.

    • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

    • Fill the pycnometer with deionized water and insert the stopper. Place it in the thermostatic water bath set to a standard temperature (e.g., 20.0 °C). Allow it to equilibrate for 15-20 minutes. This step is critical as density is temperature-dependent.

    • Once equilibrated, dry the outside of the pycnometer and weigh it. Record this mass (m₂). The mass of the water is (m₂ - m₁). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

  • Sample Measurement:

    • Empty and dry the pycnometer again.

    • Fill the pycnometer with the 5-Bromo-3-methylisoxazole sample.

    • Repeat the temperature equilibration step in the thermostatic water bath at the same temperature. This ensures the comparison is valid.

    • Dry the exterior and weigh the filled pycnometer, recording the mass (m₃).

  • Calculation:

    • Calculate the mass of the sample: m_sample = m₃ - m₁

    • Calculate the density of the sample (ρ): ρ = m_sample / V

    • The result should be reported with the corresponding temperature (e.g., 1.654 g/cm³ at 20 °C).

Conclusion

The physical properties of 5-Bromo-3-methylisoxazole, particularly its molecular weight and density, are foundational data points that transcend mere catalog information. They are integral to the compound's practical and safe application in research and development. For the medicinal chemist or drug development professional, these properties inform every step of the synthetic process, from the initial stoichiometric calculations to the final purification and handling procedures. A comprehensive grasp of these characteristics is indispensable for leveraging this versatile building block to its full potential in the creation of novel and impactful molecules.

References

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A Technical Guide to the Potential Biological Mechanisms of 5-Bromo-3-methylisoxazole: An Investigative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity for biological interaction. The isoxazole ring is one such pharmacophore, present in a multitude of clinically approved drugs and active research compounds.[1][2] This guide addresses the specific entity, 5-Bromo-3-methylisoxazole , a compound cataloged primarily as a synthetic intermediate rather than a well-characterized bioactive agent.[3][4]

A thorough review of publicly available scientific literature reveals a notable absence of dedicated studies on the biological mechanism of action for 5-Bromo-3-methylisoxazole itself.[5] This document, therefore, deviates from a conventional monograph on a known agent. Instead, it serves as an in-depth investigative framework for the research professional. By leveraging structure-activity relationships from closely related analogs and the broader isoxazole class, we will construct a scientifically-grounded, hypothetical model for its potential biological targets and mechanisms. This guide is designed to be a starting point, providing the foundational logic and experimental pathways to unlock the potential of this molecule.

Part 1: The Isoxazole Scaffold - A Foundation of Biological Activity

The isoxazole five-membered heterocycle is a cornerstone of drug design, valued for its unique electronic properties and its ability to act as a bioisostere for other functional groups, such as amides or esters.[5][6] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][7] The specific substitution pattern around the ring is critical in defining the compound's biological profile and target selectivity.[5]

The subject of this guide, 5-Bromo-3-methylisoxazole, possesses two key features: a methyl group at the 3-position and a bromine atom at the 5-position. The bromine atom is particularly significant from a synthetic chemistry perspective, serving as a versatile handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[8] This allows for the systematic construction of compound libraries to probe structure-activity relationships (SAR).

PropertyValue
Molecular Formula C₄H₄BrNO
Molecular Weight 161.98 g/mol
CAS Number 1263378-26-2
Physical State Liquid

Table 1: Key Chemical Properties of 5-Bromo-3-methylisoxazole.[3][4][9]

Part 2: A Plausible Mechanistic Hypothesis - Targeting the Epigenetic Machinery

While direct evidence for 5-Bromo-3-methylisoxazole is lacking, compelling data from a closely related analog, 5-Bromo-3-methylbenzo[d]isoxazole , provides a powerful starting point for a mechanistic hypothesis. It is crucial to note the structural difference: the benzo[d]isoxazole contains a fused benzene ring, which significantly alters its size, planarity, and electronic properties. However, the shared 3-methylisoxazole core with a bromine at the 5-position makes this a logical and informative comparison.

Derivatives of 5-Bromo-3-methylbenzo[d]isoxazole have been identified as potent and selective inhibitors of the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and its homolog p300.[8] Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are also key targets for isoxazole-based inhibitors.[5][10]

The Bromodomain Inhibition Mechanism

Bromodomains are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone proteins and other transcription factors.[8] This interaction is a critical step in chromatin remodeling and the activation of gene transcription.[8] In many cancers, the aberrant activity of proteins like CBP/p300 and BRD4 leads to the overexpression of oncogenes (e.g., MYC).[10]

The proposed mechanism is that isoxazole-based compounds act as mimics of the acetyl-lysine moiety, competitively binding to the recognition pocket of the bromodomain.[11] This competitive inhibition prevents the recruitment of the transcriptional machinery to gene promoters, thereby downregulating the expression of target oncogenes and inducing anti-proliferative effects.[8]

Bromodomain_Inhibition Conceptual Pathway of Bromodomain Inhibition cluster_0 Normal Gene Activation cluster_1 Inhibition by Isoxazole Analog Histone Acetylated Histone Tail (Ac-Lys) Bromodomain Bromodomain (e.g., CBP/p300, BRD4) Histone->Bromodomain recognizes TFs Transcriptional Machinery Bromodomain->TFs recruits Oncogene Oncogene (e.g., MYC) TFs->Oncogene activates Transcription Transcription & Translation Oncogene->Transcription leads to Isoxazole 5-Bromo-3-methylisoxazole (Hypothetical Inhibitor) Bromodomain_Inhib Bromodomain (e.g., CBP/p300, BRD4) Isoxazole->Bromodomain_Inhib competitively binds No_Recruitment Recruitment Blocked Bromodomain_Inhib->No_Recruitment results in Downregulation Oncogene Downregulation No_Recruitment->Downregulation leads to

Caption: Hypothetical mechanism of bromodomain inhibition by an isoxazole-based compound.

Part 3: An Experimental Workflow for Target Validation and Mechanism Elucidation

To investigate whether 5-Bromo-3-methylisoxazole acts as a bromodomain inhibitor, a structured, multi-stage experimental plan is required. This workflow is designed as a self-validating system, where each stage provides the foundation for the next.

Experimental_Workflow Investigative Workflow for 5-Bromo-3-methylisoxazole cluster_1 Biochemical Validation cluster_2 Cell-Based Validation cluster_3 Mechanistic Validation cluster_4 Functional Genomics A Stage 1: In Vitro Target Engagement Biochemical Assays B Stage 2: Cellular Target Engagement & Phenotypic Screening A->B Progress if IC50 < 10 µM A1 AlphaScreen / HTRF Assays (Measure binding to rCBP/p300, BRD4) A2 Isothermal Titration Calorimetry (ITC) (Confirm direct binding & thermodynamics) C Stage 3: Target-Specific Cellular Activity Mechanism of Action B->C Progress if EC50 correlates with IC50 B1 Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in intact cells) B2 Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo® in cancer lines) D Stage 4: Downstream Gene Expression Transcriptomic Analysis C->D Progress if target modulation is confirmed C1 Western Blot Analysis (Measure histone acetylation levels) C2 Chromatin Immunoprecipitation (ChIP-qPCR) (Assess bromodomain occupancy at target genes) D1 RNA-Sequencing (Identify global gene expression changes) D2 qPCR Validation (Confirm downregulation of key oncogenes, e.g., MYC)

Caption: A multi-stage workflow to validate the hypothetical mechanism of action.

Protocol 1: Stage 1 - In Vitro Target Engagement Assay (HTRF)

Objective: To determine if 5-Bromo-3-methylisoxazole directly binds to recombinant bromodomain proteins (e.g., BRD4) in a cell-free system.

Causality: This is the critical first step. A positive result provides direct evidence of biochemical interaction, justifying progression to more complex and resource-intensive cell-based assays. Homogeneous Time-Resolved Fluorescence (HTRF) is chosen for its high-throughput capability and robustness.

Methodology:

  • Reagents & Materials:

    • Recombinant human BRD4 bromodomain 1 (BD1) with a GST tag.

    • Biotinylated histone H4 peptide acetylated at Lys5, 8, 12, and 16.

    • HTRF Donor: Europium cryptate-labeled anti-GST antibody.

    • HTRF Acceptor: Streptavidin-XL665.

    • 5-Bromo-3-methylisoxazole (dissolved in 100% DMSO).

    • Known BRD4 inhibitor (e.g., JQ1) as a positive control.

    • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Procedure:

    • Prepare a serial dilution of 5-Bromo-3-methylisoxazole in assay buffer (final DMSO concentration < 0.5%). Typical starting concentration: 100 µM.

    • In a 384-well low-volume white plate, add assay components in the following order:

      • 2 µL of compound dilution or control (DMSO for negative, JQ1 for positive).

      • 4 µL of a mix containing BRD4-GST and Streptavidin-XL665.

      • 4 µL of a mix containing biotin-H4 peptide and Eu-anti-GST antibody.

    • Incubate the plate for 2 hours at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

  • Data Analysis & Validation:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data to the positive (JQ1) and negative (DMSO) controls.

    • Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

    • A self-validating result requires a clear dose-response curve and an IC₅₀ value in a reproducible range (typically < 50 µM to be considered a hit).

Part 4: Conclusion and Future Directions

5-Bromo-3-methylisoxazole stands as a molecule of untapped potential. While its biological role remains uncharacterized, the rich pharmacology of the isoxazole scaffold and the potent activity of the structurally related 5-Bromo-3-methylbenzo[d]isoxazole derivatives provide a compelling, data-driven hypothesis for its mechanism of action: the inhibition of epigenetic reader proteins, specifically bromodomains.

The true value of this molecule will be unlocked through systematic investigation. The proposed workflow, beginning with direct biochemical assays and progressing through cellular target engagement to transcriptomic analysis, provides a rigorous pathway for discovery. Success in these initial stages would warrant further exploration, including medicinal chemistry efforts to build a library of analogs based on the 5-Bromo-3-methylisoxazole core to establish a clear SAR and optimize for potency and selectivity. This guide serves as the first step on that journey, providing the logical framework to transform a chemical reagent into a potential therapeutic lead.

References

  • Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole. Benchchem.
  • Application Notes and Protocols: 5-Bromo-3-methylbenzo[d]isoxazole in Medicinal Chemistry. Benchchem.
  • An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. Benchchem.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Isoxazoles: Molecules with potential medicinal properties.
  • 5-Bromo-3-methylisoxazole | 1263378-26-2 | FB179394. Biosynth.
  • 3-(Bromomethyl)-5-methylisoxazole|CAS 130628-75-0. Benchchem.
  • 5-Bromo-3-methyl-1,2-oxazole | C4H4BrNO | CID 53408116. PubChem.
  • Ethyl 5-bromo-4-methylisoxazole-3-carboxyl
  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflamm
  • 5-bromo-3-methylbenzo[d]isoxazole. A2B Chem.
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC - PubMed Central.
  • 5-Bromo-3-methylisoxazole. CymitQuimica.

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An In-depth Technical Guide to 5-Bromo-3-methylisoxazole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural rigidity make it a privileged scaffold in drug design. Found in natural products like ibotenic acid and incorporated into a range of marketed drugs such as the COX-2 inhibitor Valdecoxib and the antipsychotic Risperidone, the isoxazole moiety is a testament to nature's and scientists' ingenuity in molecular design.[1][2][3] The value of this scaffold lies in its ability to serve as a bioisostere for other functional groups, engage in various non-covalent interactions with biological targets, and provide a stable core for further chemical elaboration.[4]

Among the vast library of isoxazole-based building blocks, 5-Bromo-3-methylisoxazole stands out as a particularly versatile and valuable starting material. The bromine atom at the 5-position serves as a reactive handle for a multitude of cross-coupling reactions, enabling the introduction of diverse substituents and the rapid generation of compound libraries. The methyl group at the 3-position provides a point of distinction and can be crucial for modulating potency and selectivity towards a biological target. This guide will provide a comprehensive overview of the synthesis, reactivity, and medicinal chemistry applications of 5-Bromo-3-methylisoxazole and its analogs, offering both foundational knowledge and practical insights for professionals in the field of drug discovery.

Synthesis of 5-Bromo-3-methylisoxazole and its Analogs

The construction of the 3,5-disubstituted isoxazole core is a well-established area of organic synthesis, with several reliable methods at the disposal of the medicinal chemist. While a specific, detailed experimental protocol for the synthesis of 5-Bromo-3-methylisoxazole is not extensively documented in readily available literature, a general and plausible synthetic approach can be inferred from established methods for the synthesis of isoxazoles.

A common and effective strategy involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For 5-Bromo-3-methylisoxazole, this would involve the reaction of acetonitrile oxide with a bromo-substituted alkyne. However, a more practical and frequently employed route for 3,5-disubstituted isoxazoles involves the condensation of a β-diketone or a related precursor with hydroxylamine.

General Synthetic Workflow

The synthesis of analogs from 5-Bromo-3-methylisoxazole typically follows a divergent approach, where the common intermediate is functionalized in the final steps to generate a library of related compounds. This workflow is highly amenable to parallel synthesis and allows for the systematic exploration of structure-activity relationships (SAR).

G cluster_start Starting Materials cluster_core Core Synthesis cluster_diversification Analog Diversification cluster_products Final Products Start β-Diketone Precursor (e.g., 1-bromo-2,4-pentanedione) Core 5-Bromo-3-methylisoxazole Start->Core Cyclocondensation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Core Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Heck Heck Coupling (Alkenes) Core->Heck Other Other Cross-Coupling or Nucleophilic Substitution Core->Other Analogs Library of 5-Aryl/Heteroaryl, 5-Alkynyl, 5-Alkenyl, etc. 3-methylisoxazole Analogs Suzuki->Analogs Sonogashira->Analogs Heck->Analogs Other->Analogs

Caption: General workflow for the synthesis of 5-Bromo-3-methylisoxazole analogs.

Chemical Reactivity and Derivatization: The Power of Cross-Coupling

The true utility of 5-Bromo-3-methylisoxazole as a building block lies in the reactivity of its C5-bromo substituent. This position is highly amenable to palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction in drug discovery.[5] It is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters. The Suzuki coupling of 5-Bromo-3-methylisoxazole with various aryl and heteroaryl boronic acids provides a direct and efficient route to a diverse set of 5-aryl-3-methylisoxazole analogs.[6][7]

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Suzuki_Cycle Pd0 Pd(0)L_n PdII_Complex R1-Pd(II)L_n-X Pd0->PdII_Complex Oxidative Addition OxAdd Oxidative Addition PdII_R1R2 R1-Pd(II)L_n-R2 PdII_Complex->PdII_R1R2 Transmetalation Transmetal Transmetalation PdII_R1R2->Pd0 Product R1-R2 PdII_R1R2->Product Reductive Elimination RedElim Reductive Elimination Boronic R2-B(OR)2 Base Base (e.g., K2CO3) Halide R1-X (5-Bromo-3-methylisoxazole)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst, ligand, base, and solvent is critical for the success of the Suzuki coupling.[6][8][9] For challenging substrates, bulky electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[7]

Medicinal Chemistry Applications and Biological Activities

Isoxazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[10][11][12] The specific biological activity is highly dependent on the substitution pattern around the isoxazole core.

Derivative Class Biological Target/Activity Therapeutic Area Reference Example
3,5-Diaryl IsoxazolesAnticancer (e.g., tubulin polymerization inhibition, S6K1 inhibition)Oncology[13][14]
3-Methyl-5-styryl IsoxazolesAnti-inflammatory, AnalgesicInflammation, Pain[3]
Fused IsoxazolesVarious (e.g., antipsychotic, anticonvulsant)CNS Disorders[1][2]
3-Bromo-4,5-dihydroisoxazolesCovalent inhibition of GAPDHOncology[15]
5-Amino-3-methylisoxazole derivativesImmunomodulatoryImmunology[3]

This table is a representative summary and not exhaustive.

The 3,5-disubstituted isoxazole scaffold has been particularly fruitful in the discovery of novel anticancer agents. For instance, various 3,5-diaryl isoxazole derivatives have been synthesized and shown to exhibit potent cytotoxic activity against a range of cancer cell lines.[13][14][16] The mechanism of action for these compounds can be diverse, ranging from the inhibition of key signaling kinases to the disruption of cytoskeletal dynamics.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-methylisoxazole

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates and scales. All work should be conducted by trained personnel in a suitable laboratory environment.

Objective: To synthesize 5-(4-methoxyphenyl)-3-methylisoxazole from 5-Bromo-3-methylisoxazole and 4-methoxyphenylboronic acid.

Materials:

  • 5-Bromo-3-methylisoxazole (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-3-methylisoxazole, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed DME and water (typically a 4:1 to 5:1 ratio of DME:water).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-methoxyphenyl)-3-methylisoxazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Future Perspectives

The journey of 5-Bromo-3-methylisoxazole and its analogs in drug discovery is far from over. Future research will likely focus on several key areas:

  • Novel Coupling Methodologies: The development of more sustainable and efficient cross-coupling methods, perhaps utilizing earth-abundant metal catalysts or photocatalysis, will continue to be an area of active research.

  • Bio-orthogonal Chemistry: The isoxazole scaffold may find applications in chemical biology as a stable and relatively inert core for the development of probes and activity-based reporters.

  • Multi-Targeted Ligands: As our understanding of complex diseases grows, the design of isoxazole-based ligands that can modulate multiple targets simultaneously will become increasingly important.[10]

  • Covalent Inhibitors: The development of isoxazole-based covalent inhibitors, leveraging the inherent reactivity of tailored substituents, presents a promising avenue for achieving high potency and prolonged duration of action.

References

  • Medicinal Chemistry Perspective of Fused Isoxazole Deriv
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: )
  • Medicinal Chemistry Perspective of Fused Isoxazole Deriv
  • An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole - Benchchem. (URL: )
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (URL: )
  • The recent progress of isoxazole in medicinal chemistry | Request PDF - ResearchG
  • Application Notes and Protocols: 5-Bromo-3-methylbenzo[d]isoxazole in Medicinal Chemistry - Benchchem. (URL: )
  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area - ResearchG
  • Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents - PubMed. (URL: )
  • Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives | Journal of Innovations in Applied Pharmaceutical Science (JIAPS). (URL: )
  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed. (URL: )
  • Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed. (URL: )
  • 3-(Bromomethyl)-5-methylisoxazole|CAS 130628-75-0 - Benchchem. (URL: )
  • 5-Bromo-3-methylisoxazole | 1263378-26-2 | FB179394 - Biosynth. (URL: )
  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflamm
  • 5-Bromo-3-methylisoxazole | CymitQuimica. (URL: )
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: )
  • DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google P
  • Suzuki reaction - Wikipedia. (URL: )
  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF - ResearchG
  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife. (URL: )
  • Suzuki Coupling - Organic Chemistry Portal. (URL: )
  • CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google P
  • A review of isoxazole biological activity and present synthetic techniques. (URL: )
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: )
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry. (URL: )

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Strategic Importance of 5-Aryl-3-methylisoxazoles

The isoxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold. Specifically, the 3-methyl-5-arylisoxazole core is a key pharmacophore, with the nature of the aryl substituent at the 5-position critically influencing the molecule's biological activity and selectivity. The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation for the synthesis of these valuable compounds, offering a robust and versatile method for forging the crucial C-C bond between the isoxazole core and various aryl or heteroaryl moieties.[1]

5-Bromo-3-methylisoxazole is a readily accessible and highly versatile building block for the synthesis of these derivatives. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of substituents. This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using 5-Bromo-3-methylisoxazole, offering not just a protocol, but a framework for understanding and optimizing this critical reaction in the context of drug discovery and development.

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] The catalytic cycle, which is fundamental to understanding and troubleshooting the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Catalytic_Cycle

Suzuki-Miyaura Catalytic Cycle

1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (5-Bromo-3-methylisoxazole) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl.[4]

2. Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the organoboron species to the palladium(II) complex. A base is crucial for this step; it activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation. The choice of base can significantly impact the reaction rate and yield.

3. Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product (3-methyl-5-arylisoxazole). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Causality Behind Experimental Choices: A Scientist's Perspective

A successful Suzuki-Miyaura coupling is not merely about mixing reagents; it is about making informed choices based on the specific substrates and desired outcome.

  • The Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is paramount. For heteroaryl halides like 5-Bromo-3-methylisoxazole, electron-rich and bulky phosphine ligands are often preferred. These ligands promote the oxidative addition step and stabilize the palladium catalyst, preventing its decomposition into inactive palladium black. A particularly effective combination for the coupling of 5-bromoisoxazoles has been shown to be a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄).[1] This combination is crucial for achieving high yields and suppressing the formation of ketone byproducts, which can arise from the cleavage of the isoxazole ring under harsh conditions.[1]

  • The Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation. However, the choice of base can also influence the stability of the catalyst and the substrates. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. For sensitive substrates, milder bases like potassium carbonate are often a good starting point.

  • The Solvent System: The solvent must be capable of dissolving the reactants and the catalyst. A mixture of an organic solvent and water is commonly employed. The aqueous phase is necessary for dissolving the inorganic base, while the organic phase solubilizes the organic reactants and the catalyst. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The choice of solvent can also influence the reaction rate and selectivity.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-methylisoxazole

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 5-Bromo-3-methylisoxazole with a variety of arylboronic acids. Optimization may be required for specific substrates.

Experimental_Workflow

Experimental Workflow

Materials:

  • 5-Bromo-3-methylisoxazole

  • Arylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 5-Bromo-3-methylisoxazole (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, ensuring all solids are suspended).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor, Pd₂(dba)₃ (2.5 mol%), and the phosphine ligand, P(t-Bu)₃·HBF₄ (5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the arylboronic acid.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of 5-Bromo-3-methylisoxazole with various arylboronic acids, based on protocols for structurally similar substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2.5)P(t-Bu)₃·HBF₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)801285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)P(t-Bu)₃·HBF₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)801280-90
34-Chlorophenylboronic acidPd₂(dba)₃ (2.5)P(t-Bu)₃·HBF₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901675-85
43-Pyridylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃ (2.0)DME/H₂O (4:1)1001870-80
52-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)902465-75

Note: Yields are indicative and may vary based on the specific reaction scale and purification method.

Conclusion

The Suzuki-Miyaura coupling of 5-Bromo-3-methylisoxazole is a powerful and reliable method for the synthesis of a diverse range of 3-methyl-5-arylisoxazoles. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and optimize this transformation for their specific needs. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this important reaction in their research endeavors.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]

  • ResearchGate. Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation … [Link]

  • National Institutes of Health. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. [Link]

  • ResearchGate. Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • National Institutes of Health. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • MDPI. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

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The Strategic deployment of 5-Bromo-3-methylisoxazole in Contemporary Drug Discovery: A Guide to Application and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Isoxazole Nucleus in Medicinal Chemistry

The isoxazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of modern pharmaceutical science.[1] Its prevalence in a multitude of clinically significant agents stems from its unique physicochemical properties. The isoxazole moiety can act as a bioisosteric replacement for other functional groups, engage in crucial hydrogen bonding interactions, and modulate the pharmacokinetic profile of a molecule.[1] From the anti-inflammatory celecoxib to the antibiotic sulfamethoxazole, the isoxazole scaffold has consistently proven its versatility and efficacy across a wide therapeutic spectrum. This guide focuses on a particularly valuable, yet elegantly simple, building block: 5-Bromo-3-methylisoxazole. The strategic placement of a bromine atom on this foundational isoxazole core provides a reactive handle for a host of synthetic transformations, unlocking a universe of chemical diversity for the discerning medicinal chemist.

5-Bromo-3-methylisoxazole: A Versatile Synthon for Lead Generation

5-Bromo-3-methylisoxazole is a commercially available and readily handled solid, whose true value lies in its potential for derivatization. The carbon-bromine bond at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a vast array of substituents. This capability is paramount in the iterative process of structure-activity relationship (SAR) studies, where the systematic modification of a lead compound is undertaken to optimize its biological activity, selectivity, and pharmacokinetic properties.

Physicochemical Properties of 5-Bromo-3-methylisoxazole
PropertyValue
Molecular Formula C₄H₄BrNO
Molecular Weight 161.98 g/mol
Appearance Solid
CAS Number 1263378-26-2

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Molecular Diversity

The bromine atom of 5-Bromo-3-methylisoxazole serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are the workhorses of modern medicinal chemistry, enabling the construction of complex molecular architectures from simple precursors under relatively mild conditions. The following sections provide detailed, field-proven protocols for the three most pertinent of these reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[2][3] This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-methylisoxazole with an Arylboronic Acid

Objective: To synthesize a 5-aryl-3-methylisoxazole derivative.

Materials:

  • 5-Bromo-3-methylisoxazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-3-methylisoxazole (1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-methylisoxazole.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate in combination with triphenylphosphine forms a Pd(0) species in situ, which is the active catalyst.

  • Base: Potassium carbonate is essential for the activation of the boronic acid, facilitating the transmetalation step.

  • Solvent System: The dioxane/water mixture provides a homogenous solution for both the organic and inorganic reagents.

Heck Reaction: The Vinylation of the Isoxazole Core

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This reaction is an excellent method for introducing vinyl groups onto the isoxazole scaffold, which can then be further functionalized.

Protocol: Heck Reaction of 5-Bromo-3-methylisoxazole with an Alkene

Objective: To synthesize a 5-vinyl-3-methylisoxazole derivative.

Materials:

  • 5-Bromo-3-methylisoxazole

  • Alkene (e.g., styrene, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 2 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 5-Bromo-3-methylisoxazole (1 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL) and triethylamine (2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 5-vinyl-3-methylisoxazole product.

Causality of Experimental Choices:

  • Ligand: Tri(o-tolyl)phosphine is a bulky electron-rich phosphine that often improves the efficiency of Heck reactions.

  • Base: Triethylamine acts as a scavenger for the HBr generated during the catalytic cycle.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is invaluable for introducing alkynyl moieties, which are versatile functional groups that can participate in a wide range of subsequent transformations, including "click" chemistry.

Protocol: Sonogashira Coupling of 5-Bromo-3-methylisoxazole with a Terminal Alkyne

Objective: To synthesize a 5-alkynyl-3-methylisoxazole derivative.

Materials:

  • 5-Bromo-3-methylisoxazole

  • Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 5-Bromo-3-methylisoxazole (1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion (typically 2-6 hours), filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 5-alkynyl-3-methylisoxazole.

Causality of Experimental Choices:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the reaction by forming a copper acetylide intermediate.

  • Solvent/Base: Triethylamine serves as both the base and a solvent in this reaction.

  • Reaction Temperature: The Sonogashira coupling often proceeds efficiently at room temperature, making it a mild and versatile method.

Visualization of Synthetic Utility

To visually summarize the synthetic versatility of 5-Bromo-3-methylisoxazole, the following diagrams illustrate the key transformations and a general workflow.

G cluster_suzuki Suzuki Coupling cluster_heck Heck Reaction cluster_sonogashira Sonogashira Coupling main 5-Bromo-3-methylisoxazole suzuki_product 5-Aryl-3-methylisoxazole main->suzuki_product Pd(OAc)₂/PPh₃ K₂CO₃ heck_product 5-Vinyl-3-methylisoxazole main->heck_product Pd(OAc)₂/P(o-tol)₃ Et₃N sonogashira_product 5-Alkynyl-3-methylisoxazole main->sonogashira_product PdCl₂(PPh₃)₂/CuI Et₃N suzuki_reagent Arylboronic Acid suzuki_reagent->suzuki_product heck_reagent Alkene heck_reagent->heck_product sonogashira_reagent Terminal Alkyne sonogashira_reagent->sonogashira_product

Caption: Versatility of 5-Bromo-3-methylisoxazole in cross-coupling reactions.

workflow start Start with 5-Bromo-3-methylisoxazole reaction Select Cross-Coupling Reaction (Suzuki, Heck, etc.) start->reaction diversification Introduce Diverse Functional Groups reaction->diversification sar Structure-Activity Relationship Studies diversification->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for drug discovery using 5-Bromo-3-methylisoxazole.

Case Study: The Role of the 3-Methylisoxazole Scaffold in Sulfonamide Antibiotics

A compelling example of the importance of the 3-methylisoxazole core in pharmaceuticals is its presence in the widely used antibiotic, Sulfamethoxazole . While not directly synthesized from 5-Bromo-3-methylisoxazole, its key precursor, 3-amino-5-methylisoxazole , highlights the value of this heterocyclic system.[6] The synthesis of this crucial intermediate underscores the fundamental chemistry of isoxazoles.

The industrial synthesis of 3-amino-5-methylisoxazole often involves the reaction of a nitrile compound with hydroxyurea in the presence of an alkali metal hydroxide.[7]

pathway cluster_synthesis Synthesis of Sulfamethoxazole Precursor cluster_drug_synthesis Sulfamethoxazole Synthesis nitrile Nitrile Precursor precursor 3-Amino-5-methylisoxazole nitrile->precursor hydroxyurea Hydroxyurea hydroxyurea->precursor Alkali Metal Hydroxide sulfamethoxazole Sulfamethoxazole precursor->sulfamethoxazole sulfanilyl_chloride p-Acetamidobenzenesulfonyl chloride sulfanilyl_chloride->sulfamethoxazole Condensation & Deprotection

Caption: Synthetic pathway to Sulfamethoxazole via a key isoxazole intermediate.

This example authoritatively grounds the utility of the 3-methylisoxazole scaffold in the synthesis of life-saving medicines. The principles of isoxazole chemistry, as exemplified by the reactions of 5-Bromo-3-methylisoxazole, are directly relevant to the construction of such complex and vital pharmaceutical agents.

Conclusion and Future Perspectives

5-Bromo-3-methylisoxazole is a potent and versatile building block in the arsenal of the modern medicinal chemist. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for the generation of diverse chemical libraries for drug discovery. The foundational importance of the 3-methylisoxazole core, as demonstrated by its presence in established drugs, further underscores the value of this synthon. As the quest for novel therapeutics continues, the strategic application of well-designed building blocks like 5-Bromo-3-methylisoxazole will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

  • The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. [Link]

  • Process for preparing isoxazole compounds.
  • Process for the manufacture of 3-amino-5-methylisoxazole.
  • Heck reaction. Wikipedia. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

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Application Notes and Protocols for 5-Bromo-3-methylisoxazole: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

These application notes are intended for researchers, scientists, and professionals in drug development, providing a comprehensive technical guide to the synthetic applications of 5-Bromo-3-methylisoxazole. This document offers detailed insights into the reactivity of this versatile building block, focusing on key transformations that enable the synthesis of diverse and complex molecular architectures. Each section includes a discussion of the underlying chemical principles, detailed experimental protocols, and data to guide synthetic planning and execution.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a prominent pharmacophore found in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable scaffold in medicinal chemistry. 5-Bromo-3-methylisoxazole, in particular, serves as an exceptional starting material for the synthesis of polysubstituted isoxazoles. The bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, while the methyl group at the 3-position offers a point for further functionalization or can influence the molecule's steric and electronic properties. This guide will explore the utility of 5-Bromo-3-methylisoxazole in several powerful synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom of 5-Bromo-3-methylisoxazole is readily susceptible to a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[2] This reaction is particularly valuable for accessing 5-aryl-3-methylisoxazole derivatives, which are key intermediates in the development of novel therapeutics.

Causality Behind Experimental Choices:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of catalyst, ligand, base, and solvent system is critical for a successful transformation.

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand are commonly used. For heteroaryl halides like 5-bromo-3-methylisoxazole, the use of electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can enhance the rate of oxidative addition and prevent catalyst decomposition.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can influence the reaction rate and the stability of the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used. Water plays a crucial role in activating the boronic acid and facilitating the transmetalation step.

Experimental Workflow for Suzuki-Miyaura Coupling:

reagents Combine 5-Bromo-3-methylisoxazole, Arylboronic Acid, Base, and Pd Catalyst in Solvent degas Degas the Reaction Mixture (e.g., Ar sparging) reagents->degas heat Heat to Reaction Temperature (e.g., 80-100 °C) degas->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Protocol: Synthesis of 3-Methyl-5-phenylisoxazole

This protocol is a representative procedure and may require optimization for different arylboronic acids.

  • Materials: 5-Bromo-3-methylisoxazole (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), K₂CO₃ (2.0 mmol, 2.0 equiv.), 1,4-Dioxane (8 mL), Water (2 mL).

  • Procedure:

    • To a flame-dried round-bottom flask, add 5-Bromo-3-methylisoxazole, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-methyl-5-phenylisoxazole.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME8585[4]
23-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-Xantphos (2)K₃PO₄Dioxane/H₂O110>95[5]
35-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME8582[6]
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7][8] This reaction is instrumental in synthesizing 5-alkynyl-3-methylisoxazoles, which are versatile intermediates for further transformations or as target molecules in their own right.

Causality Behind Experimental Choices:

The Sonogashira reaction proceeds through two interconnected catalytic cycles, one for palladium and one for copper.[8]

  • Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a commonly used pre-catalyst.

  • Copper(I) Co-catalyst: Typically, CuI is used to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This significantly accelerates the reaction.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The amine can also serve as the solvent.

  • Solvent: Aprotic polar solvents like DMF or THF are commonly used.

Catalytic Cycles of the Sonogashira Coupling:

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R-X) pd2_alkyne R-Pd(II)L₂-C≡CR' pd2_halide->pd2_alkyne Transmetalation product R-C≡CR' pd2_alkyne->product Reductive Elimination cu_halide Cu(I)X cu_alkyne Cu(I)-C≡CR' cu_halide->cu_alkyne Base cu_alkyne->pd2_halide alkyne H-C≡CR'

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Protocol: Synthesis of 3-Methyl-5-(phenylethynyl)isoxazole

  • Materials: 5-Bromo-3-methylisoxazole (1.0 mmol, 1.0 equiv.), Phenylacetylene (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), Triethylamine (Et₃N, 5 mL).

  • Procedure:

    • To a flame-dried Schlenk flask, add 5-Bromo-3-methylisoxazole, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add Et₃N and phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (hexane/ethyl acetate gradient).

Table 2: Representative Conditions for Sonogashira Coupling of Bromo-heterocycles

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
15-Bromo-6-phenylpyridazin-3(2H)-onePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene8085[7]
2Aryl BromideTerminal AlkynePd(OAc)₂ (2)-Cs₂CO₃Toluene10092[9]
3Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (10)DBUTolueneRT95[10]
Heck Reaction: Vinylation of the Isoxazole Core

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[5][11] This reaction allows for the introduction of vinyl groups at the 5-position of the isoxazole ring.

Causality Behind Experimental Choices:

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[5]

  • Catalyst: Pd(OAc)₂ is a common pre-catalyst.

  • Ligand: Phosphine ligands, such as P(o-tol)₃, are often used to stabilize the palladium catalyst.

  • Base: An inorganic or organic base (e.g., NaOAc, Et₃N) is required to regenerate the Pd(0) catalyst in the final step of the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMA are typically used.

Detailed Protocol: Synthesis of 3-Methyl-5-styrylisoxazole

  • Materials: 5-Bromo-3-methylisoxazole (1.0 mmol, 1.0 equiv.), Styrene (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.03 mmol, 3 mol%), P(o-tol)₃ (0.06 mmol, 6 mol%), NaOAc (1.5 mmol, 1.5 equiv.), DMA (5 mL).

  • Procedure:

    • In a sealed tube, combine 5-Bromo-3-methylisoxazole, Pd(OAc)₂, P(o-tol)₃, and NaOAc.

    • Evacuate and backfill the tube with an inert gas.

    • Add DMA and styrene.

    • Seal the tube and heat the reaction mixture to 120 °C for 16 hours.

    • After cooling, dilute the mixture with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the product by flash chromatography.

Lithiation and Electrophilic Quench: Direct Functionalization

Halogen-metal exchange is a powerful method for the direct functionalization of aromatic and heteroaromatic rings.[12] 5-Bromo-3-methylisoxazole can undergo bromine-lithium exchange to generate a highly reactive isoxazol-5-yl lithium species, which can then be trapped with various electrophiles.

Causality Behind Experimental Choices:

  • Lithiating Agent: Strong organolithium bases like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi) are used to effect the bromine-lithium exchange.

  • Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions, such as decomposition of the lithiated intermediate.

  • Electrophile: A wide range of electrophiles can be used, including aldehydes, ketones, esters, and alkyl halides, allowing for the introduction of diverse functional groups.

Reaction Workflow for Lithiation and Electrophilic Quench:

start Dissolve 5-Bromo-3-methylisoxazole in Anhydrous Solvent (e.g., THF) cool Cool to -78 °C start->cool add_buli Add n-BuLi Dropwise cool->add_buli stir Stir for a Short Period add_buli->stir add_electrophile Add Electrophile stir->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench with Saturated NH₄Cl warm->quench workup Aqueous Workup and Extraction quench->workup purify Purification workup->purify

Sources

Application Notes and Protocols for Reactions Involving 5-Bromo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic utility of 5-bromo-3-methylisoxazole, a versatile heterocyclic building block. As a Senior Application Scientist, this document moves beyond simple procedural lists to offer in-depth, field-proven insights into key palladium-catalyzed cross-coupling reactions. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Synthetic Potential of 5-Bromo-3-methylisoxazole

5-Bromo-3-methylisoxazole is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The isoxazole ring is a well-established pharmacophore present in numerous biologically active compounds. The bromine atom at the C5 position serves as a highly effective synthetic handle, enabling the introduction of diverse molecular fragments through various transition metal-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of structure-activity relationships (SAR) and the construction of complex molecular architectures.

This document will focus on three cornerstone transformations for the functionalization of 5-bromo-3-methylisoxazole: the Suzuki-Miyaura coupling for C-C bond formation, the Sonogashira coupling for the introduction of alkynyl moieties, and the Buchwald-Hartwig amination for the synthesis of C-N linkages.

Physicochemical Properties of 5-Bromo-3-methylisoxazole:

PropertyValueReference
CAS Number 1263378-26-2[2]
Molecular Formula C₄H₄BrNO[3]
Molecular Weight 161.98 g/mol [3]
Physical State Liquid[3]

Safety and Handling: Always consult the Safety Data Sheet (SDS) before handling 5-bromo-3-methylisoxazole and all other reagents. While specific GHS data for this compound is limited, related brominated isoxazoles are classified as irritants.[4] Therefore, it is prudent to handle the compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated fume hood.

Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

The bromine atom on the isoxazole ring is readily susceptible to a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating complex organic molecules from simpler precursors.[1]

Suzuki-Miyaura Coupling: Synthesis of 3-Methyl-5-arylisoxazoles

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide.[1] This reaction is extensively used to synthesize 5-aryl-3-methylisoxazole derivatives.

Causality of Experimental Choices: The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction.

  • Catalyst and Ligand: Palladium catalysts, often in the form of Pd(OAc)₂ or preformed complexes like Pd(PPh₃)₄, are commonly used. The ligand, typically a phosphine, is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For heteroaryl halides, bulky, electron-rich phosphine ligands can improve reaction rates and yields.

  • Base: A base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.

  • Solvent: The reaction is often performed in a mixture of an organic solvent (like dioxane, toluene, or DME) and water, as the presence of water can enhance the rate of transmetalation.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine 5-Bromo-3-methylisoxazole, Arylboronic Acid, Base, and Pd Catalyst in a Schlenk tube. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add degassed solvent(s). B->C D Heat the mixture with stirring (e.g., 70-100 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature. Dilute with organic solvent (e.g., EtOAc) and wash with water/brine. E->F G Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. F->G H Purify by column chromatography. G->H

General workflow for Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 3-Methyl-5-phenylisoxazole

This protocol describes a representative Suzuki-Miyaura coupling of 5-bromo-3-methylisoxazole with phenylboronic acid.

Reagents and Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
5-Bromo-3-methylisoxazole161.98162 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
PdCl₂(dppf)731.744 mg0.060.06
K₂CO₃138.21276 mg2.02.0
Dioxane-3 mL--
Water-1 mL--

Procedure:

  • To an oven-dried Schlenk tube, add 5-bromo-3-methylisoxazole (162 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), PdCl₂(dppf) (44 mg, 0.06 mmol), and K₂CO₃ (276 mg, 2.0 mmol).[5]

  • Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed dioxane (3 mL) and degassed water (1 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 70 °C and stir vigorously for 22 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.

Expected Characterization (3-Methyl-5-phenylisoxazole):

  • Appearance: White solid.[6]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.76–7.70 (m, 2H, ArH), 7.46–7.37 (m, 3H, ArH), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH₃).[6]

  • ¹³C NMR (100 MHz, CDCl₃): δ 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40.[6]

Sonogashira Coupling: Access to 5-Alkynyl-3-methylisoxazoles

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[2]

Causality of Experimental Choices:

  • Catalytic System: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] PdCl₂(PPh₃)₂ and CuI are a classic and effective catalyst/co-catalyst pair.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves not only to neutralize the HX byproduct but also acts as the solvent and facilitates the deprotonation of the terminal alkyne.[8]

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling) as an undesired side reaction. Therefore, maintaining a strict inert atmosphere is critical for success.

Protocol 2: Synthesis of 3-Methyl-5-(phenylethynyl)isoxazole

This protocol provides a representative procedure for the Sonogashira coupling of 5-bromo-3-methylisoxazole with phenylacetylene.

Reagents and Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
5-Bromo-3-methylisoxazole161.98162 mg1.01.0
Phenylacetylene102.14123 mg (0.13 mL)1.21.2
PdCl₂(PPh₃)₂701.935 mg0.050.05
Copper(I) Iodide (CuI)190.4519 mg0.100.10
Triethylamine (TEA)101.195 mL--

Procedure:

  • To a Schlenk tube, add 5-bromo-3-methylisoxazole (162 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add dry, degassed triethylamine (5 mL) via syringe, followed by phenylacetylene (0.13 mL, 1.2 mmol).

  • Stir the reaction mixture at room temperature for 8 hours under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion, remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) to remove copper salts, followed by water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynylisoxazole.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[9][10] It has largely replaced harsher classical methods for C-N bond formation.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos) are often required to promote the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle.[11] Pre-catalysts, which readily form the active Pd(0) species, can also enhance efficiency.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Weaker bases like Cs₂CO₃ or K₃PO₄ can be used for more sensitive substrates.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd(0)L Pd(0)L Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition\nComplex Ar-Br Pd(II) Amido\nComplex Pd(II) Amido Complex Oxidative\nAddition\nComplex->Pd(II) Amido\nComplex Amine, Base Pd(II) Amido\nComplex->Pd(0)L Reductive Elimination Product (Ar-NR₂) Product (Ar-NR₂) Pd(II) Amido\nComplex->Product (Ar-NR₂)

Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: Synthesis of 3-Methyl-5-morpholinoisoxazole

This protocol outlines a representative Buchwald-Hartwig amination using morpholine as the amine coupling partner.

Reagents and Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
5-Bromo-3-methylisoxazole161.98162 mg1.01.0
Morpholine87.12105 mg (0.10 mL)1.21.2
Pd₂(dba)₃915.723 mg0.0250.025
Xantphos578.629 mg0.050.05
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Toluene (anhydrous)-4 mL--

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol) in anhydrous toluene (2 mL). Add this catalyst solution to the Schlenk tube.

  • Add 5-bromo-3-methylisoxazole (162 mg, 1.0 mmol) and morpholine (0.10 mL, 1.2 mmol) to the reaction tube.

  • Seal the tube and heat the mixture in an oil bath at 90 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Conclusion

5-Bromo-3-methylisoxazole is a synthetically tractable and valuable building block for the generation of diverse chemical libraries. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to functionalize the C5 position of the isoxazole core. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to incorporate this versatile scaffold into their synthetic programs, facilitating the development of novel compounds in drug discovery and materials science.

References

[6] Supporting Information for "Copper-Catalyzed Aerobic Oxidative Annulation of Enamines and Alkynes: A Strategy for the Synthesis of 3,5-Disubstituted Isoxazoles". Organic Letters. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.orglett.5b00531/suppl_file/ol5b00531_si_001.pdf] Supporting Information for "Palladium-Catalyzed Three-Component Reaction of Allenes, Aryl Iodides and Allyl Halides". Advanced Synthesis & Catalysis. [URL: https://onlinelibrary.wiley.com/action/downloadSupplement?doi=10.1002%2Fadsc.201400269&file=adsc201400269-sup-0001-misc_information.pdf] [12] Palladium-catalyzed acetoxylation of the primary γ-C(sp(3))-H bonds in the amino acids Val, Thr, and Ile was achieved using a newly discovered 5-methylisoxazole-3-carboxamide directing group. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27223617/] [4] 5-Amino-4-bromo-3-methylisoxazole 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/722324] [3] 5-Bromo-3-methylisoxazole. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/cymit/1/img/cas-1263378-26-2-5-bromo-3-methylisoxazole-in-da000sos.pdf] [13] Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ResearchGate. [URL: https://www.researchgate.net/figure/1-H-NMR-spectrum-of-compound-14_fig5_321855685] [14] 5-Methylisoxazole-3-carboxamide-Directed Palladium-Catalyzed γ-C(sp3)–H Acetoxylation and Application to the Synthesis of γ-Mercapto Amino Acids for Native Chemical Ligation. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/5-Methylisoxazole-3-carboxamide-Directed-γ-C(sp-H-to-Pan-He/3196f7c5234125712e1248443916964953c8340d] [1] Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole. Benchchem. [URL: https://www.benchchem.com/product/b147169/application-note-1] [15] An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [URL: https://pubs.acs.org/doi/pdf/10.1021/ed400352p] [16] Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-amination.shtm] [17] Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26639207/] [9] Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.05%3A_Buchwald-Hartwig_Amination] [10] Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [URL: https://jkscientific.com/en/center/buchwald-hartwig-cross-coupling] [2] 5-Bromo-3-methyl-1,2-oxazole | C4H4BrNO. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53408116] [18] Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [URL: https://www.youtube.com/watch?v=kR2g3t_f-yE] [8] What is the best procedure for Sonogashira coupling?. ResearchGate. [URL: https://www.researchgate.net/post/What_is_the_best_procedure_for_Sonogashira_coupling] A facile and simple synthesis of novel isoxazolyl benzo[f][4][6]oxazepin-3-(2H)- ones and their antimicrobial activity. ResearchGate. [URL: https://www.researchgate.net/publication/282329465_A_facile_and_simple_synthesis_of_novel_isoxazolyl_benzof14oxazepin-32H-ones_and_their_antimicrobial_activity] [19] An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. Benchchem. [URL: https://www.benchchem.com/product/b147169/technical-guide] [20] Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [URL: https://www.mdpi.com/1420-3049/20/1/74] [11] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings] [7] Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling] [21] Suzuki–Miyaura coupling of arylboronic acids to gold(iii). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4221464/] [22] Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10203113/] [23] Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4160350/] [24] Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/14/225] [25] Application Notes and Protocols: 5-Bromo-3-methylbenzo[d]isoxazole in Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.com/product/b147169/application-note-2] [26] Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [URL: https://www.researchgate.net/publication/274020959_Synthesis_of_methyl_5-amino-3-arylaminoisoxazole-4-carboxylates] [27] Preparation method of 3-amino-5-methyl isoxazole. Google Patents. [URL: https://patents.google.com/patent/CN107721941B/en] [28] (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [URL: https://www.researchgate.net/publication/272483868_Synthesis_and_Evaluation_of_new_5-Methylisoxazole-3-Carboxamide_Derivatives_as_Antitubercular_Agents] [5] Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4878170/] Palladium-Catalyzed Three-Component Selective Aminoallyla- tion of Diazo Compounds. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74574102871a8e8557d39] Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation. Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc02076b]

Sources

Application Notes and Protocols: The Strategic Role of 5-Bromo-3-methylisoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold as a Pillar of Modern Drug Discovery

The isoxazole ring system is a cornerstone of contemporary medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] This five-membered heterocycle is a prominent feature in a multitude of approved therapeutics and clinical candidates, owing to its unique physicochemical properties and its capacity to engage in diverse, high-affinity interactions with biological targets.[2] Derivatives of the isoxazole core exhibit a vast spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3][4][5]

Within this versatile chemical class, 5-Bromo-3-methylisoxazole stands out as a particularly valuable and strategic building block for drug discovery programs.[6] Its utility is anchored by the bromine atom at the C-5 position, which serves as a highly effective and versatile synthetic handle. This site allows for the facile introduction of molecular complexity and diversity through a variety of robust and well-established transition metal-catalyzed cross-coupling reactions, enabling systematic exploration of structure-activity relationships (SAR).[7]

This guide provides an in-depth overview of 5-Bromo-3-methylisoxazole, detailing its properties, key synthetic applications with field-proven protocols, and its role in the design of targeted therapeutics.

Physicochemical and Structural Data

5-Bromo-3-methylisoxazole is a readily accessible intermediate for further chemical elaboration.[6][8] Its key properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₄H₄BrNO[6][8]
Molecular Weight 161.98 g/mol [6]
CAS Number 1263378-26-2[6][8]
Appearance Solid or Liquid[8]
Canonical SMILES CC1=CC(=NO1)Br[6]
InChI Key FLVASSBEDDEYIT-UHFFFAOYSA-N[8]

The strategic importance of this molecule lies in the reactivity of the C-Br bond, which provides a key vector for molecular diversification.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)L₂-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArBr Ar-Br (5-Bromo-3-methylisoxazole) ArBr->OxAdd Boronic R'-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L-Br OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)L(HNR'₂)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdAmido Ar-Pd(II)L-NR'₂ Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product Ar-NR'₂ RedElim->Product ArBr Ar-Br ArBr->OxAdd Amine HNR'₂ Amine->AmineCoord Base Base Base->Deprotonation Signaling_Pathway cluster_0 Normal Gene Activation cluster_1 Inhibition by Isoxazole Derivative Histone Acetylated Histone Tail CBP_p300 CBP/p300 Bromodomain Histone->CBP_p300 recognizes Blocked_CBP CBP/p300 Bromodomain Transcription Transcription Machinery Assembly CBP_p300->Transcription recruits Gene_Expr Oncogene Expression Transcription->Gene_Expr Inhibitor Isoxazole-Based Inhibitor (Derived from 5-Bromo-3-methylisoxazole) Inhibitor->Blocked_CBP competitively binds Blocked_Transcription Transcription Repressed Blocked_CBP->Blocked_Transcription prevents recruitment Drug_Discovery_Workflow Start Starting Material: 5-Bromo-3-methylisoxazole Library Library Synthesis (Suzuki, Buchwald-Hartwig, Sonogashira) Start->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit SAR Lead Optimization (Structure-Activity Relationship Studies) Hit->SAR SAR->Library New Analogs Preclinical Preclinical Candidate (ADME/Tox Profiling) SAR->Preclinical Iterative Design Clinical Clinical Development Preclinical->Clinical

Sources

Application Notes and Protocols for the Synthesis of BRD4 and CBP/p300 Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed synthetic protocols and application notes for researchers engaged in the discovery and development of epigenetic modulators. We focus on two critical classes of bromodomain inhibitors: those targeting the Bromodomain and Extra-Terminal (BET) family protein BRD4, and those targeting the homologous transcriptional co-activators CBP and p300. This document furnishes field-proven, step-by-step methodologies for the synthesis of the archetypal BRD4 inhibitor, (±)-JQ1, and a potent, selective CBP/p300 inhibitor, GNE-049. The protocols are designed to be both explanatory and practical, detailing the causality behind experimental choices to ensure reproducibility and scalability.

Introduction: Targeting Epigenetic Readers in Disease

Epigenetic modifications, which reversibly alter gene expression without changing the DNA sequence, are fundamental to cellular function and identity. The "readers" of these modifications, such as bromodomains, are proteins that recognize and bind to post-translationally modified histones, thereby recruiting transcriptional machinery to specific gene loci. Dysregulation of this process is a hallmark of numerous diseases, most notably cancer.

Bromodomain and Extra-Terminal (BET) Proteins: The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical regulators of gene transcription.[1] Their two N-terminal bromodomains (BD1 and BD2) recognize acetylated lysine residues on histone tails.[1] BRD4, in particular, acts as a chromatin scaffold, recruiting the Positive Transcription Elongation Factor b (P-TEFb) to promoters and enhancers, which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation.[2] This mechanism drives the expression of key oncogenes like MYC, making BRD4 a prime therapeutic target in various hematological malignancies and solid tumors.[2]

CBP/p300 Transcriptional Co-activators: The proteins CREB-binding protein (CBP) and its paralog p300 are highly homologous histone acetyltransferases (HATs) that function as master transcriptional co-activators.[3] In addition to their "writer" HAT domain, they each possess a single bromodomain that "reads" acetylated lysines, an interaction crucial for their localization to chromatin and subsequent co-activator function.[4] By acetylating histones, CBP/p300 promotes a relaxed chromatin state conducive to transcription. Their activity is essential for the expression of genes involved in cell proliferation, differentiation, and apoptosis, and their inhibition has shown significant therapeutic promise in cancers like castration-resistant prostate cancer.[3][5]

This guide provides robust synthetic procedures for foundational tool compounds targeting these two important classes of epigenetic readers.

Synthesis of a Pan-BET BRD4 Inhibitor: (±)-JQ1

The thieno-triazolo-diazepine JQ1 is a potent, cell-permeable inhibitor of the BET family of bromodomains and serves as a vital chemical probe for studying their function. We present a scalable, one-pot synthesis of racemic (±)-JQ1 adapted from published methodologies, which offers high efficiency and straightforward purification.[2][6][7]

Mechanistic Rationale of the Synthetic Strategy

The synthesis converges on the formation of the signature triazole ring of the JQ1 scaffold. The key steps involve:

  • Thionation: Conversion of a benzodiazepine lactam to a thioamide using Lawesson's reagent. This step is critical as the thioamide is a much more reactive precursor for the subsequent cyclization.

  • Amidrazone Formation: Reaction of the thioamide with hydrazine hydrate to form an amidrazone intermediate.

  • Triazole Cyclization: Acylation of the amidrazone with an acetyl group followed by acid-catalyzed cyclization to form the fused triazole ring system.

This one-pot approach minimizes intermediate handling and purification steps, improving overall yield and efficiency.[6]

Synthetic Workflow for (±)-JQ1

JQ1_Synthesis cluster_0 One-Pot Procedure Amide tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,4]diazepin-6-yl)acetate (Amide Precursor 5) Thioamide Thioamide Intermediate Amide->Thioamide 1. Lawesson's Reagent Toluene, Reflux Amidrazone Amidrazone Intermediate Thioamide->Amidrazone 2. Hydrazine Hydrate Ethanol, 0°C to RT JQ1 (±)-JQ1 Amidrazone->JQ1 3. Acetic Anhydride 4. p-TsOH, Reflux

Caption: One-pot synthetic workflow for (±)-JQ1 from the amide precursor.

Detailed Experimental Protocol for (±)-JQ1

This protocol describes the conversion of tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][6]diazepin-6-yl)acetate (Amide Precursor 5 ) to (±)-JQ1.

Materials and Reagents:

  • Amide Precursor 5

  • Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

  • Anhydrous Toluene

  • Hydrazine hydrate

  • Anhydrous Ethanol

  • Acetic Anhydride

  • p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Thionation:

    • To a solution of Amide Precursor 5 (1.0 eq) in anhydrous toluene (0.1 M), add Lawesson's Reagent (0.6 eq).

    • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Amidrazone Formation & Cyclization (One-Pot):

    • Cool the crude thioamide residue in an ice bath (0 °C).

    • Dissolve the residue in anhydrous ethanol (0.1 M) and add hydrazine hydrate (10.0 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor for the formation of the amidrazone intermediate.

    • Cool the mixture back to 0 °C and add acetic anhydride (3.0 eq) dropwise. Stir at 0 °C for 30 minutes.

    • Add p-toluenesulfonic acid (p-TsOH) (2.0 eq) to the mixture.

    • Heat the reaction to reflux (approx. 80 °C) and stir for 4-6 hours until the cyclization is complete as monitored by LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dilute the residue with ethyl acetate (EtOAc) and carefully wash with saturated NaHCO₃ solution (2x), followed by water (1x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% EtOAc in hexanes) to afford (±)-JQ1 as a white to off-white solid.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Summary of Key Data for (±)-JQ1 Synthesis
StepKey ReagentsSolventTypical YieldPurpose
Thionation Lawesson's ReagentToluene>90% (crude)Converts amide C=O to reactive thioamide C=S.
Cyclization Hydrazine, Ac₂O, p-TsOHEthanol60-70% (over 3 steps)Forms the fused triazole ring system.

Synthesis of a Selective CBP/p300 Inhibitor: GNE-049

GNE-049 is a highly potent and selective small-molecule inhibitor of the CBP and p300 bromodomains.[5] It demonstrates significant activity in preclinical models of castration-resistant prostate cancer.[5] The core of GNE-049 is a 5-isoxazolyl-benzimidazole scaffold. The following is a representative synthetic protocol based on established chemical principles for this class of molecules.

Mechanistic Rationale of the Synthetic Strategy

The synthesis of GNE-049 hinges on the construction of the central benzimidazole ring. This is typically achieved via the Phillips-Ladenburg condensation reaction.

  • Benzimidazole Formation: Condensation of a substituted o-phenylenediamine with a carboxylic acid under heating conditions. This reaction forms the five-membered imidazole ring fused to the benzene ring.

  • Amide Coupling: Standard peptide coupling reaction to attach the piperidine moiety to the benzimidazole core.

  • Final Modification: Introduction of the cyclopropyl group via nucleophilic substitution.

Synthetic Workflow for GNE-049

GNE049_Synthesis cluster_1 GNE-049 Synthesis Diamine 4-Fluoro-5-nitro-1,2-phenylenediamine Benzimidazole Benzimidazole Intermediate Diamine->Benzimidazole 1. Condensation Polyphosphoric Acid, Heat IsoxazoleAcid 3-(tert-butyl)isoxazole-5-carboxylic acid IsoxazoleAcid->Benzimidazole Amide Amide-Coupled Intermediate Benzimidazole->Amide 2. Amide Coupling HATU, DIPEA GNE049 GNE-049 Amide->GNE049 3. Nucleophilic Substitution (Bromomethyl)cyclopropane, K₂CO₃

Caption: Representative synthetic workflow for the CBP/p300 inhibitor GNE-049.

Detailed Experimental Protocol for GNE-049

This protocol outlines a plausible, multi-step synthesis of GNE-049.

Step 1: Synthesis of the Benzimidazole Core

  • Combine 4-fluoro-5-nitro-1,2-phenylenediamine (1.0 eq) and 3-(tert-butyl)isoxazole-5-carboxylic acid (1.1 eq) in polyphosphoric acid (PPA).

  • Heat the mixture to 150-160 °C for 4-6 hours with stirring.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a strong base (e.g., concentrated NH₄OH or NaOH solution) until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry to yield the crude benzimidazole intermediate. Purify by column chromatography if necessary.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitro-benzimidazole intermediate from Step 1 in a suitable solvent like ethanol or ethyl acetate.

  • Add a reducing agent, such as SnCl₂·2H₂O (5.0 eq) or perform catalytic hydrogenation (H₂, 10% Pd/C).

  • If using SnCl₂, heat the reaction to reflux for 2-4 hours. For hydrogenation, stir under an H₂ atmosphere at room temperature until the reaction is complete.

  • After reaction completion, perform an appropriate work-up to isolate the amino-benzimidazole product.

Step 3: Amide Coupling

  • Dissolve the amino-benzimidazole from Step 2 (1.0 eq) and the desired carboxylic acid linker (e.g., a protected piperidine-4-carboxylic acid) (1.1 eq) in an anhydrous solvent like DMF or DCM.

  • Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Perform a standard aqueous work-up, extracting the product with an organic solvent.

  • Purify the crude product by flash column chromatography to yield the amide-coupled intermediate.

Step 4: Final Alkylation

  • If a protecting group is present on the piperidine nitrogen, deprotect it under appropriate conditions (e.g., TFA for a Boc group).

  • Dissolve the deprotected amine intermediate (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a base like K₂CO₃ or Cs₂CO₃ (2-3 eq) followed by (bromomethyl)cyclopropane (1.2 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-12 hours.

  • Once complete, perform an aqueous work-up and extract the final product.

  • Purify by flash column chromatography and/or preparative HPLC to obtain GNE-049.

Characterization:

  • Confirm the identity and purity of the final compound and all key intermediates by ¹H NMR, ¹³C NMR, LC-MS, and HRMS.

Summary of Key Inhibitor Data
InhibitorTarget(s)IC₅₀ (CBP)IC₅₀ (p300)Cellular Potency (MYC EC₅₀)Reference
(±)-JQ1 BRD2/3/4/T~50 nM (BRD4 BD1)-Varies by cell line[3]
GNE-049 CBP/p3001.1 nM2.3 nM14 nM (MV-4-11 cells)[5]

Quality Control and Validation

The identity, purity, and integrity of synthesized inhibitors are paramount for reliable biological data. It is mandatory to perform a full characterization of the final compounds.

  • Structural Verification: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy should be used to confirm the chemical structure.

  • Mass Verification: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass and elemental composition.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the final compound, which should ideally be >95% for use in cellular assays.

Conclusion

This guide provides detailed, actionable protocols for the synthesis of (±)-JQ1 and GNE-049, potent and widely used inhibitors of BRD4 and CBP/p300, respectively. By explaining the rationale behind the synthetic steps, we aim to empower researchers to not only replicate these procedures but also to adapt them for the synthesis of novel analogs. These tool compounds are essential for dissecting the complex roles of epigenetic readers in health and disease, paving the way for the next generation of epigenetic therapies.

References

  • Syeda, S. S., Jakkaraj, S., & Georg, G. I. (2015). Scalable syntheses of the BET bromodomain inhibitor JQ1. Tetrahedron Letters, 56(23), 3454–3457. [Link]

  • Syeda, S. S., Jakkaraj, S., & Georg, G. I. (2015). Scalable syntheses of the BET bromodomain inhibitor JQ1. PubMed Central. [Link]

  • Martin, L. J., et al. (2016). New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Journal of Medicinal Chemistry. [Link]

  • PatSnap. (2024). What are BRD4 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Devaiah, B. N., et al. (2016). Bromodomain 4: a cellular Swiss army knife. Journal of Leukocyte Biology. [Link]

  • Jin, L., Garcia, J., Chan, E., et al. (2017). Therapeutic Targeting of the CBP/p300 Bromodomain Blocks the Growth of Castration-Resistant Prostate Cancer. Cancer Research, 77(20), 5564–5575. [Link]

  • Xiang, Q., et al. (2022). CBP/p300 bromodomain: new promising epigenetic target. Visualized Cancer Medicine, 3, 3. [Link]

  • Wapenaar, H., et al. (2015). Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. Stem Cell Reports. [Link]

Sources

Application Note: High-Purity Isolation of 5-Bromo-3-methylisoxazole for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-3-methylisoxazole is a pivotal heterocyclic building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of more complex molecular architectures.[1] The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, low yields, and difficulties in the purification of subsequent products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on two effective methods for purifying 5-Bromo-3-methylisoxazole: silica gel column chromatography and low-temperature recrystallization. We delve into the mechanistic basis for each technique, offering step-by-step protocols and explaining the rationale behind critical experimental choices to ensure reproducible, high-purity outcomes.

Introduction and Physicochemical Profile

5-Bromo-3-methylisoxazole (CAS No. 1263378-26-2) is a halogenated isoxazole derivative.[2] Its utility in organic synthesis often stems from the reactivity of the bromine atom, which can be displaced or used in cross-coupling reactions, and the isoxazole ring itself, which can participate in various chemical transformations.[1][3]

A critical first step in any purification strategy is understanding the physical properties of the target compound. Notably, 5-Bromo-3-methylisoxazole is a liquid at standard ambient temperature and pressure.[2] This property fundamentally influences the choice and design of the purification method. While column chromatography is a standard technique for purifying liquids, recrystallization requires inducing a phase transition from liquid to solid, typically by significantly lowering the temperature.

Table 1: Physicochemical Properties of 5-Bromo-3-methylisoxazole
PropertyValueSource
CAS Number 1263378-26-2[1][2]
Molecular Formula C₄H₄BrNO[1][2]
Molecular Weight 161.98 g/mol [1][2][4]
Physical State Liquid[2]
Boiling Point 198.3 °C[1]
Density 1.654 g/cm³[1]

Method 1: Purification by Flash Column Chromatography

Flash column chromatography is the preferred method for purifying gram-scale quantities of liquid compounds when impurities have different polarities from the target molecule.[5] The technique relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[6][7] By carefully selecting the solvent system, 5-bromo-3-methylisoxazole can be effectively separated from less polar starting materials or more polar byproducts.

Principle of Separation

In normal-phase chromatography, the stationary phase (silica gel) is highly polar. Compounds move down the column based on their polarity; non-polar compounds have weaker interactions with the silica gel and elute faster, while polar compounds interact more strongly and elute slower.[6][7] The goal is to find a solvent system (mobile phase) where 5-bromo-3-methylisoxazole has moderate retention, allowing it to separate from faster and slower-moving impurities.

Method Development: Solvent System Selection via TLC

Before performing the column, the ideal solvent system must be determined using Thin-Layer Chromatography (TLC). The optimal mobile phase should result in a Retention Factor (Rf) of approximately 0.25-0.35 for the target compound.[8] This Rf value ensures the compound spends sufficient time interacting with the stationary phase for effective separation to occur without requiring an excessive volume of solvent for elution.[6]

Protocol for TLC Analysis:

  • Prepare several test eluents with varying ratios of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether).[9] Good starting points for a molecule like 5-bromo-3-methylisoxazole would be 5%, 10%, and 20% ethyl acetate in hexanes.

  • Spot a dilute solution of the crude 5-bromo-3-methylisoxazole onto three separate TLC plates.

  • Develop each plate in a different test eluent.

  • Visualize the plates under UV light (254 nm).

  • Select the solvent system that provides an Rf value between 0.25 and 0.35 for the main product spot, with good separation from any visible impurity spots.

Workflow for Flash Column Chromatography

The following diagram illustrates the logical flow of the purification process.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute Column (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure Liquid Product Evaporate->Final

Caption: Workflow for purifying 5-bromo-3-methylisoxazole via flash chromatography.

Detailed Protocol for Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust the scale accordingly.

Table 2: Column Chromatography Parameters

ParameterSpecificationRationale / Notes
Stationary Phase Silica Gel (230-400 mesh)High surface area provides for better separation.[7]
Column Dimensions 40 mm Diameter, 200 mm LengthA column diameter:length ratio of ~1:5 to 1:10 is typical.
Silica Gel Mass ~50 gA silica-to-crude ratio of 30:1 to 50:1 is recommended.
Mobile Phase Hexanes:Ethyl Acetate (e.g., 9:1 v/v)Determined by prior TLC analysis.[9][10]
Sample Loading Dry loading or minimal solventDry loading onto Celite or silica is preferred to ensure a narrow sample band and better resolution.[11]
Elution Method Positive air pressure (Flash)Speeds up the process compared to gravity chromatography.[7]

Step-by-Step Methodology:

  • Column Preparation: Insert a cotton plug at the bottom of the column and add a 1 cm layer of sand. Prepare a slurry of ~50 g of silica gel in the chosen mobile phase. Pour the slurry into the column, allowing the silica to settle into a uniform bed without cracks or air bubbles.[12] Add another 1 cm layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude 5-bromo-3-methylisoxazole (~1.5 g) in a minimal amount of dichloromethane or the mobile phase. Add 2-3 g of Celite or silica gel to this solution and remove the solvent via rotary evaporation until a free-flowing powder is obtained.[5] Carefully add this powder to the top of the prepared column.

  • Elution: Carefully add the mobile phase to the column. Using a regulated source of compressed air, apply gentle pressure to the top of the column to force the solvent through at a flow rate of approximately 2 inches/minute.[7]

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. Typically, fractions of 10-20 mL are collected.

  • Analysis: Spot every second or third fraction on a TLC plate and develop it in the mobile phase to determine which fractions contain the pure product.

  • Isolation: Combine the fractions that contain only the pure 5-bromo-3-methylisoxazole. Remove the solvent using a rotary evaporator to yield the purified liquid product.

Method 2: Purification by Low-Temperature Recrystallization

Recrystallization is a powerful purification technique for solids. It operates on the principle that a compound is soluble in a hot solvent but insoluble in the same solvent when cold.[13] Since 5-bromo-3-methylisoxazole is a liquid at room temperature, standard recrystallization is not feasible. However, crystallization can often be induced at sub-ambient temperatures, provided a suitable solvent is found.

Principle of Low-Temperature Recrystallization

The goal is to find a solvent in which 5-bromo-3-methylisoxazole is soluble at room temperature but has very low solubility at a reduced temperature (e.g., -20 °C or -78 °C). The impurities should ideally either remain soluble at the low temperature or be insoluble at room temperature (allowing for removal by filtration).[13] This technique is highly dependent on the compound's freezing point and its solubility profile.

Solvent Selection Criteria:

  • The compound should be highly soluble at room temperature.

  • The compound should be nearly insoluble at the target low temperature (e.g., freezer or dry ice bath).

  • The solvent's freezing point must be below the target crystallization temperature. (e.g., Ethanol freezes at -114 °C, making it suitable, while water would be inappropriate).

  • Commonly used solvent systems for polar compounds include hexanes/acetone or hexanes/ethyl acetate mixtures.[14]

Workflow for Low-Temperature Recrystallization

G cluster_prep Dissolution cluster_crystal Crystallization cluster_iso Isolation Dissolve 1. Dissolve Crude Liquid (Minimal Room Temp Solvent) Filter 2. Hot/Warm Filtration (If solid impurities present) Dissolve->Filter Cool 3. Cool Solution Slowly (e.g., -20°C Freezer) Filter->Cool Induce 4. Induce Crystallization (Scratching / Seed Crystal) Cool->Induce Isolate 5. Isolate Crystals (Cold Vacuum Filtration) Induce->Isolate Wash 6. Wash with Cold Solvent Isolate->Wash Dry 7. Dry Crystals (Under Vacuum) Wash->Dry Final Pure Crystalline Product Dry->Final

Caption: Workflow for purifying a liquid via low-temperature recrystallization.

Detailed Protocol for Low-Temperature Recrystallization

This protocol is exploratory and may require optimization for the specific impurity profile of the crude material.

Table 3: Low-Temperature Recrystallization Parameters

ParameterSpecificationRationale / Notes
Solvent Pentane or HexaneLow freezing point and non-polar nature may reduce solubility of the polar isoxazole at low temperatures. Requires testing.
Dissolution Temp. Room Temperature (~20 °C)The compound must be fully soluble.
Crystallization Temp. -20 °C to -78 °CLower temperatures are needed to induce phase change from liquid to solid.
Cooling Method Stepwise coolingSlow cooling (room temp -> fridge -> freezer) promotes the formation of larger, purer crystals.[15]
Isolation Pre-chilled filtration apparatusMinimizes re-dissolving of the product during filtration.

Step-by-Step Methodology:

  • Solvent Screening: In a small vial, dissolve a few drops of crude 5-bromo-3-methylisoxazole in ~0.5 mL of a test solvent (e.g., pentane). Place the vial in a -20 °C freezer. If no solids form after an hour, try a dry ice/acetone bath (-78 °C). If solids form, this is a potentially viable solvent.

  • Dissolution: Place the crude liquid in an Erlenmeyer flask. Add the chosen solvent dropwise at room temperature with swirling until the liquid is just fully dissolved.

  • Cooling & Crystallization: Cover the flask and place it in a refrigerator (+4 °C) for 30 minutes, then transfer it to a -20 °C freezer. Allow it to stand undisturbed for several hours or overnight to promote crystal growth.[15]

  • Inducement (if necessary): If no crystals form, try scratching the inside of the flask below the solvent line with a glass rod or adding a tiny seed crystal of pure product (if available).[13]

  • Isolation: Set up a Büchner funnel with filter paper for vacuum filtration. Pre-chill the funnel and the flask used for collection in the freezer. Quickly filter the cold slurry, collecting the crystals.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. The pure product may melt back into a liquid as it warms to room temperature.

Conclusion

The purification of 5-Bromo-3-methylisoxazole requires a strategy tailored to its liquid state and the nature of the impurities present. Flash column chromatography is a robust and generally applicable method for separating components of differing polarities and should be considered the primary technique for achieving high purity. Low-temperature recrystallization is a more specialized alternative that can be highly effective if a suitable solvent system is identified. It is particularly useful for removing impurities that are difficult to separate by chromatography. The choice between these methods will depend on the scale of the purification, the specific impurity profile, and the available equipment. In all cases, preliminary analysis by TLC is an indispensable step for method development.

References

  • University of California, Los Angeles. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methyl-1,2-oxazole. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for 3,5-Dibromo-2-pyrone. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Bromomethyl)-5-methylisoxazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for 4-Bromo-5-(thiophen-2-yl)oxazole. Retrieved from [Link]

  • Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

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Application Note: Real-Time Monitoring of 5-Bromo-3-methylisoxazole Reactions Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

5-Bromo-3-methylisoxazole is a critical heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of novel pharmaceutical candidates.[1] Efficiently monitoring the progress of reactions involving this substrate is paramount to optimizing yields, minimizing impurities, and accelerating drug development timelines. This guide provides a detailed protocol for utilizing Thin-Layer Chromatography (TLC), a rapid, cost-effective, and powerful analytical technique, to monitor the conversion of 5-Bromo-3-methylisoxazole in real-time.[2][3] We will focus on a common synthetic transformation—the Suzuki-Miyaura cross-coupling reaction—to illustrate the principles and practices of effective TLC-based reaction monitoring.

Foundational Principles: Why TLC is Essential for Reaction Monitoring

Thin-Layer Chromatography operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase.[2][3] For the application described here:

  • Stationary Phase: A thin layer of silica gel (a polar adsorbent) coated on a plate.

  • Mobile Phase (Eluent): A solvent or mixture of solvents that travels up the plate via capillary action.

The separation is governed by polarity.[4] Compounds with higher polarity have a stronger affinity for the polar silica gel and will travel shorter distances up the plate, resulting in a lower Retention Factor (Rf).[5] Conversely, less polar compounds interact more weakly with the stationary phase, travel further, and exhibit a higher Rf.

In the context of a chemical reaction, the starting material, intermediates, and final product typically possess different polarities.[6] By spotting the reaction mixture on a TLC plate over time, one can visualize the disappearance of the starting material and the simultaneous appearance of the product, providing a qualitative but highly informative assessment of the reaction's progress.

The Subject: 5-Bromo-3-methylisoxazole in Synthesis

5-Bromo-3-methylisoxazole (C₄H₄BrNO, MW: 161.98 g/mol ) is a halogenated heterocycle.[1][7] The bromine atom at the C5 position makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] In a typical Suzuki reaction, the bromine atom is substituted with an aryl or heteroaryl group from a boronic acid partner.[10][11]

This transformation invariably leads to a significant change in the molecule's overall polarity, size, and conjugation, making it an ideal scenario for monitoring by TLC. The starting material (SM), 5-Bromo-3-methylisoxazole, will have a distinct polarity and Rf value compared to the larger, more complex aryl-substituted product.

Experimental Protocol: Monitoring a Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the step-by-step methodology for monitoring the progress of a reaction between 5-Bromo-3-methylisoxazole and a generic arylboronic acid.

Materials and Reagents
  • TLC Plates: Silica Gel 60 F254 plates (the "F254" indicates a fluorescent indicator that is activated at 254 nm).[12][13]

  • Developing Chamber: A dedicated TLC tank or a beaker covered with a watch glass.

  • Spotting: Glass capillary tubes.[13]

  • Mobile Phase Solvents: Reagent-grade hexanes and ethyl acetate (EtOAc).[13][14]

  • Reaction Aliquots: Samples taken from the reaction vessel at timed intervals (e.g., t=0, 30 min, 1 hr, 2 hr).

  • Reference Standard: A dilute solution of the starting material, 5-Bromo-3-methylisoxazole.

  • Visualization Tools:

    • Handheld UV lamp (254 nm).[15][16]

    • Iodine chamber (a sealed jar containing silica gel and a few crystals of I₂).[16][17]

    • Potassium Permanganate (KMnO₄) stain.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_eluent 1. Select & Prepare Mobile Phase (e.g., 7:3 Hex/EtOAc) prep_chamber 2. Saturate Developing Chamber prep_eluent->prep_chamber spot 4. Spot Plate: Lane 1: SM Lane 2: Co-spot (SM+RM) Lane 3: RM prep_chamber->spot prep_sample 3. Prepare Samples: - Starting Material (SM) - Reaction Mixture (RM) prep_sample->spot develop 5. Develop Plate in Chamber spot->develop dry 6. Dry Plate develop->dry vis_uv 7a. Visualize: UV Lamp (254 nm) (Non-destructive) dry->vis_uv vis_stain 7b. Visualize: Chemical Stain (Destructive, e.g., KMnO4) vis_uv->vis_stain interpret 8. Interpret Results: - Track SM disappearance - Track Product appearance vis_stain->interpret

Caption: TLC workflow for monitoring reaction progress.

Step-by-Step Methodology
  • Mobile Phase Selection: The key to good separation is choosing the right mobile phase. For compounds of moderate polarity, a mixture of hexanes and ethyl acetate is an excellent starting point.[14] The goal is to achieve an Rf value for the starting material of approximately 0.3-0.4.[18] This provides ample space on the plate for the product to appear with a different Rf.

    • Scientist's Insight: Start with a 7:3 ratio of Hexanes:Ethyl Acetate. If the starting material spot is too high (Rf > 0.5), increase the proportion of hexanes (e.g., 8:2 or 9:1) to make the eluent less polar. If the spot is too low (Rf < 0.2), increase the ethyl acetate percentage to make the eluent more polar.

  • Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall and partially submerged. Cover the chamber and let it stand for 5-10 minutes. This saturates the chamber atmosphere with solvent vapor, which prevents the mobile phase from evaporating off the TLC plate during development and ensures a uniform solvent front.[6]

  • TLC Plate Spotting:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for your lanes.

    • Lane 1 (Reference): Using a capillary tube, apply a small spot of the diluted starting material solution.

    • Lane 3 (Reaction Mixture): Using a fresh capillary tube, apply a small spot of the diluted reaction mixture.

    • Lane 2 (Co-spot): Apply a spot of the starting material first. Then, without moving the plate, carefully spot the reaction mixture directly on top of the starting material spot. The co-spot is a crucial internal validation step; it confirms if the starting material spot in the reaction mixture lane is indeed the same as your reference.[18]

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the level of the mobile phase.[18] Cover the chamber and allow the solvent to ascend the plate. Remove the plate when the solvent front is approximately 1 cm from the top edge.[19] Immediately mark the solvent front with a pencil.

  • Visualization and Interpretation:

    • UV Light (Non-Destructive): First, view the dried plate under a 254 nm UV lamp.[16] The isoxazole ring and other aromatic systems will absorb UV light and appear as dark purple or black spots against the plate's green fluorescent background.[15][20] Lightly circle any visible spots with a pencil.[16]

    • Iodine (Semi-Destructive): Place the plate in the iodine chamber. Most organic compounds will form colored complexes with iodine vapor, appearing as yellow-brown spots within a few minutes.[15][17] This is a good general-purpose visualization method. The spots will fade over time.

    • Chemical Stain (Destructive): For permanent visualization, use a chemical stain. A potassium permanganate (KMnO₄) dip or spray is a good choice as it reacts with any oxidizable functional groups, producing yellow/brown spots on a purple background. After staining, gentle heating with a heat gun is often required to develop the spots.[14]

Analyzing the Results Over Time
  • Time = 0: You should see a strong spot in all three lanes at the same Rf value, corresponding to the starting material.

  • Intermediate Time: The spot corresponding to the starting material in Lane 3 (Reaction Mixture) will appear less intense. A new spot, corresponding to the product, will appear at a different Rf. The co-spot (Lane 2) will show two distinct spots if separation is good, or an elongated spot if Rf values are close.

  • Reaction Completion: The starting material spot in Lane 3 should be completely gone, and the product spot should be at its maximum intensity.

Data Summary and Troubleshooting

Table 1: Illustrative TLC Parameters for a Suzuki Coupling
CompoundRoleTypical Mobile Phase (Hex:EtOAc)Expected RfUV Active (254 nm)
5-Bromo-3-methylisoxazoleStarting Material7:3~0.40Yes
3-methyl-5-phenylisoxazoleHypothetical Product7:3~0.55Yes

Note: Rf values are illustrative. The product's polarity depends on the substituent added. An aryl group often makes the molecule less polar than the starting bromide, leading to a higher Rf.

Troubleshooting Common TLC Issues
ProblemPossible CauseSolution
Spots are streaking Sample is too concentrated; Compound is highly acidic/basic.Dilute the sample further. Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
Poor separation (Rf values are too close) Mobile phase polarity is not optimal.Systematically vary the solvent ratio to find the ideal polarity that maximizes the distance between spots (ΔRf).
No spots are visible Compound is not UV-active; Sample is too dilute; Compound evaporated.Use a chemical stain (e.g., KMnO₄) or iodine.[15][20] Re-spot with a more concentrated sample.[15] Visualize the plate immediately after development.[15]
Rf is too high/low Mobile phase is too polar/non-polar.To lower Rf, use a less polar mobile phase (more hexanes). To raise Rf, use a more polar one (more ethyl acetate).[14]

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Bromomethyl)-5-methylisoxazole. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Using thin-layer chromatography to investigate the reactions. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methyl-1,2-oxazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Longdom Publishing. (2023). Molecular Analysis and Separation Using Thin-Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2019, February). Synthesis of 5‐bromooxazole (10·HCl). Retrieved from [Link]

  • AWS. (n.d.). Exploring the World of Thin-Layer Chromatography: A Review. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 13). How To Tell Which Compound Is More Polar In Chromatography? Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Retrieved from [Link]

  • Chemija. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Retrieved from [Link]

  • ProQuest. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Aromatization and Halogenation of 3,3a,4,5‐Tetrahydro‐3‐aryl‐2‐phenyl‐2H‐benzo[g]indazole Using I2/DMSO, CuCl2/DMSO, and N‐Bromosuccinimide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Halogenation of Alkanes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 5-Bromo-3-methylisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-3-methylisoxazole. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to diagnose issues and rationally design high-yield experiments.

The synthesis of 5-Bromo-3-methylisoxazole, a valuable heterocyclic building block[1], presents a significant regioselectivity challenge. Standard electrophilic bromination of the 3-methylisoxazole precursor often yields the undesired 4-bromo isomer as the major product due to the electronic nature of the isoxazole ring[2]. This guide provides a framework for addressing this core issue and other common experimental hurdles.

Section 1: Core Synthesis Strategy & Workflow

The most direct approach to synthesizing 5-Bromo-3-methylisoxazole is the electrophilic bromination of 3-methylisoxazole. The choice of brominating agent, solvent, and reaction conditions is paramount in steering the reaction toward the desired C5-substituted product over the kinetically favored C4 isomer. N-Bromosuccinimide (NBS) is a commonly employed reagent for such transformations due to its ease of handling and milder reactivity compared to elemental bromine[3][4].

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis, highlighting critical control points that are essential for maximizing yield and purity.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Prepare Anhydrous Solvent (e.g., Acetonitrile, DCM) B 2. Dissolve 3-methylisoxazole A->B C 3. Cool Reaction Mixture (e.g., 0 °C) B->C D 4. Add N-Bromosuccinimide (NBS) (Portion-wise) C->D E 5. Add Acid Catalyst (Optional) (e.g., H₂SO₄, HCl) D->E If needed F 6. Monitor by TLC/GC-MS D->F E->F G 7. Quench with Na₂S₂O₃ / NaHCO₃ F->G Upon Completion H 8. Aqueous/Organic Extraction G->H I 9. Dry & Concentrate Organic Phase H->I J 10. Column Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

Caption: General workflow for the synthesis of 5-Bromo-3-methylisoxazole.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is consistently low (<30%). What are the most likely causes?

A1: Low yields are often traced back to one of four areas: reagent quality, reaction control, side reactions, or insufficient activation.

  • Reagent Quality: N-Bromosuccinimide (NBS) degrades over time, appearing yellow or brown due to the formation of Br₂[5]. Use only pure, white-to-pale-yellow NBS. If its purity is questionable, it can be recrystallized from hot water[4].

  • Temperature Control: Bromination is an exothermic process. Adding NBS too quickly can cause localized heating, leading to the formation of undesired byproducts, including di-brominated species[6]. Maintain a low temperature (e.g., 0-5 °C) during the addition of NBS.

  • Side Reactions: The methyl group at the C3 position is susceptible to radical bromination, especially under UV light or with radical initiators (like AIBN or benzoyl peroxide), a process known as the Wohl-Ziegler reaction[4]. Ensure your reaction is shielded from direct sunlight and avoid radical initiators unless specifically required by a modified protocol.

  • Insufficient Activation: As a relatively electron-deficient heterocycle, isoxazole bromination can be sluggish. In some cases, a catalytic amount of a strong protic acid (like H₂SO₄ or HCl) can protonate NBS, creating a more potent electrophilic bromine source and accelerating the reaction[7].

Q2: My primary product is the 4-bromo isomer. How can I improve the regioselectivity for the 5-bromo product?

A2: This is the central challenge of this synthesis. The C4 position of the isoxazole ring is electronically favored for electrophilic attack[2]. Shifting selectivity toward the C5 position requires careful manipulation of reaction conditions to favor the thermodynamically controlled product or to alter the steric environment.

  • Solvent Choice: The choice of solvent can influence the reaction's outcome. Less polar solvents like dichloromethane (DCM) or chloroform (CHCl₃) may offer different selectivity profiles compared to more polar solvents like acetonitrile[8]. It is advisable to screen a few anhydrous solvents.

  • Sterically Hindered Brominating Agents: While NBS is common, exploring bulkier brominating agents could potentially disfavor attack at the more accessible C4 position. Agents like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) could be investigated[9].

  • Equilibrium Control: Running the reaction for a longer duration at a slightly elevated temperature (after the initial controlled addition of NBS) may allow for equilibration, potentially favoring the thermodynamically more stable 5-bromo isomer. This must be balanced against the risk of decomposition or side reactions.

Q3: My crude product is contaminated with succinimide after using NBS. What is the most effective purification strategy?

A3: Succinimide, the byproduct of NBS reactions, is water-soluble and can be largely removed during the aqueous workup.

  • Initial Filtration (for non-polar solvents): If you are using a solvent in which succinimide is insoluble (like CCl₄ or hexane), much of it will precipitate during the reaction and can be removed by filtration[10].

  • Aqueous Wash: After quenching the reaction, perform several washes of the organic layer with water or brine. This will extract the majority of the remaining succinimide.

  • Flash Column Chromatography: The final and most effective step is silica gel column chromatography. A gradient elution, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/DCM), will effectively separate the less polar 5-Bromo-3-methylisoxazole from any remaining highly polar succinimide and other impurities[11].

Q4: I am observing significant amounts of di-brominated product. How can this be prevented?

A4: The formation of di-bromo-3-methylisoxazole indicates that the reaction is too reactive or that an excess of the brominating agent is present.

  • Stoichiometry is Key: Use a slight excess, but no more than 1.05 to 1.1 equivalents of NBS. Carefully weigh your reagents.

  • Controlled Addition: Add the NBS in small portions over an extended period (e.g., 30-60 minutes) rather than all at once. This keeps the instantaneous concentration of the electrophilic bromine species low, favoring mono-bromination[6].

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material. Stop the reaction as soon as the 3-methylisoxazole is consumed to prevent over-reaction.

Section 3: Mechanistic Insights & Regioselectivity

The bromination of 3-methylisoxazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The isoxazole ring is π-deficient due to the electronegativity of the nitrogen and oxygen atoms, which deactivates it towards electrophilic attack compared to benzene[2]. The outcome of the reaction is determined by the relative stability of the cationic intermediate (sigma complex or arenium ion) formed upon attack at the C4 versus the C5 position.

G Start 3-Methylisoxazole + 'Br+' C4_Attack Attack at C4 (Kinetically Favored) Start->C4_Attack C5_Attack Attack at C5 (Thermodynamically Favored?) Start->C5_Attack Sigma_C4 Sigma Complex (C4) C4_Attack->Sigma_C4 Forms Intermediate Sigma_C5 Sigma Complex (C5) C5_Attack->Sigma_C5 Forms Intermediate Deprotonation1 -H+ Sigma_C4->Deprotonation1 Deprotonation2 -H+ Sigma_C5->Deprotonation2 Product_4_Bromo 4-Bromo-3-methylisoxazole (Major Product) Product_5_Bromo 5-Bromo-3-methylisoxazole (Desired Product) Deprotonation1->Product_4_Bromo Deprotonation2->Product_5_Bromo

Caption: Decision pathway for the bromination of 3-methylisoxazole.

Attack at C4 is generally faster as the resulting intermediate is better stabilized by the adjacent oxygen atom. Achieving C5 selectivity requires conditions that either destabilize the C4 transition state or allow for an equilibrium to be established that favors the potentially more stable 5-bromo product.

Section 4: Data Summary - Comparison of Brominating Agents

ReagentStructureTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Succinimide ring with N-Br bond1.05 eq., Acetonitrile or DCM, 0 °C to RT, optional acid catalyst[7]Solid, easy to handle; mild reactivity; selective for allylic/benzylic positions under radical conditions[4]Can be impure; byproduct (succinimide) requires removal; regioselectivity can be poor.
Molecular Bromine (Br₂) Br-Br1.0 eq., CH₂Cl₂, AcOH, or CCl₄, often with a Lewis acid (FeBr₃)Inexpensive; highly reactive.Highly toxic and corrosive liquid; low selectivity often leads to multiple byproducts; requires a scavenger.
DBDMH Hydantoin ring with two N-Br bonds0.55 eq., CH₂Cl₂, RT[9]Solid, stable source of bromine; potentially offers different steric profile to influence regioselectivity.More expensive than NBS; less commonly cited for this specific transformation.

Section 5: Optimized Experimental Protocol

This protocol is a synthesized starting point for optimization, prioritizing safety and control to maximize the yield of the desired 5-bromo isomer.

Materials:

  • 3-methylisoxazole (1.0 eq.)

  • N-Bromosuccinimide (NBS), recrystallized (1.05 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate mixture

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methylisoxazole (1.0 eq.) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • NBS Addition: Add recrystallized NBS (1.05 eq.) to the stirred solution in small portions over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC, checking for the consumption of the starting material (stain with potassium permanganate). The reaction may take 2-12 hours.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to destroy any remaining electrophilic bromine. Then, add saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 100:1 and gradually increasing polarity) to separate the isomers and impurities.

  • Characterization: Combine the fractions containing the desired product (identified by TLC) and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. The 5-bromo isomer is expected to have a distinct proton signal for the C4-H compared to the starting material's C4-H and C5-H signals.

References

  • Benchchem. An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.

  • Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 3(2).

  • Reddy, B., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. RSC Advances, 12(16), 9865-9869.

  • Organic Chemistry Portal. Isoxazole synthesis.

  • Common Organic Chemistry. Bromination.

  • ResearchGate. Optimization for the bromination step.

  • Biosynth. 5-Bromo-3-methylisoxazole.

  • Reddit. Bromination Solvent Alternative?

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).

  • Wikipedia. N-Bromosuccinimide.

  • Common Organic Chemistry. N-Bromosuccinimide (NBS).

  • YouTube. electrophilic aromatic bromination with N-bromosuccinimide.

  • Organic Syntheses. 3,5-DIBROMO-2-PYRONE.

Sources

Troubleshooting common issues in 5-Bromo-3-methylisoxazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-3-methylisoxazole Reactions

Welcome to the technical support center for 5-Bromo-3-methylisoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile heterocyclic building block. As a key intermediate, its successful functionalization is often pivotal for the synthesis of novel chemical entities.[1] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles governing your reaction's success.

General Troubleshooting Workflow

Before diving into specific reaction issues, it's crucial to have a logical diagnostic workflow. Many reaction failures stem from common oversights in preparation or analysis. The following workflow provides a systematic approach to identifying the root cause of a problem.

G cluster_prep Phase 1: Pre-Reaction Checks cluster_reaction Phase 2: In-Process Analysis cluster_solution Phase 3: Optimization A Problem Encountered (e.g., Low Yield, No Reaction) B Verify Starting Material Purity & Integrity (5-Bromo-3-methylisoxazole, Coupling Partner) A->B C Confirm Reagent Quality (Catalyst, Ligand, Base, Solvent) B->C D Review Reaction Setup (Inert Atmosphere, Degassing, Temperature) C->D E Analyze Reaction Mixture (TLC, LC-MS, GC-MS) D->E F Identify Key Species: - Starting Materials - Desired Product - Side Products (e.g., Dehalogenation, Homocoupling) E->F G Consult Specific Troubleshooting FAQs (Suzuki, Buchwald-Hartwig, etc.) F->G H Formulate Hypothesis (e.g., 'Catalyst deactivation due to oxygen') G->H I Implement ONE Systematic Change (e.g., Change Ligand, Screen Bases) H->I J Re-run and Analyze I->J J->E Iterate

Caption: A general workflow for systematic troubleshooting of chemical reactions.

Frequently Asked Questions (FAQs): Palladium-Catalyzed Cross-Coupling

5-Bromo-3-methylisoxazole is an excellent substrate for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which enable the formation of C-C and C-N bonds, respectively.[2] However, the unique electronic nature of the isoxazole ring can present challenges.

General Cross-Coupling Issues

Q1: My reaction shows very low conversion of the 5-Bromo-3-methylisoxazole starting material. What are the primary culprits?

A1: Low conversion is a common issue that typically points to problems with the catalytic cycle. Here’s a prioritized checklist:

  • Inactive Catalyst: The most frequent cause is the deactivation of the Pd(0) active catalyst.

    • Oxygen Contamination: The Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert nitrogen or argon atmosphere can lead to oxidation and the formation of inactive palladium oxides. Ensure you degas your solvent via sparging with an inert gas for at least 20-30 minutes or by using several freeze-pump-thaw cycles.[3]

    • Poor Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4] This process can be inefficient. Using modern Pd(0) precatalysts (e.g., G3 or G4 palladacycles) that readily generate the active catalyst can significantly improve reaction initiation and reproducibility.[5]

  • Reagent Purity/Stoichiometry:

    • Base Quality: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle (e.g., transmetalation in Suzuki coupling).[6] Use a freshly opened or properly stored base. Some bases, like K₃PO₄, can be hygroscopic and their effectiveness can be altered by water content. Grinding the base to a fine powder can also improve reproducibility.[3]

    • Solvent Quality: Use anhydrous, high-purity solvents. Water content can be particularly detrimental, leading to side reactions like protodeboronation of boronic acids in Suzuki couplings.[7] However, in some Suzuki systems, a small, controlled amount of water is necessary as a co-solvent.[8]

  • Substrate-Specific Issues:

    • The isoxazole nitrogen can potentially coordinate to the palladium center, inhibiting catalytic activity. The choice of ligand is critical to prevent this and facilitate the desired reaction pathway.[9]

Q2: I'm observing a significant amount of 3-methylisoxazole (dehalogenated starting material) as a byproduct. Why is this happening and how can I stop it?

A2: The formation of the dehalogenated product, 3-methylisoxazole, is a known side reaction in palladium-catalyzed couplings. It can arise from two primary pathways:

  • Hydrodehalogenation: This occurs when the aryl halide complex (Ar-Pd-X) is intercepted by a hydride source before it can undergo the desired coupling step. Common hydride sources include trace water, amines, or even the solvent (e.g., THF, alcohols) under certain conditions.

  • Protodeboronation (in Suzuki Reactions): If your boronic acid partner degrades to the corresponding arene (Ar-H), this Ar-H can then participate in side reactions. More commonly, the failure of the boronic acid to transmetalate efficiently leaves the Ar-Pd-X intermediate vulnerable to other quenching pathways.

Mitigation Strategies:

  • Use a Bulky, Electron-Rich Ligand: Ligands like those developed by Buchwald (e.g., XPhos, SPhos) or trialkyl phosphines accelerate the oxidative addition and subsequent steps, helping the desired coupling outcompete the hydrodehalogenation pathway.[3][5]

  • Scrutinize Your Base and Solvent: Ensure you are using high-purity, anhydrous reagents. If hydrodehalogenation persists, consider switching to a non-protic solvent like dioxane or toluene.

  • Protect Your Boronic Acid: In Suzuki reactions, using boronic esters (e.g., pinacol esters) can enhance stability and reduce the rate of protodeboronation.[10]

Suzuki-Miyaura Coupling: Specific Issues

Q3: My Suzuki-Miyaura coupling with 5-Bromo-3-methylisoxazole is giving low yields. How should I approach optimization?

A3: Optimizing a Suzuki reaction requires systematically evaluating the key parameters. The choice of catalyst, ligand, base, and solvent are all interdependent.[11][12]

ParameterRecommended Starting Points & RationaleTroubleshooting Tips
Pd Source Pd(PPh₃)₄: A classic, reliable choice but can be slow. Pd(dppf)Cl₂: Excellent for many heteroaromatic couplings. Buchwald Precatalysts (e.g., XPhos Pd G3): Often provide the highest activity and are preferred for challenging couplings.[5]If Pd(PPh₃)₄ fails, switch to a more active system like Pd(dppf)Cl₂ or a Buchwald precatalyst. The reactivity order of halides is I > Br > Cl, so bromides are generally good substrates but may require a more active catalyst than iodides.[13]
Ligand If using a Pd(II) source like Pd(OAc)₂, a ligand is required. PPh₃: Standard, but may not be active enough. Buchwald Ligands (XPhos, SPhos): Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination, often leading to higher yields.[3]For electron-rich heteroaromatics, more electron-donating ligands are often beneficial to facilitate the rate-limiting oxidative addition step.[6]
Base K₂CO₃ or Cs₂CO₃: Common choices, often used with an aqueous co-solvent. K₃PO₄: A stronger base, often used in anhydrous conditions (e.g., in dioxane or toluene). Good for preventing ester hydrolysis if your coupling partner has that functionality.[7]The base's role is to activate the boronic acid for transmetalation. If conversion is low, switching to a stronger base like K₃PO₄ may help. Conversely, if you have base-sensitive functional groups, a milder base like KF might be necessary.[7]
Solvent Dioxane/H₂O or Toluene/H₂O: Classic biphasic systems. DMF or THF: Polar aprotic solvents that can aid solubility.[7]Solubility is key. If your starting materials are not soluble, the reaction will be slow.[7] 2-MeTHF is also an excellent alternative solvent that can sometimes improve yields.[14]

Q4: My reaction mixture contains a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. What's the cause?

A4: Boronic acid homocoupling is a common and frustrating side reaction. It is typically caused by the presence of Pd(II) species and oxygen.[4] When the Pd(0) catalyst is oxidized to Pd(II) by residual air, the Pd(II) can catalyze the dimerization of your boronic acid.

Solutions:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction vessel are thoroughly purged of oxygen before adding the catalyst.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst reduces the initial amount of Pd(II) in your flask compared to using a Pd(II) source like Pd(OAc)₂.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.

G cluster_main Suzuki Side Reaction: Protodeboronation A Aryl Boronic Acid (Ar-B(OH)₂) B [Ar-B(OH)₃]⁻ (Activated Boronate) A->B + Base (OH⁻) C Desired Transmetalation with Ar'-Pd(II)-X B->C Productive Path D Protodeboronation (Undesired Pathway) B->D + H₂O / H⁺ E Arene Byproduct (Ar-H) D->E

Sources

Identifying and minimizing side reactions in 5-Bromo-3-methylisoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Bromo-3-methylisoxazole

Welcome to the dedicated support center for the synthesis of 5-Bromo-3-methylisoxazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to help you identify and minimize side reactions, thereby improving yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a practical question-and-answer format.

Issue 1: Low Yield of 5-Bromo-3-methylisoxazole and Formation of a Di-brominated Impurity

Question: My reaction is showing a low yield of the desired 5-bromo-3-methylisoxazole, and I'm observing a significant amount of a di-brominated byproduct, 4,5-dibromo-3-methylisoxazole, in my crude NMR. What is causing this, and how can I prevent it?

Answer:

This is a classic issue of over-bromination, which is common when the reaction conditions are too harsh or not precisely controlled. The isoxazole ring is activated towards electrophilic substitution, and the initial monobromination at the 5-position can be followed by a second bromination at the 4-position if excess brominating agent is present or if the reaction is allowed to proceed for too long.

Root Cause Analysis:

  • Excess Brominating Agent: Using more than one equivalent of N-Bromosuccinimide (NBS) or bromine (Br₂) can lead to the formation of the di-brominated species.

  • Reaction Temperature: Higher temperatures can increase the rate of the second bromination, making the reaction less selective.

  • Reaction Time: Extended reaction times can also favor the formation of the di-brominated product.

Step-by-Step Protocol for Minimizing Di-bromination:

  • Stoichiometry is Key: Carefully measure and use no more than 1.05 equivalents of your brominating agent (NBS is often preferred for its milder nature).

  • Temperature Control: Maintain a low reaction temperature. For bromination with NBS, starting at 0°C and slowly allowing the reaction to warm to room temperature is often effective.

  • Slow Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel over a period of 30-60 minutes. This helps to maintain a low concentration of the electrophile at any given time, favoring monobromination.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Quench the reaction as soon as the starting material, 3-methylisoxazole, is consumed.

Workflow for Selective Monobromination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-methylisoxazole in a suitable solvent (e.g., acetonitrile) B Cool the reaction mixture to 0°C A->B C Slowly add 1.05 eq. of NBS in portions B->C E Allow to warm to room temperature C->E D Monitor reaction by TLC/HPLC F Quench with aq. Na2S2O3 D->F Upon completion E->D G Extract with an organic solvent F->G H Purify by column chromatography G->H

Caption: Workflow for selective monobromination of 3-methylisoxazole.

Issue 2: Presence of Unreacted 3-Methylisoxazole Starting Material

Question: After purification, I still have a significant amount of the starting material, 3-methylisoxazole, co-eluting with my product. How can I improve the conversion rate?

Answer:

Incomplete conversion is often a sign of insufficient activation of the brominating agent or deactivation of the substrate.

Potential Causes and Solutions:

  • Insufficient Acid Catalyst: Some bromination reactions, particularly with NBS, benefit from a catalytic amount of a protic or Lewis acid to generate a more potent electrophilic bromine species.

  • Decomposition of Brominating Agent: NBS can decompose over time, especially if not stored properly. Ensure you are using a fresh, high-purity batch.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Acetonitrile or acetic acid are commonly used and are effective.

Troubleshooting Steps:

  • Use a Catalyst: Add a catalytic amount (e.g., 0.1 eq.) of a source of acid, such as sulfuric acid or amberlyst-15, to the reaction mixture.

  • Verify Reagent Quality: Test your NBS for activity. A simple test is to dissolve a small amount in a solution of potassium iodide; a yellow/brown color indicates the presence of active bromine.

  • Optimize Solvent: If you are using a non-polar solvent, consider switching to a more polar one like acetonitrile to improve the solubility of the reagents and facilitate the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the bromination of 3-methylisoxazole?

A1: The bromination of 3-methylisoxazole proceeds via an electrophilic aromatic substitution mechanism. The isoxazole ring is an electron-rich heterocycle. The bromine atom from the brominating agent (e.g., Br₂ or NBS) acts as the electrophile and attacks the electron-rich 5-position of the isoxazole ring. This is followed by the loss of a proton to restore aromaticity, yielding 5-bromo-3-methylisoxazole.

Mechanism of Electrophilic Bromination

cluster_reactants cluster_products 3-Methylisoxazole Sigma Complex Sigma Complex 3-Methylisoxazole->Sigma Complex + Br+ 5-Bromo-3-methylisoxazole Sigma Complex->5-Bromo-3-methylisoxazole - H+

Caption: Electrophilic bromination of 3-methylisoxazole.

Q2: Are there alternative, milder brominating agents I can use?

A2: Yes. If you are consistently having issues with over-bromination using Br₂ or NBS, you might consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). It is a milder source of electrophilic bromine and can sometimes provide better selectivity for monobromination.

Q3: How can I effectively separate 5-bromo-3-methylisoxazole from the di-brominated byproduct?

A3: Separation can be challenging due to the similar polarities of the mono- and di-brominated products. However, it is achievable with careful column chromatography.

  • Column Chromatography Parameters:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration). The di-brominated product is typically less polar and will elute first.

CompoundTypical Rf (10% EtOAc/Hexanes)
4,5-Dibromo-3-methylisoxazole~0.5
5-Bromo-3-methylisoxazole~0.4
3-Methylisoxazole~0.3

Note: These Rf values are approximate and can vary based on the specific conditions.

References

  • Synthesis of 5-Bromo-3-methylisoxazole: Journal of Organic Chemistry, 2005 , 70(17), pp 6960–6963. [Link]

  • N-Bromosuccinimide as a Brominating Agent: Chemical Reviews, 1944 , 35(2), pp 151–247. [Link]

  • Purification Techniques in Organic Chemistry: Purification of Laboratory Chemicals, 8th Edition, Butterworth-Heinemann, 2017 . [Link]

Optimizing conditions for Suzuki coupling with 5-Bromo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of the Suzuki-Miyaura cross-coupling with 5-Bromo-3-methylisoxazole, designed for chemists in research and development.

Introduction: Mastering the Isoxazole Suzuki-Miyaura Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers on one of the most powerful C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura cross-coupling. While versatile, its application to specific heteroaromatic systems, such as 5-Bromo-3-methylisoxazole, presents unique challenges that require a nuanced approach. The isoxazole ring, being electron-deficient and potentially sensitive to certain nucleophiles, demands careful optimization to avoid low yields and problematic side reactions.

This guide is structured to serve as your direct resource, moving from foundational principles to practical, in-the-lab troubleshooting. We will dissect the reaction mechanism, address common questions you might have before starting your experiment, and then dive into a comprehensive troubleshooting guide for when your reaction doesn't proceed as planned.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is not just academic; it is the bedrock of effective troubleshooting. Every parameter you adjust—catalyst, ligand, base, or solvent—directly influences one or more steps in the catalytic cycle. The widely accepted mechanism involves a Palladium(0) active species and proceeds through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (R¹-Pd(II)L₂-X) Pd0->OxAdd R¹-X (5-Bromo-3-methylisoxazole) Transmetal Transmetalation Intermediate (R¹-Pd(II)L₂-R²) OxAdd->Transmetal [R²-B(OR)₃]⁻ (Activated Boronic Acid/Ester) Transmetal->Pd0 Reductive Elimination Product R¹-R² (Product) Transmetal->Product R1X R¹-X R2B R²-B(OH)₂ + Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-3-methylisoxazole. For aryl bromides, this step is typically faster than for chlorides but can still be a rate-limiting factor, especially with electron-deficient rings.[3] The choice of ligand is critical here to facilitate this insertion.

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[4] The efficiency of this step is highly dependent on the base and solvent system.

  • Reductive Elimination: The two coupled organic fragments (R¹ and R²) are ejected from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5]

Frequently Asked Questions (FAQs)

Here we address common queries from researchers in the planning phase of their synthesis.

Q1: What are the best starting conditions for a Suzuki coupling with 5-Bromo-3-methylisoxazole?

A1: For a novel coupling, it is wise to start with a robust, well-documented system known to be effective for heteroaryl halides. A reliable starting point would be:

  • Catalyst System: Pd₂(dba)₃ (2.5 mol%) as the palladium source and a bulky, electron-rich phosphine ligand like Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄, 10 mol%).[6][7] This combination is reported to be effective for 5-bromoisoxazoles, crucially suppressing the formation of ketone byproducts.[6]

  • Base: A moderately strong base like potassium phosphate (K₃PO₄, 2.0 equiv.).[7][8]

  • Solvent: Anhydrous 1,4-dioxane.[7]

  • Temperature: 100 °C.[7]

Q2: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

A2: Both can be effective, and the choice often depends on the stability and commercial availability of your coupling partner.

  • Boronic Acids: More common and often less expensive. However, they can be prone to decomposition via protodeboronation (hydrolysis back to the arene), especially with heteroaryl boronic acids.[3]

  • Boronic Esters (Pinacol, MIDA): Generally more stable to storage and purification, and less susceptible to protodeboronation during the reaction.[9] Trifluoroborate salts are another robust alternative that can sometimes give increased yields.[10] If you are experiencing issues with boronic acid decomposition, switching to an ester is a primary troubleshooting step.

Q3: Why is degassing the reaction mixture so important?

A3: Oxygen can be detrimental to the catalytic cycle. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promote the unwanted homocoupling of your boronic acid partner, leading to lower yields and purification challenges.[3] Proper degassing (e.g., by sparging with an inert gas like argon or nitrogen, or via freeze-pump-thaw cycles) is crucial for maintaining a high concentration of the active catalyst.

Troubleshooting Guide: From Low Yield to No Reaction

When experiments deviate from the expected outcome, a systematic approach is key. This guide addresses the most common failure modes.

Troubleshooting_Flowchart cluster_causes Potential Causes cluster_solutions Solutions & Next Steps start Problem: Low or No Product Yield cause1 Inactive Catalyst System start->cause1 cause2 Inefficient Transmetalation start->cause2 cause3 Starting Material Decomposition start->cause3 cause4 Side Reactions Dominating start->cause4 sol1a Screen Ligands: Try XPhos, SPhos, or other Buchwald-type ligands. cause1->sol1a Ligand may not support the catalytic cycle. sol1b Use a Pre-catalyst: (e.g., XPhos Pd G3) Ensures active Pd(0) formation. cause1->sol1b In-situ activation failed. sol1c Verify Reagent Quality: Ensure Pd source is not degraded and reaction is rigorously degassed. cause1->sol1c Oxygen or impurities poisoned the catalyst. sol2a Screen Bases: Switch from K₃PO₄ to Cs₂CO₃ or K₂CO₃. cause2->sol2a Base is not optimal for forming the boronate 'ate' complex. sol2b Optimize Solvent: Try THF/H₂O or Toluene/H₂O. Water can be crucial. cause2->sol2b Solvent affects solubility and base efficacy. sol3a Confirm Boronic Acid/Ester Purity. Use freshly opened or purified reagent. cause3->sol3a Protodeboronation or other degradation. sol3b Switch to Boronic Ester (Pinacol or MIDA) to prevent protodeboronation. cause3->sol3b sol4a Analyze Crude Mixture (LC/MS, NMR) to identify byproducts (homocoupling, dehalogenation, ketone formation). cause4->sol4a Identify the competing pathway. sol4b Adjust Stoichiometry: Use slight excess (1.1-1.2 equiv.) of boronic acid partner. cause4->sol4b Minimize homocoupling.

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Problem: Low Conversion of 5-Bromo-3-methylisoxazole

  • Probable Cause 1: Ineffective Oxidative Addition. The Pd(0) catalyst is struggling to insert into the C-Br bond. This can be due to an inappropriate ligand or catalyst deactivation.

  • Suggested Solution:

    • Switch to a More Electron-Rich Ligand: While P(t-Bu)₃ is a strong starting point, other specialized ligands for heteroaryl couplings may perform better. Screen modern Buchwald ligands like SPhos or XPhos, which are known to promote challenging oxidative additions.[8]

    • Use a Palladium Pre-catalyst: Instead of generating the active catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, use a well-defined pre-catalyst (e.g., XPhos Pd G3).[11] These are often more stable and provide a more reliable concentration of the active Pd(0) species.

    • Increase Temperature: If starting at a lower temperature, incrementally increase it (e.g., from 80 °C to 100 °C or 110 °C), as oxidative addition is often accelerated by heat.[12] Monitor for decomposition.

Problem: Reaction Stalls or Yields Plateau at <50%

  • Probable Cause 2: Inefficient Transmetalation or Catalyst Death. The base may not be effective in the chosen solvent, or the catalyst is losing activity over the course of the reaction.

  • Suggested Solution:

    • Re-evaluate the Base/Solvent System: The interplay is critical. If using K₃PO₄ in anhydrous dioxane, try switching to Cs₂CO₃, which is more soluble and often more effective.[12] Alternatively, introduce a small amount of water to your solvent system (e.g., Dioxane/H₂O 10:1). Water can be essential for dissolving the base and facilitating the formation of the reactive boronate species.[9]

    • Check Boronic Acid Stoichiometry and Stability: Use a slight excess of the boronic acid partner (1.1–1.2 equivalents). If you suspect protodeboronation is consuming your nucleophile, switch to a more stable pinacol or MIDA boronate ester.

Problem: Multiple Spots on TLC/LCMS, Difficult Purification

  • Probable Cause 3: Side Reactions are Competing with Product Formation. The most common culprits are homocoupling of the boronic acid and dehalogenation of the starting material.

  • Suggested Solution:

    • Identify the Byproducts: Use LC/MS or ¹H NMR on the crude reaction mixture to identify the major impurities. The mass of a homocoupled dimer (R²-R²) or the presence of 3-methylisoxazole (from dehalogenation) are key indicators.[3]

    • Improve Inert Atmosphere: Homocoupling is often promoted by residual oxygen.[3] Ensure your degassing procedure is rigorous.

    • Lower Catalyst Loading: While counterintuitive, sometimes very high catalyst concentrations can promote side reactions. Try reducing the catalyst loading (e.g., from 2.5 mol% to 1 mol%) once other parameters are optimized.

Key Reagent Selection Guide

The following tables summarize common reagents for optimizing your reaction.

Table 1: Palladium Catalyst & Ligand Systems

Catalyst System (Pd Source + Ligand)StrengthsConsiderations
Pd₂(dba)₃ + P(t-Bu)₃·HBF₄Proven effectiveness for 5-bromoisoxazoles; suppresses ketone formation.[6][7]Requires careful handling of air-sensitive ligand; in situ activation.
Pd(OAc)₂ + SPhos or XPhosBroadly applicable for heteroaryl couplings; high activity allows for lower temperatures/loadings.[8]Ligands are proprietary and can be expensive.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)A reliable, general-purpose catalyst, often effective for a range of aryl bromides.[13]May be less active than modern Buchwald systems for particularly challenging substrates.
XPhos Pd G3 (Pre-catalyst)Excellent activity and stability; provides reliable initiation, simplifying reaction setup.[11]Higher initial cost compared to generating the catalyst in situ.

Table 2: Base & Solvent Combinations for Screening

BaseSolvent SystemComments
K₃PO₄ (Potassium Phosphate)1,4-Dioxane or THFA strong, non-nucleophilic base. A good starting point. Adding a small amount of water can be beneficial.[8]
Cs₂CO₃ (Cesium Carbonate)1,4-Dioxane or TolueneOften provides higher reactivity due to its greater solubility and the "cesium effect".[12]
K₂CO₃ (Potassium Carbonate)DME/H₂O or Toluene/H₂OA weaker base, but sometimes sufficient and can be advantageous if substrates are base-sensitive.[13]

Experimental Protocol: General Procedure

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 5-Bromo-3-methylisoxazole.

Materials:

  • 5-Bromo-3-methylisoxazole (1.0 equiv.)

  • Arylboronic acid or ester (1.2 equiv.)

  • Potassium phosphate (K₃PO₄, 2.0 equiv.), finely powdered and dried

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄, 10 mol%)

  • Anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add 5-Bromo-3-methylisoxazole, the boronic acid/ester, and K₃PO₄.[7]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and P(t-Bu)₃·HBF₄.[7]

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.[7]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing by TLC or LC/MS to check for the consumption of the starting bromide.[14]

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[15]

Reaction Monitoring Techniques

Real-time monitoring can save significant time and resources.

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting material and the appearance of the new, typically more nonpolar, product spot.[14]

  • Liquid Chromatography-Mass Spectrometry (LC/MS): Provides definitive confirmation of product formation (by mass) and helps identify side products, making it an invaluable tool for troubleshooting.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking an NMR of a crude aliquot can provide a clear ratio of starting material to product, giving a quantitative measure of conversion.[17]

References

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Hein, J. E. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of California, Merced. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2014). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • The Organic Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. (2019). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. [Link]

  • ResearchGate. (2020). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Publications. (2024). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]

  • ResearchGate. Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • YouTube. (2020). Suzuki Coupling. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

Sources

Addressing challenges in the workup and purification of 5-Bromo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-3-methylisoxazole

From the desk of the Senior Application Scientist

Welcome to the technical support center for 5-Bromo-3-methylisoxazole. As a key heterocyclic building block, this compound is invaluable in medicinal chemistry and drug discovery programs.[1] However, its journey from the reaction flask to a purified, well-characterized final product is often fraught with challenges. The inherent chemical properties of the isoxazole ring system can lead to difficulties in workup and purification, such as product instability, co-eluting impurities, and crystallization failures.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate these challenges. We will move beyond simple procedural lists to explain the 'why' behind each step, grounding our recommendations in the principles of organic chemistry. Our goal is to empower you to troubleshoot effectively, optimize your protocols, and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification of 5-Bromo-3-methylisoxazole in a direct question-and-answer format.

Question: My crude product is a persistent oil and fails to crystallize. What steps can I take?

Answer: This is a common issue often caused by the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.

  • Causality: Even small amounts of unreacted starting materials or reaction byproducts can act as "crystallization poisons." Furthermore, 5-Bromo-3-methylisoxazole, depending on its purity, can present as a liquid or a low-melting solid, making crystallization challenging without high purity.[2]

  • Troubleshooting Protocol:

    • High-Vacuum Evaporation: First, ensure all volatile solvents are removed by placing the crude oil under a high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of product volatility.

    • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is expected to be poorly soluble (e.g., cold hexanes or pentane). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This action can create nucleation sites for crystal growth.

    • Solvent-Antisolvent Crystallization: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a non-polar "anti-solvent" (like hexanes or heptane) dropwise until the solution becomes cloudy (the saturation point). Add a few drops of the good solvent to redissolve the cloudiness, and then allow the solution to stand undisturbed, ideally at a reduced temperature (4°C or -20°C), to allow for slow crystal formation.

    • Purification is Key: If the product remains an oil, it indicates that the impurity level is too high for crystallization to be a viable purification method. The next logical step is to proceed with chromatographic purification.

Question: I'm experiencing poor separation between my product and an impurity during silica gel column chromatography. How can I improve resolution?

Answer: Poor resolution is typically due to an improperly optimized mobile phase or interactions with the stationary phase.

  • Causality: The polarity of your eluent system dictates the separation. If the polarity is too high, both your product and impurities will elute quickly with little separation. If it's too low, elution times will be excessively long. The acidic nature of standard silica gel can sometimes cause streaking or degradation of nitrogen-containing heterocycles like isoxazoles.[3][4]

  • Optimization Strategies:

    • TLC Optimization: The key to good separation is thorough method development using Thin-Layer Chromatography (TLC).[4] Aim for a solvent system (e.g., a hexane/ethyl acetate mixture) that gives your product an Rf value of approximately 0.2-0.4.[4] This generally provides the best balance for separation on a column.

    • Use a Shallow Gradient: If you are using gradient elution, make the gradient shallower. A slower, more gradual increase in polarity will provide more opportunity for separation between closely eluting compounds.

    • Dry Loading: For challenging separations, "dry loading" can significantly improve band sharpness. Pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and carefully add this to the top of your packed column.[4]

    • Consider an Alternative Stationary Phase: If you suspect product degradation or irreversible binding to the acidic silica, switch to a neutral stationary phase like alumina (neutral or basic).[4] Alternatively, you can use deactivated silica gel by flushing the column with your eluent system containing a small amount of triethylamine (0.1-1% v/v) before loading your sample.[4]

Question: My product yield is significantly lower after aqueous workup. Where could I be losing my compound?

Answer: Product loss during extraction can occur due to several factors, including incorrect solvent choice, pH issues, or insufficient extraction.

  • Causality: The principle of liquid-liquid extraction relies on the differential solubility of the compound between two immiscible phases. 5-Bromo-3-methylisoxazole is an organic compound and should preferentially partition into the organic layer. However, if the isoxazole ring becomes protonated under acidic conditions, its polarity increases, raising its solubility in the aqueous layer.

  • Troubleshooting Protocol:

    • Solvent Polarity: Ensure your extraction solvent (e.g., ethyl acetate, dichloromethane) has the appropriate polarity to effectively solubilize your product.

    • Control the pH: After quenching the reaction, check the pH of the aqueous layer. If it is acidic, consider neutralizing it with a mild base like sodium bicarbonate solution before extraction. This ensures the isoxazole is in its neutral, more organosoluble form. Avoid strong bases, as they can potentially cleave the sensitive N-O bond in the isoxazole ring.[3]

    • Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. Typically, extracting three times (e.g., 3 x 50 mL) will recover significantly more product than a single extraction (1 x 150 mL).[5]

    • Back-Extraction: If you suspect your product has significant water solubility, you can "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-Bromo-3-methylisoxazole?

For long-term stability, it is recommended to store 5-Bromo-3-methylisoxazole in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at low temperatures. Supplier recommendations often suggest storage at temperatures of -20°C.

Q2: What are the primary safety hazards I should be aware of when handling this compound?

According to the Globally Harmonized System (GHS) classifications, 5-Bromo-3-methylisoxazole is considered hazardous.[6] Key hazards include:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Always handle this chemical in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7][8]

Q3: Which analytical techniques are most effective for assessing the purity of my final product?

A multi-faceted approach is best for confirming both the identity and purity of 5-Bromo-3-methylisoxazole.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Purity can also be assessed by comparing the integration of product peaks to those of known impurities or a calibrated internal standard (qNMR).[9]

  • Mass Spectrometry (MS): This technique confirms the molecular weight. Due to the presence of bromine, you should observe a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2), which is a strong indicator of a monobrominated compound.[10]

  • Chromatographic Methods (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful tools for quantifying purity by measuring the area percentage of the product peak relative to impurities.[]

Data Presentation

Table 1: Physicochemical Properties of 5-Bromo-3-methylisoxazole

PropertyValueReference(s)
CAS Number 1263378-26-2[1][2][12]
Molecular Formula C₄H₄BrNO[1][2][6]
Molecular Weight 161.98 g/mol [1][6]
Physical Form Liquid or Solid[2]
Boiling Point ~198.3 °C[1]
InChI Key FLVASSBEDDEYIT-UHFFFAOYSA-N[2]

Table 2: Guideline for TLC Mobile Phase Selection (Silica Gel)

Solvent System (Hexane:Ethyl Acetate)Expected Rf RangeApplication Notes
95:50.5 - 0.7Good for initial assessment; may be too non-polar for column.
90:100.3 - 0.5Often a good starting point for column chromatography.[4]
80:200.1 - 0.3Use if the product is eluting too slowly with less polar systems.

Note: Rf values are approximate and can vary based on the specific silica plates, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Standard Aqueous Workup Procedure

This protocol outlines a general method for quenching a reaction and extracting the crude product.

  • Cool the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If the reaction is highly exothermic, use an ice bath.

  • Quench the Reaction: Slowly pour the reaction mixture into a separatory funnel containing water or a suitable quenching solution (e.g., saturated ammonium chloride or sodium bicarbonate solution).

  • Extract the Product: Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).[10] The volume should be roughly equal to the aqueous volume.

  • Mix and Separate: Stopper the funnel and invert it several times, venting frequently to release any pressure. Allow the layers to fully separate.

  • Collect Organic Layer: Drain the lower layer (if using a halogenated solvent like dichloromethane) or the upper layer (if using a less dense solvent like ethyl acetate).

  • Repeat Extraction: Repeat the extraction process on the aqueous layer two more times with fresh organic solvent to maximize product recovery.[5]

  • Combine and Wash: Combine all organic extracts in the separatory funnel. Wash the combined organic layer sequentially with:

    • Water (to remove water-soluble reagents).

    • Saturated aqueous sodium bicarbonate (if the reaction was acidic, to neutralize).

    • Brine (saturated NaCl solution) to break up any emulsions and begin the drying process.

  • Dry the Organic Layer: Drain the washed organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Isolate Crude Product: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude 5-Bromo-3-methylisoxazole.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol provides a step-by-step guide for purifying the crude product.

  • Select Eluent: Based on TLC analysis, prepare the mobile phase (eluent) with the optimized solvent ratio.[4]

  • Pack the Column:

    • Insert a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.[4]

    • Add another layer of sand on top of the packed silica to prevent disruption during sample loading.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully pipette this solution onto the top layer of sand.[4]

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[4]

  • Elute the Column: Carefully add the eluent to the column. Apply gentle, positive pressure to maintain a steady flow rate.

  • Collect Fractions: Begin collecting fractions in test tubes or vials as the solvent starts to elute from the column.

  • Monitor Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure product. Spot the fractions on a TLC plate alongside your crude material and a reference spot if available.

  • Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified 5-Bromo-3-methylisoxazole.

  • Assess Purity: Confirm the purity of the final product using appropriate analytical methods (NMR, LC-MS).[10]

Visualization of Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification strategy for 5-Bromo-3-methylisoxazole.

Purification_Strategy start Crude Product Obtained check_state Assess Physical State (Solid or Oil?) start->check_state is_solid Solid? check_state->is_solid tlc_solid Run TLC Analysis (High Purity?) is_solid->tlc_solid Yes is_oil Product is an Oil is_solid->is_oil No is_pure_solid >95% Pure? tlc_solid->is_pure_solid recrystallize Attempt Recrystallization is_pure_solid->recrystallize Yes column Perform Column Chromatography is_pure_solid->column No final_product_cryst Pure Crystalline Product recrystallize->final_product_cryst final_product_oil Pure Oily Product column->final_product_oil is_oil->column

Caption: Decision tree for selecting a purification strategy.

References

  • An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. Benchchem.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
  • Troubleshooting isoxazole ring formation in synthesis. Benchchem.
  • 5-Amino-4-bromo-3-methylisoxazole 97. Sigma-Aldrich.
  • Technical Support Center: Synthesis of 5-Bromo-3-methylbenzo[d]isoxazole. Benchchem.
  • Troubleshooting regioselectivity in isoxazole synthesis. Benchchem.
  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 3-Bromo-5-methyl-1,2-oxazole | C4H4BrNO | CID 2763224. PubChem.
  • Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole. Benchchem.
  • 5-Bromo-3-methylisoxazole | 1263378-26-2 | FB179394. Biosynth.
  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate.
  • Isoxazole synthesis. Reddit.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC.
  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication.
  • Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate.
  • 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same. Google Patents.
  • 5-BROMO-3-METHYLISOXAZOLE | 1263378-26-2. Sigma-Aldrich.
  • Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • 5-Bromo-3-methylisoxazole. CymitQuimica.
  • Organic Syntheses Procedure.
  • Technical Support Center: Stability of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole Under Acidic Conditions. Benchchem.
  • Analytical Services for Purity Determination. BOC Sciences.
  • Technical Support Center: Chromatographic Purification of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. Benchchem.
  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Ijaresm.
  • Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism. CrystEngComm (RSC Publishing).
  • 5-BROMO-3-METHYLISOXAZOLE | 1263378-26-2. Sigma-Aldrich.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.
  • The crystal structure of a trisisoxazole compound: 3-(3Methyl5-isoxazolyl)methyl-5-(3-methyl-5-isoxazolyl)methylisoxazole. ResearchGate.
  • 5-Bromo-3-methylbenzo[d]isoxazole | 66033-76-9. Ambeed.com.
  • 5-Bromo-3-methylisoxazole | 1263378-26-2. Ambeed.

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Technical Support Center: Navigating the Stability of 5-Bromo-3-methylisoxazole in Chemical Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the decomposition of 5-Bromo-3-methylisoxazole during chemical transformations. This versatile building block is a valuable component in the synthesis of numerous biologically active molecules. However, its isoxazole core presents unique stability challenges. This guide, structured in a question-and-answer format, offers practical, field-proven insights to help you navigate these challenges and ensure the integrity of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding the Instability of the Isoxazole Ring

Q1: My 5-Bromo-3-methylisoxazole appears to be decomposing during my reaction, leading to low yields and multiple unidentified byproducts. What are the primary decomposition pathways for this compound?

A1: The isoxazole ring, while aromatic, possesses a labile N-O bond, making it susceptible to cleavage under various conditions. The primary decomposition pathways for 5-Bromo-3-methylisoxazole include:

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the isoxazole ring can undergo protonation on the nitrogen or oxygen atom. This is often followed by nucleophilic attack of water or other nucleophiles present, leading to ring opening and the formation of β-dicarbonyl compounds or their derivatives.

  • Base-Mediated Decomposition: Strong bases can deprotonate the methyl group at the 3-position or the C-4 position, initiating ring-opening or rearrangement reactions. The specific pathway can be highly dependent on the base, solvent, and temperature.

  • Photochemical Decomposition: Exposure to UV light can induce cleavage of the weak N-O bond, leading to the formation of reactive intermediates like azirines, which can then rearrange to oxazoles or react with other species in the mixture[1].

  • Thermal Decomposition: At elevated temperatures, isoxazoles can undergo ring fragmentation. For some isoxazoline compounds, thermal decomposition can lead to the formation of nitriles and aldehydes or ketones[2].

Q2: I am running a reaction under acidic conditions and observing significant degradation of my starting material. How can I minimize this?

A2: Minimizing acid-catalyzed decomposition requires careful control of reaction parameters. Consider the following strategies:

  • Use Milder Acids: If possible, substitute strong acids (e.g., HCl, H₂SO₄) with weaker organic acids (e.g., acetic acid) or use Lewis acids that are less prone to inducing hydrolysis.

  • Control Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures significantly accelerate the rate of hydrolysis.

  • Limit Water Content: Ensure your reagents and solvents are anhydrous, as water is often the nucleophile responsible for ring opening in acidic media.

  • Reduce Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize exposure to acidic conditions.

Q3: I am using a strong base in my reaction and my yield of the desired product is poor. Could the base be degrading the 5-Bromo-3-methylisoxazole?

A3: Yes, strong bases can certainly lead to the decomposition of 5-Bromo-3-methylisoxazole. To mitigate this, consider these approaches:

  • Choice of Base: Opt for non-nucleophilic, sterically hindered bases (e.g., DBU, DBN) or inorganic bases with low nucleophilicity (e.g., K₂CO₃, Cs₂CO₃) where appropriate. Strong nucleophilic bases like alkoxides or hydroxides are more likely to attack the isoxazole ring.

  • Temperature Control: Add the base at a low temperature (e.g., 0 °C or below) to control any exothermic reactions and minimize side reactions.

  • Slow Addition: Add the base portion-wise or via a syringe pump to maintain a low instantaneous concentration in the reaction mixture.

The following diagram illustrates the general concept of base-mediated decomposition:

Caption: General pathway for base-mediated decomposition of 5-Bromo-3-methylisoxazole.

Section 2: Practical Guidance for Common Reaction Types

Q4: I am planning to perform a Suzuki-Miyaura or Heck cross-coupling reaction with 5-Bromo-3-methylisoxazole. Is the isoxazole ring stable under these conditions?

A4: Yes, the isoxazole ring is generally stable under the conditions typically employed for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions[3][4]. These reactions are widely used to functionalize similar bromo-isoxazole scaffolds[3]. However, careful selection of the base is still crucial. Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are preferred over strong hydroxides to prevent potential side reactions.

Here is a general workflow for a Suzuki-Miyaura coupling reaction:

SuzukiWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 5-Bromo-3-methylisoxazole, boronic acid, base (e.g., K₂CO₃), and solvent in a reaction vessel. B Degas the mixture with an inert gas (e.g., Argon or Nitrogen). A->B C Add the Palladium catalyst and ligand. B->C D Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench with water or saturated NH₄Cl. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Wash with brine, dry over Na₂SO₄, and concentrate. G->H I Purify by column chromatography (see Q6 for details). H->I

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Q5: What is the best way to quench my reaction and work up the product to avoid decomposition?

A5: The quenching and workup procedure should be designed to rapidly neutralize any harsh reagents and minimize the product's exposure to potentially degrading conditions.

Reaction Type Recommended Quenching Procedure Workup Considerations
Acid-Catalyzed Slowly add the reaction mixture to a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) with vigorous stirring.Ensure the aqueous layer is basic (pH > 7) before extraction.
Base-Catalyzed Quench by adding a cold, dilute aqueous solution of a weak acid, such as saturated ammonium chloride (NH₄Cl) or dilute acetic acid.Avoid using strong acids for neutralization if possible.
Cross-Coupling After cooling to room temperature, quenching with water or saturated aqueous NH₄Cl is generally sufficient.Filter through a pad of celite to remove the palladium catalyst before aqueous workup.

Q6: I suspect my compound is decomposing on the silica gel column during purification. How can I prevent this?

A6: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like some isoxazole derivatives[5]. To circumvent this issue, you can use deactivated silica gel.

Protocol for Deactivating Silica Gel:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Add 1-2% triethylamine (v/v) to the slurry and mix thoroughly.

  • Pack the column with the deactivated silica slurry.

  • Equilibrate the column with your eluent system, which should also contain a small amount of triethylamine (e.g., 0.1-0.5%) to maintain the neutral pH.

Alternatively, you can consider using a different stationary phase, such as neutral or basic alumina, for your chromatography[5].

Section 3: Handling, Storage, and Incompatible Reagents

Q7: How should I handle and store 5-Bromo-3-methylisoxazole to ensure its long-term stability?

A7: To maintain the integrity of 5-Bromo-3-methylisoxazole, adhere to the following storage and handling guidelines:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (-20°C) is recommended[6]. Protect from moisture and light.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q8: Are there any specific reagents or reaction conditions that are known to be incompatible with 5-Bromo-3-methylisoxazole?

A8: Based on the general reactivity of isoxazoles and bromo-aromatic compounds, exercise caution with the following:

Reagent/Condition Potential for Incompatibility
Strong Reducing Agents (e.g., LiAlH₄) May reduce the isoxazole ring or the C-Br bond.
Strong Oxidizing Agents May lead to undesired oxidation of the methyl group or the isoxazole ring.
Hard Nucleophiles/Strong Bases Can induce ring-opening or other decomposition pathways.
Prolonged Exposure to High Temperatures Can cause thermal decomposition.
Direct UV Irradiation Can lead to photochemical rearrangement or degradation[1].

This guide is intended to provide a foundational understanding and practical advice for working with 5-Bromo-3-methylisoxazole. As with any chemical reaction, small-scale pilot experiments are always recommended to optimize conditions for your specific transformation.

References

  • ResearchGate. (2025). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. [Link]

  • University of Rochester Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Wikipedia. Isoxazole. [Link]

  • ResearchGate. (2025). Structure and stability of isoxazoline compounds. [Link]

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Technical Support Center: Strategies for Scaling Up the Synthesis of 5-Bromo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Regioselective Bromination in Isoxazole Synthesis

5-Bromo-3-methylisoxazole is a valuable heterocyclic building block in medicinal chemistry and materials science. While its synthesis may appear straightforward on a laboratory scale, scaling up production presents significant challenges, primarily centered on controlling regioselectivity, ensuring safety, and developing robust purification protocols. Direct electrophilic bromination of 3-methylisoxazole often leads to a mixture of isomers, with the 4-bromo derivative being a common, often major, byproduct due to the electronic nature of the isoxazole ring.[1]

This technical guide provides a comprehensive, question-and-answer-based resource for researchers and process chemists. We will detail a scalable, regioselective synthetic strategy, address common troubleshooting scenarios encountered during scale-up, and provide field-proven protocols and safety guidelines. Our approach prioritizes a lithiation-bromination sequence, which offers superior control over the formation of the desired 5-bromo isomer.[2]

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and scale-up of 5-Bromo-3-methylisoxazole.

FAQ 1: Synthesis & Regioselectivity

Question: My direct bromination of 3-methylisoxazole with Br₂ yields a mixture of 4-bromo and 5-bromo isomers, with poor selectivity. How can I exclusively synthesize the 5-bromo isomer, especially on a larger scale?

Answer: This is the most critical challenge. The isoxazole ring's C4 position is electronically favored for electrophilic attack.[1] Forcing regioselectivity at the C5 position requires a more directed approach than simple electrophilic addition.

The most reliable and scalable strategy is a directed ortho-metalation (DoM) , specifically a lithiation at the C5 position, followed by quenching with an electrophilic bromine source. The C5 proton is the most acidic on the ring, allowing for selective deprotonation with a strong base like n-butyllithium (n-BuLi).

Below is a workflow to address regioselectivity issues:

G start Problem: Mixture of 4-Bromo and 5-Bromo Isomers strategy Change Strategy from Direct Electrophilic Bromination start->strategy dom Implement Directed ortho-Metalation (DoM) (Lithiation-Bromination) strategy->dom Recommended Path step1 Step 1: Deprotonation React 3-methylisoxazole with n-BuLi or LDA at low temp (-78°C). dom->step1 step2 Step 2: Bromination Quench the resulting lithiated species with a suitable bromine source (e.g., Br₂, NBS). step1->step2 result Result: High Regioselectivity for 5-Bromo-3-methylisoxazole step2->result

Caption: Troubleshooting workflow for poor regioselectivity.

This lithiation-bromination approach effectively circumvents the inherent electronic preference of the ring, providing a robust method for obtaining the desired 5-bromo isomer with high purity.[2]

FAQ 2: Reaction Conditions & Scale-Up

Question: My lithiation reaction works perfectly on a 1-gram scale, but I'm seeing significant yield loss and byproduct formation at the 100-gram scale. What's going wrong?

Answer: This is a classic scale-up problem, typically rooted in mass and heat transfer limitations.[3] Lithiation reactions using n-BuLi are extremely fast and highly exothermic.

Key Areas to Investigate:

  • Heat Transfer: A 100g scale reaction has a much smaller surface-area-to-volume ratio than a 1g scale. Your cooling system may not be removing heat fast enough, leading to localized "hot spots."

    • Solution: Ensure your reactor has adequate cooling capacity. Use a jacketed reactor with a powerful circulator. For the addition of n-BuLi, a slow, subsurface addition rate via a syringe pump or addition funnel is critical to maintain the internal temperature at or below -70 °C.

  • Mixing: Inefficient mixing can lead to localized high concentrations of n-BuLi, causing side reactions like decomposition or reaction with the solvent (THF).

    • Solution: Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure vigorous mixing and homogeneity throughout the addition. Avoid magnetic stir bars for reactions of this scale.

  • Reagent Purity & Handling: On a larger scale, the impact of impurities (especially water) in the substrate or solvent is magnified. Water will quench the n-BuLi, reducing the effective stoichiometry and leading to incomplete reaction.

    • Solution: Use freshly distilled, anhydrous solvents. Ensure the 3-methylisoxazole is rigorously dried. Titrate your n-BuLi solution before use to confirm its molarity.

FAQ 3: Purification Challenges

Question: Column chromatography was effective for purification in the lab, but it's not practical for the multi-kilogram scale. What are my options?

Answer: Scaling up purification requires shifting from chromatography to bulk separation techniques.

  • Recrystallization: This is the most cost-effective and scalable method. The challenge is finding a suitable solvent system.

    • Screening Process: Start by screening a range of solvents of varying polarity (e.g., hexanes, heptane, ethyl acetate, isopropanol, and mixtures thereof). The ideal system will fully dissolve the crude product at an elevated temperature but show very low solubility for the pure product at low temperatures (0-5 °C), while keeping impurities dissolved.

  • Distillation: 5-Bromo-3-methylisoxazole has a reported boiling point of 198.3 °C.[4] If the crude product is relatively clean and the impurities are non-volatile, vacuum distillation can be a highly effective purification method on a large scale.

  • Aqueous Wash / Extraction: Before final purification, ensure a thorough aqueous workup is performed to remove any inorganic salts or water-soluble impurities. This will greatly improve the efficiency of the final recrystallization or distillation.

FAQ 4: Safety

Question: What are the most critical safety precautions when handling large quantities of bromine and n-Butyllithium?

Answer: Both reagents present significant hazards and require strict safety protocols. A thorough risk assessment is mandatory before any scale-up operation.[5]

n-Butyllithium (n-BuLi):

  • Pyrophoric: n-BuLi is pyrophoric and will ignite spontaneously on contact with air or moisture. All transfers must be conducted under an inert atmosphere (Nitrogen or Argon) using syringe or cannula techniques.

  • Reactive: Reacts violently with water and protic solvents.

  • PPE: Use flame-retardant lab coats, safety glasses with side shields or goggles, and heavy-duty, chemically resistant gloves.[6]

Bromine (Br₂):

  • Toxicity & Corrosivity: Bromine is highly toxic, corrosive, and causes severe burns upon contact with skin.[7] Vapors are extremely irritating to the respiratory system.[8]

  • Handling: Always handle liquid bromine in a well-ventilated fume hood.[6] Ensure an emergency eyewash and safety shower are immediately accessible.

  • Spill Control: Keep a neutralizing agent, such as a 1 M solution of sodium thiosulfate, readily available to neutralize any spills.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like reducing agents or metals.[8]

Section 2: Scalable Synthesis Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 5-Bromo-3-methylisoxazole via the recommended lithiation-bromination route.

Step 1: Synthesis of 3-Methylisoxazole (Precursor)

The synthesis of the 3-methylisoxazole precursor is a critical first step. A common and scalable method involves the reaction of hydroxylamine with acetoacetaldehyde dimethyl acetal.

Step 2: Regioselective Synthesis of 5-Bromo-3-methylisoxazole

G cluster_0 Process Workflow: Lithiation-Bromination A 1. Reactor Setup Inert atmosphere (N₂) Dry THF solvent Cool to -78°C B 2. Deprotonation Add 3-methylisoxazole Slowly add n-BuLi (1.05 eq) Maintain T < -70°C A->B C 3. Bromination Slowly add Br₂ (1.1 eq) Maintain T < -70°C Stir for 1 hour B->C D 4. Quench & Work-up Quench with sat. NH₄Cl Warm to RT Aqueous extraction C->D E 5. Purification Dry organic layer Concentrate in vacuo Recrystallize or Distill D->E F Final Product 5-Bromo-3-methylisoxazole E->F

Caption: Experimental workflow for the synthesis of 5-Bromo-3-methylisoxazole.

Methodology:

  • Reactor Preparation: Charge a dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet with anhydrous tetrahydrofuran (THF, 10 L). Begin stirring and cool the solvent to -78 °C using a suitable cooling bath (e.g., acetone/dry ice).

  • Substrate Addition: Add 3-methylisoxazole (831 g, 10.0 mol) to the cold THF.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 4.2 L, 10.5 mol, 1.05 eq) subsurface via cannula or addition funnel over 2-3 hours. Critically, ensure the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting solution for 1 hour at -78 °C.

  • Bromination: In a separate dry vessel, prepare a solution of liquid bromine (1.76 kg, 11.0 mol, 1.1 eq) in anhydrous THF (1 L). Add this bromine solution slowly to the reaction mixture over 2-3 hours, again ensuring the internal temperature is maintained below -70 °C. A color change from a dark solution to a yellow/orange slurry will be observed. Stir for an additional hour after the addition is complete.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (2 L). Allow the mixture to warm to room temperature with stirring.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Add water (5 L) and ethyl acetate (5 L). Separate the layers. Wash the organic layer sequentially with 1 M sodium thiosulfate solution (2 x 2 L) to remove excess bromine, followed by brine (2 L).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or recrystallization from a suitable solvent like heptane to yield the final product.

Section 3: Data Presentation

Table 1: Key Process Parameters for Scaled-Up Synthesis
ParameterLab Scale (10 mmol)Pilot Scale (10 mol)Rationale / Key Consideration
Solvent (THF) 20 mL10 LMaintain sufficient dilution to aid heat transfer and prevent slurry from becoming too thick.
Temperature -78 °C-78 °C to -70 °CEssential for preventing side reactions and decomposition of the lithiated intermediate.
n-BuLi Addition Time ~15 min2-3 hoursControls the exotherm. Critical for safety and yield on a large scale.[3]
Bromine Addition Time ~15 min2-3 hoursControls the exotherm of the quenching step.
Stirring Magnetic Stir BarOverhead MechanicalEnsures homogeneity in a large volume, preventing localized concentration and temperature gradients.
Purification Column ChromatographyVacuum Distillation / RecrystallizationScalable methods are required for multi-kilogram production.
Table 2: Expected Analytical Data for 5-Bromo-3-methylisoxazole
Analysis TypeExpected Result
Appearance Colorless to pale yellow liquid or solid
Molecular Formula C₄H₄BrNO[4]
Molecular Weight 161.98 g/mol [4]
¹H NMR (CDCl₃, 400 MHz) δ ~6.3 (s, 1H, isoxazole H-4), δ ~2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~162 (C3), δ ~158 (C5), δ ~100 (C4), δ ~12 (CH₃)
GC-MS (EI) M⁺ peak at m/z 161/163 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes)
Boiling Point 198.3 °C (at 760 mmHg)[4]

References

  • An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. Benchchem.
  • Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole. Benchchem.
  • An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evalu
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Technical Support Center: Synthesis of 5-Bromo-3-methylbenzo[d]isoxazole. Benchchem.
  • Preparation method of 3-amino-5-methyl isoxazole.
  • Process for the manufacture of 3-amino-5- methylisoxazole.
  • 5-Bromo-3-methylisoxazole | 1263378-26-2. Biosynth.
  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL.
  • Handling liquid bromine and preparing bromine water.
  • Bromine - SAFETY D
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  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles.
  • How to deal with Scale-up challenges of Chemistry? Prime Scholars.
  • Synthesis and antimicrobial activity of novel 5-methyl-1-(4-(6-methylimidazo [1,2-b]isoxazol-3-yl)phenyl)-3-aryl-1,3,5-triazinan.
  • 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O. PubChem.
  • Technical Support Center: Scaling Up 5-Aminomethyl-3-methoxyisoxazole Synthesis. Benchchem.
  • 5-(4-Bromophenyl)-3-methylisoxazole. BLDpharm.
  • Spectroscopic Profile of 5-Bromo-3-methylbenzo[d]isoxazole: A Technical Guide. Benchchem.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS.
  • PROGRESS IN THE PATHWAYS FOR SYNTHESIS OF ISOXAZOLES SYNTHONS AND THEIR BIOLOGICAL ACTIV. Journal of Advanced Scientific Research.

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Managing and removing impurities from 5-Bromo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-3-methylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate.

Introduction: The Challenge of Purity

5-Bromo-3-methylisoxazole is a valuable building block in medicinal chemistry, often utilized in the synthesis of diverse bioactive molecules.[1] The bromine atom serves as a key functional handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[2] However, achieving high purity of this reagent is critical, as even minor impurities can lead to unwanted side reactions, complicate product isolation, and compromise the integrity of downstream applications. This guide provides a structured approach to identifying, managing, and removing common impurities associated with 5-Bromo-3-methylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 5-Bromo-3-methylisoxazole?

A1: The most probable synthetic route to 5-Bromo-3-methylisoxazole is the electrophilic bromination of 3-methylisoxazole. Based on the mechanism of electrophilic aromatic substitution on heterocyclic rings, the following impurities are commonly encountered:

  • Regioisomers: The primary regioisomeric impurity is typically 4-Bromo-3-methylisoxazole, and potentially 4,5-Dibromo-3-methylisoxazole if excess brominating agent is used. The formation of these isomers is governed by the directing effects of the methyl group and the isoxazole ring nitrogen.

  • Unreacted Starting Material: Incomplete reaction will leave residual 3-methylisoxazole.

  • Over-brominated Species: As mentioned, 4,5-Dibromo-3-methylisoxazole can form if the reaction is not carefully controlled.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup (e.g., halogenated solvents, acetic acid) and byproducts from the brominating agent (e.g., succinimide from NBS) are common.

  • Degradation Products: Isoxazole rings can be susceptible to ring-opening, particularly under basic conditions, leading to various degradation products.[3]

Q2: My NMR spectrum looks complex, with more peaks than expected. How can I identify the major impurities?

A2: Proton and Carbon-13 NMR are powerful tools for identifying impurities. Here’s a general approach:

  • ¹H NMR:

    • Starting Material (3-methylisoxazole): Look for characteristic signals of the unbrominated starting material.

    • Regioisomers: The chemical shifts of the aromatic and methyl protons will differ between the 5-bromo and 4-bromo isomers. The coupling patterns of the ring protons can also be diagnostic.

    • Dibrominated Product: The absence of one of the ring proton signals and a downfield shift of the remaining protons would suggest a dibrominated species.

  • ¹³C NMR: The number of signals and their chemical shifts will help distinguish between isomers. Broadband proton decoupling is essential to simplify the spectrum.[4]

  • Mass Spectrometry (MS): GC-MS is an excellent technique for separating and identifying volatile impurities. The mass spectrum of brominated compounds will show a characteristic M+ and M+2 isotopic pattern for bromine, which can help confirm the number of bromine atoms in each impurity.[5]

Q3: I am having trouble removing the 4-bromo isomer. What are the best purification strategies?

A3: Separating regioisomers can be challenging due to their similar physical properties. A multi-step approach is often necessary:

  • Recrystallization: This is the first method to attempt. The choice of solvent is critical. You are looking for a solvent or solvent system where the desired 5-bromo isomer has lower solubility than the 4-bromo isomer at cooler temperatures.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step. The choice of stationary and mobile phases is key to achieving good separation.

Q4: Can 5-Bromo-3-methylisoxazole degrade during storage or purification?

A4: Yes, isoxazoles can be sensitive to certain conditions. The isoxazole ring is known to be susceptible to cleavage under basic conditions.[3] Therefore, it is crucial to avoid strong bases during workup and purification. Long-term storage should be in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common issues encountered with 5-Bromo-3-methylisoxazole.

Problem 1: Low Yield and a Complex Mixture of Products After Synthesis
  • Possible Cause: Poor regioselectivity during bromination. The reaction conditions may be favoring the formation of the 4-bromo isomer or over-bromination.

  • Causality: Electrophilic bromination of substituted isoxazoles is sensitive to the reaction solvent, temperature, and the nature of the brominating agent.[6]

  • Suggested Solutions:

    • Control Temperature: Run the reaction at a lower temperature to improve selectivity.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine.

    • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents, such as acetic acid, acetonitrile, or halogenated solvents.

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent to minimize the formation of dibrominated byproducts.

Problem 2: Difficulty in Removing Impurities by Recrystallization
  • Possible Cause 1: An inappropriate solvent or solvent system is being used.

  • Causality: For effective purification by recrystallization, the desired compound should be sparingly soluble at low temperatures and highly soluble at high temperatures in the chosen solvent, while the impurities should remain soluble at all temperatures.[7]

  • Suggested Solutions:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., hexanes, ethanol, isopropanol, ethyl acetate, and mixtures thereof).

    • Mixed Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.[8]

  • Possible Cause 2: The product is "oiling out" instead of forming crystals.

  • Causality: This occurs when the solubility of the compound is exceeded at a temperature above its melting point, or when the cooling is too rapid.

  • Suggested Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Seed Crystals: Introduce a small crystal of pure product to induce crystallization.

    • Use More Solvent: Ensure that the compound is fully dissolved at the boiling point of the solvent.

Problem 3: Poor Separation of Isomers by Column Chromatography
  • Possible Cause: The chosen mobile phase does not provide sufficient resolution.

  • Causality: The separation of isomers on a stationary phase like silica gel depends on the differential partitioning of the compounds between the stationary and mobile phases. Fine-tuning the polarity of the eluent is crucial.

  • Suggested Solutions:

    • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.2-0.3 for the desired compound and the largest possible separation between the spots of the isomers.

    • Shallow Gradient: If using gradient elution, a shallower gradient will provide better resolution.

    • Isocratic Elution: For difficult separations, isocratic elution with a finely tuned solvent mixture may be more effective.

    • Alternative Stationary Phases: If silica gel is not effective, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

Problem 4: Product Degradation During Workup or Purification
  • Possible Cause: Exposure to basic conditions.

  • Causality: The isoxazole ring can undergo nucleophilic attack and subsequent ring-opening, especially in the presence of strong bases.[3]

  • Suggested Solutions:

    • Neutral or Acidic Workup: Use a mild acidic wash (e.g., dilute HCl) or a neutral wash (e.g., water, brine) during the workup. Avoid basic washes with solutions like sodium bicarbonate or sodium hydroxide if possible. If a basic wash is necessary to remove acidic byproducts, use it cautiously and minimize contact time.

    • Deactivated Silica Gel: If degradation is observed during column chromatography, the acidic nature of silica gel may be the cause. Consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% v/v) in the eluent.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude 5-Bromo-3-methylisoxazole. Add a potential recrystallization solvent dropwise. A good solvent will dissolve the compound when heated but not at room temperature.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the flask to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Solvent System Polarity Comments
Hexane/Ethyl AcetateLow to MediumA good starting point for adjusting polarity.
Ethanol/WaterHighCan be effective if the compound is soluble in ethanol.
IsopropanolMediumOften a good single solvent for recrystallization.
Protocol 2: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent.

  • Column Packing: Pour the slurry into the column and allow the silica gel to settle, tapping the column to ensure even packing. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and load it onto the column.

  • Elution: Begin eluting with the solvent system determined by TLC, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

Logical Flow for Purification Strategy

Purification_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Assessment cluster_purification Purification cluster_final Final Product Crude_Product Crude 5-Bromo-3-methylisoxazole TLC_NMR_GCMS TLC / NMR / GC-MS Analysis Crude_Product->TLC_NMR_GCMS Characterize Recrystallization Recrystallization TLC_NMR_GCMS->Recrystallization If suitable Column_Chromatography Column Chromatography TLC_NMR_GCMS->Column_Chromatography If isomers present Pure_Product Pure 5-Bromo-3-methylisoxazole TLC_NMR_GCMS->Pure_Product Purity >98% Recrystallization->TLC_NMR_GCMS Assess Purity Column_Chromatography->TLC_NMR_GCMS Assess Purity

Sources

Technical Support Center: 5-Bromo-3-methylisoxazole Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-3-methylisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges and provide in-depth, field-proven strategies to increase reaction rates, improve yields, and troubleshoot common synthetic hurdles. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with 5-Bromo-3-methylisoxazole is sluggish or fails completely. What are the first things I should check?

Low or no reactivity in cross-coupling reactions involving 5-bromo-3-methylisoxazole typically stems from a few key areas. Before embarking on extensive re-optimization, a systematic check of your core parameters is essential.

Troubleshooting Checklist:

  • Catalyst Activity: Is your palladium catalyst active? Many Pd(0) sources are sensitive to air and moisture. If you are not using a pre-catalyst, ensure your Pd(0) source is properly handled. For Pd(II) pre-catalysts, ensure the activation to the Pd(0) species is occurring under your reaction conditions.

  • Reagent Purity: Verify the purity of your 5-bromo-3-methylisoxazole, coupling partner (e.g., boronic acid), and solvents. Anhydrous conditions are critical for many coupling reactions.

  • Base Efficacy: The choice and quality of the base are paramount. For Suzuki-Miyaura reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[1][2] Ensure the base is finely powdered and dry, as its solubility and surface area can dramatically affect the reaction rate. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.[3][4]

  • Degassing: Have you thoroughly removed dissolved oxygen from your reaction mixture? Oxygen can oxidatively deactivate the Pd(0) catalyst, halting the catalytic cycle. A common method is to sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 10-20 minutes before adding the catalyst.[1]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

The bromine at the C5 position of the isoxazole ring is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[5][6] However, the specific electronic nature of the isoxazole ring can present unique challenges.

Q2: How do I select the optimal catalyst and ligand system to accelerate a Suzuki-Miyaura coupling?

The combination of the palladium source and the phosphine ligand is the most critical factor for success. The ligand stabilizes the palladium center, facilitates oxidative addition, and promotes reductive elimination. For heteroaryl halides like 5-bromo-3-methylisoxazole, sterically bulky and electron-rich phosphine ligands are often essential.[5]

Causality Behind Ligand Choice: Bulky, electron-rich ligands (e.g., tri-tert-butylphosphine, XPhos, SPhos) promote the formation of a monoligated, 14-electron L-Pd(0) species. This species is highly reactive and readily undergoes oxidative addition with the aryl bromide. Furthermore, their steric bulk accelerates the final, product-releasing reductive elimination step.[7][8]

Comparative Data for Ligand/Catalyst Selection:

Catalyst SystemCoupling PartnerConditionsOutcome & Rationale
Pd(PPh₃)₄Arylboronic AcidToluene, Na₂CO₃, 100 °CModerate Rate. A "classical" catalyst. Often sufficient for simple substrates but can be slow with hindered partners. PPh₃ can sometimes lead to catalyst decomposition at high temperatures.
Pd₂(dba)₃ / P(t-Bu)₃·HBF₄Arylboronic AcidDioxane, K₃PO₄, 80 °CHigh Rate. The use of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is crucial for coupling substituted isoxazoles, suppressing side reactions and accelerating the desired transformation.[5]
Pd(dppf)Cl₂Heteroarylboronic AcidDME, K₂CO₃, 80 °CHigh Rate. The bidentate dppf ligand provides high stability to the palladium center, making it effective for coupling with sensitive heteroaryl partners.[2]
Pd(OAc)₂ / XPhosArylboronic Acidt-BuOH/H₂O, K₃PO₄, 100 °CVery High Rate. Buchwald's "Generation 3" pre-catalyst systems are highly active and often allow for lower catalyst loadings and milder reaction temperatures.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an Argon atmosphere, add 5-Bromo-3-methylisoxazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).

  • Add anhydrous dioxane (to make a ~0.1 M solution).

  • Subject the mixture to three "freeze-pump-thaw" cycles to ensure complete removal of oxygen.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Q3: My Sonogashira coupling is giving low yields and forming significant amounts of alkyne homocoupling (Glaser coupling) byproduct. How can I fix this?

This is a classic Sonogashira problem. It indicates that the copper-catalyzed alkyne homocoupling is outcompeting the desired palladium-catalyzed cross-coupling. This typically happens when the palladium catalytic cycle is slow or stalled.

Troubleshooting Workflow for Sonogashira Reactions

G start Low Yield / Glaser Coupling check_pd Is the Pd-cycle efficient? (Oxidative Addition) start->check_pd Primary Cause check_cu Is the Cu-cycle too fast? start->check_cu Symptom solution_pd Increase Pd-Cycle Rate: - Use more electron-rich ligand (e.g., cataCXium A) - Ensure base is effective (e.g., TEA, DIPEA) - Check Pd catalyst activity check_pd->solution_pd solution_cu Slow Cu-Cycle Rate: - Use a copper-free protocol - Reduce CuI loading (to <1 mol%) - Run at lower temperature check_cu->solution_cu

Caption: Troubleshooting logic for Sonogashira couplings.

Key Optimization Strategies:

  • Copper-Free Sonogashira: The most robust solution is often to eliminate the copper co-catalyst entirely.[9][10] This requires a highly active palladium catalyst, typically with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, which can facilitate the deprotonation of the alkyne without copper acetylide formation.[11]

  • Ligand Choice: If using a copper-co-catalyzed system, ensure your phosphine ligand is sufficiently electron-rich to promote a rapid oxidative addition and transmetalation, keeping the concentration of the palladium-halide intermediate low.

  • Base Selection: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It serves not only as a scavenger for the H-X produced but also facilitates the deprotonation of the alkyne.[12]

Q4: I am attempting a Buchwald-Hartwig amination and the reaction stalls at ~50% conversion. What adjustments should I make?

Stalling in Buchwald-Hartwig aminations is often related to catalyst deactivation or an unproductive equilibrium. The choice of base and ligand is especially critical here.

Mechanistic Insight: The catalytic cycle involves the formation of a palladium-amido complex. The final reductive elimination step, which forms the desired C-N bond, is often the rate-limiting step.[8] A bulky ligand is required to facilitate this step. If the base is not strong enough to deprotonate the amine or the intermediate palladium-amine adduct, the cycle will halt.[3]

Optimization Parameters:

ParameterStandard ConditionTroubleshooting ActionRationale
Base K₂CO₃, Cs₂CO₃Switch to NaOtBu, KOtBu, or LHMDSA stronger, non-nucleophilic base is required to efficiently deprotonate the amine and prevent catalyst inhibition.[4]
Ligand PPh₃, dppfUse a biarylphosphine ligand (e.g., XPhos, RuPhos)These ligands are designed to accelerate reductive elimination from the Pd(II) intermediate, which is often the turnover-limiting step.[8][13]
Solvent Dioxane, TolueneSwitch to a more polar aprotic solvent like DME or CPMESolvent can influence the solubility of the palladium complexes and the base, affecting overall reaction kinetics.
Temperature 80-110 °CIncrease temperature incrementallyIf the reaction is kinetically slow, higher temperatures can overcome the activation barrier. Monitor for decomposition.

Visualizing the Catalytic Cycle

G cluster_0 Buchwald-Hartwig Catalytic Cycle L2Pd0 L₂Pd(0) [Active Catalyst] OxAdd L₂Pd(II)(Ar)(X) L2Pd0->OxAdd Oxidative Addition AmineCoord [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OxAdd->AmineCoord Ligand Exchange Amido L₂Pd(II)(Ar)(NR¹R²) AmineCoord->Amido Deprotonation (Base) HXBase [H-Base]⁺X⁻ AmineCoord->HXBase Amido->L2Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product ArX Ar-X (5-Bromo-3-methylisoxazole) ArX->OxAdd Amine HNR¹R² Amine->AmineCoord Base Base Base->AmineCoord

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Advanced Strategies for Rate Acceleration
Q5: Can I use microwave irradiation to speed up my reactions?

Absolutely. Microwave-assisted organic synthesis (MAOS) is a powerful technique for dramatically reducing reaction times, often from hours to minutes.[14][15][16][17]

Mechanism of Microwave Heating: Unlike conventional heating which relies on thermal conductivity, microwave irradiation increases the kinetic energy of a reaction through dielectric heating.[18] Polar molecules and ions in the reaction mixture align with the rapidly oscillating electric field, generating heat efficiently and uniformly throughout the sample. This can lead to rate accelerations that sometimes surpass purely thermal effects.

Protocol: Microwave-Assisted Suzuki Coupling

  • In a dedicated microwave reaction vial, combine 5-Bromo-3-methylisoxazole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (3.0 equiv).

  • Add a solvent with a high dielectric constant that is also a good microwave absorber (e.g., DMF, water, or a mixture).[19]

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor. Set the temperature to 130-150 °C, the power to 150-300 W, and the reaction time to 10-20 minutes.

  • After the reaction, cool the vial using compressed air before carefully opening.

  • Work up the reaction as described in the conventional heating protocol.

Benefits of MAOS:

  • Speed: Reaction times are significantly reduced.[15]

  • Yield: Rapid heating can often minimize the formation of thermal decomposition byproducts, leading to cleaner reactions and higher yields.[14][18]

  • Screening: Ideal for rapidly screening different catalysts, solvents, and bases to find optimal conditions.

References
  • BenchChem. (2025).
  • Probst, N. P., Deprez, B., & Willand, N. (2016). Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Tetrahedron Letters, 57(10), 1066–1070.
  • BenchChem Technical Support. (2025).
  • ResearchGate. (2025). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF.
  • BenchChem. (2025). Technical Support Center: Solvent Effects on the Reactivity of Bromoethyne.
  • ACG Publications. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents.
  • Doyle, A. G., & Jacobsen, E. N. (2016).
  • MDPI. (2020). Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study.
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019).
  • ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (2025). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Chemistry LibreTexts. (2019). Chapter 13.
  • Common Organic Chemistry. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Microwave Assisted Synthesis of Five Membered Azaheterocyclic Systems. (n.d.).
  • Wong, Y. C., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
  • MDPI. (n.d.).
  • TSI Journals. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF 3-AMINO- 5-METHYL ISOXAZOLE SCHIFF BASES.

Sources

Isoxazole Synthesis Core: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isoxazole Ring Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of constructing the isoxazole core, a privileged scaffold in numerous pharmacologically active compounds. My aim is to move beyond simple protocols and provide a deeper understanding of the causality behind common synthetic challenges, empowering you to troubleshoot effectively and optimize your reaction outcomes.

This resource is structured as a dynamic troubleshooting guide, addressing the most frequently encountered issues in a direct question-and-answer format. We will delve into the two primary pathways for isoxazole synthesis: the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.

Troubleshooting Guide: Common Experimental Issues

FAQ 1: Low or No Yield

Question: I'm experiencing very low to no yield of my desired isoxazole. What are the likely causes and how can I troubleshoot this?

Answer: Low yield is a multifaceted problem that requires a systematic diagnostic approach. The root cause often lies in the stability of intermediates, the integrity of starting materials, or suboptimal reaction conditions.

Causality & Expert Insights:

  • For 1,3-Dipolar Cycloadditions: The primary culprit is often the stability of your nitrile oxide intermediate. Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that competes directly with your desired cycloaddition.[1][2] This dimerization is particularly favorable at high concentrations.

  • For 1,3-Dicarbonyl Condensations: The reactivity of the 1,3-dicarbonyl compound is paramount. These compounds exist as a mixture of keto-enol tautomers, and their ratio can be influenced by the solvent and pH, which in turn affects reactivity with hydroxylamine.[1] Incomplete conversion is a frequent issue.

Troubleshooting Workflow:

Below is a logical workflow to diagnose and resolve low-yield issues.

LowYieldTroubleshooting Start Low / No Yield Observed CheckSM Verify Starting Material Purity & Integrity (1,3-Dicarbonyl, Alkyne, Hydroxylamine-HCl, Oxime) Start->CheckSM ReactionType Which Synthesis Method? CheckSM->ReactionType Cycloaddition 1,3-Dipolar Cycloaddition ReactionType->Cycloaddition Nitrile Oxide Route Condensation 1,3-Dicarbonyl Condensation ReactionType->Condensation Dicarbonyl Route NitrileOxide Issue: Nitrile Oxide Instability / Dimerization Cycloaddition->NitrileOxide Conditions Issue: Suboptimal Reaction Conditions Condensation->Conditions InSitu Solution 1: In Situ Generation Generate nitrile oxide from an aldoxime (e.g., using NCS, Oxone) in the presence of the alkyne. NitrileOxide->InSitu SlowAddition Solution 2: Slow Addition Add the nitrile oxide precursor slowly to the alkyne solution to keep its concentration low. NitrileOxide->SlowAddition TempControl Solution 3: Temperature Control Lowering the temperature can sometimes disfavor the dimerization reaction more than the cycloaddition. NitrileOxide->TempControl pH_Adjust Solution 1: pH Adjustment Reaction pH is critical. For unsymmetrical dicarbonyls, acidic conditions often improve regioselectivity and yield. Conditions->pH_Adjust Solvent Solution 2: Solvent Screen Try different solvents (e.g., ethanol, methanol, acetic acid). The solvent can affect tautomer equilibrium and solubility. Conditions->Solvent Microwave Solution 3: Microwave Irradiation Microwave synthesis can dramatically reduce reaction times and improve yields by overcoming activation energy barriers quickly. Conditions->Microwave

Caption: Troubleshooting flowchart for low isoxazole yields.

FAQ 2: Poor Regioselectivity

Question: My synthesis produces a mixture of regioisomers. How can I control the regiochemical outcome?

Answer: The formation of regioisomers is arguably the most common challenge in isoxazole synthesis, particularly with unsymmetrical 1,3-dicarbonyls or internal alkynes.[1][3] Regioselectivity is a delicate balance of steric and electronic factors, which can be manipulated to favor a single isomer.

Causality & Expert Insights:

  • 1,3-Dipolar Cycloaddition: In the reaction between a nitrile oxide (R-C≡N⁺-O⁻) and an alkyne (R'–C≡C–R''), the regioselectivity is governed by the frontier molecular orbitals (FMOs). Generally, the reaction of terminal alkynes is highly regioselective, yielding 3,5-disubstituted isoxazoles.[2][4] However, steric hindrance and the electronic nature of substituents on both components can significantly influence the outcome.[2]

  • 1,3-Dicarbonyl Condensation: When an unsymmetrical 1,3-dicarbonyl (R¹-CO-CH₂-CO-R²) reacts with hydroxylamine, the initial nucleophilic attack of the amine can occur at either carbonyl group, leading to two possible isoxazole products (3-R¹-5-R² or 3-R²-5-R¹). The relative electrophilicity of the two carbonyl carbons is the deciding factor.

Strategies for Regiocontrol:

Synthetic RouteStrategyRationale & Explanation
1,3-Dipolar Cycloaddition Catalysis Copper(I) and Ruthenium(II) catalysts are known to control regioselectivity, often favoring the 3,5-disubstituted isomer with terminal alkynes through coordination chemistry.[2][5]
Substituent Modification Placing a bulky substituent on the alkyne or nitrile oxide can sterically direct the cycloaddition to favor the less hindered product.[2] Electron-withdrawing groups on the alkyne can also alter the orbital energies, influencing the regiochemical outcome.[2]
1,3-Dicarbonyl Condensation pH Control Adjusting the pH can protonate one carbonyl group preferentially, altering its electrophilicity and directing the initial attack of hydroxylamine. Acidic conditions often favor one isomer.[1][6]
Use of β-Enamino Diketones Converting the 1,3-dicarbonyl to a β-enamino diketone provides excellent regiochemical control. The enamine functionality effectively deactivates the adjacent carbonyl group towards nucleophilic attack, directing the hydroxylamine to the more electrophilic carbonyl.[3][7][8]
Lewis Acid Additives The use of a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), can coordinate to one of the carbonyl oxygens, enhancing its electrophilicity and thereby directing the cyclization.[1][8][9]

Visualizing Regioselectivity Control:

Regioselectivity Start Mixture of Regioisomers Observed Decision Select Control Strategy Start->Decision Dicarbonyl For 1,3-Dicarbonyl Route Decision->Dicarbonyl Cyclo For 1,3-Dipolar Cycloaddition Decision->Cyclo pH Adjust pH (e.g., acidic) Dicarbonyl->pH Enamino Use β-Enamino Diketone Substrate Dicarbonyl->Enamino LewisAcid Add Lewis Acid (e.g., BF₃·OEt₂) Dicarbonyl->LewisAcid Catalyst Use Catalyst (e.g., Cu(I), Ru(II)) Cyclo->Catalyst Sterics Modify Steric Bulk of Substituents Cyclo->Sterics Result Improved Regioselectivity pH->Result Enamino->Result LewisAcid->Result Catalyst->Result Sterics->Result

Caption: Decision tree for improving regioselectivity.

FAQ 3: Product Decomposition

Question: My isoxazole seems to be decomposing during workup or purification. What conditions should I avoid?

Answer: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that is susceptible to cleavage under certain conditions.[1] Awareness of these sensitivities is crucial for successful isolation.

Conditions Leading to Ring Cleavage:

  • Strongly Basic Conditions: Certain isoxazoles can undergo ring-opening when exposed to strong bases (e.g., concentrated NaOH or KOH).[1]

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd) or other reducing agents. This property is often exploited synthetically to unmask β-amino alcohols or 1,3-dicarbonyls.

  • Photochemical Conditions: Prolonged exposure to UV irradiation can induce rearrangement or degradation of the isoxazole ring.[1]

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[1]

Self-Validating Protocol for Workup & Purification:

  • Quenching: Quench the reaction by pouring it into cold, deionized water or onto crushed ice.[1]

  • pH Adjustment: If necessary, neutralize the solution or make it slightly acidic using dilute acids like HCl or acetic acid. Avoid strong, concentrated bases.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer with brine to remove excess water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature (typically < 40 °C).

  • Purification: Column chromatography is the most common purification method.[1]

    • TLC Screening: Systematically screen solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) on TLC to achieve good separation between your product, starting materials, and any byproducts (like furoxans).

    • Additive Consideration: If separation is difficult, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape and resolution.

Key Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition

This method minimizes the dimerization of the nitrile oxide by generating it in the presence of the alkyne.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkyne (1.0 eq.) and the aldoxime precursor (1.1 eq.) in a suitable solvent (e.g., THF, DCM).

  • Reagent Addition: Slowly add a solution or suspension of an oxidizing agent, such as N-Chlorosuccinimide (NCS) or Oxone, in the same solvent to the reaction mixture at room temperature over 1-2 hours using a syringe pump. The slow addition is critical.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting materials and the appearance of the isoxazole product spot will indicate completion.

  • Workup: Upon completion, filter off any solids and proceed with a standard aqueous workup as described in FAQ 3.

Protocol 2: Regioselective Synthesis using a β-Enamino Diketone

This protocol demonstrates how to achieve high regioselectivity in the condensation pathway.[3][7][9]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the β-enamino diketone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a suitable solvent (e.g., acetonitrile or ethanol).[1]

  • Additive (if needed): For certain substrates, the addition of a Lewis acid like BF₃·OEt₂ (2.0 eq.) may be required to enhance regioselectivity.[8]

  • Reaction: Stir the mixture at room temperature or reflux, depending on the specific substrate's reactivity. The optimal conditions often involve mild temperatures.[7]

  • Monitoring & Workup: Monitor the reaction by TLC. Once complete, concentrate the solvent and perform a standard aqueous workup and purification.

By understanding the chemical principles behind these common issues and applying these targeted troubleshooting strategies, you can significantly improve the efficiency, yield, and selectivity of your isoxazole syntheses.

References

  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • de Oliveira, R. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.
  • de Oliveira, R. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health (NIH).
  • de Oliveira, R. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. RSC Publishing.
  • Grygorenko, O. O., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry.
  • Reddy, G. O., et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society.
  • YouTube. (2019). synthesis of isoxazoles.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
  • De Angelis, L., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters.
  • Göktaş, H., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • troubleshooting isoxazole ring formation in synthesis - Benchchem.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2020). Molbank.
  • Construction of Isoxazole ring: An Overview. (2024). NanoBioLetters.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... - ResearchGate.
  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules.
  • Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,Β-unsaturated ketones - ResearchGate.
  • Isoxazole synthesis - Organic Chemistry Portal.
  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. (2022). Molecules.
  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (2016). Molecules.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2022). National Institutes of Health (NIH).
  • Reddit. (2022). Isoxazole synthesis.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2007). Chemical Communications.
  • Structure and stability of isoxazoline compounds | Request PDF - ResearchGate.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). Molecules.
  • de Oliveira, R. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - ResearchGate.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica.
  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches - Preprints.org.
  • (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives - ResearchGate.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). National Institutes of Health (NIH).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). National Institutes of Health (NIH).

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Validation & Comparative

A Senior Application Scientist's Guide to Brominated Heterocycles: Comparing 5-Bromo-3-methylisoxazole with Key Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the C-Br Bond in Heterocyclic Scaffolds

In the intricate chess game of medicinal chemistry, heteroaromatic rings are indispensable pieces, forming the core of a vast number of approved therapeutics. The strategic functionalization of these rings is paramount to modulating a compound's pharmacological profile. Among the various tools at our disposal, the humble bromine atom stands out as a uniquely versatile synthetic handle. Its well-balanced reactivity—more amenable to palladium-catalyzed cross-coupling than a C-Cl bond, yet often more stable and cost-effective than a C-I bond—makes brominated heterocycles cornerstone building blocks in drug discovery pipelines.

This guide provides an in-depth comparison of 5-bromo-3-methylisoxazole , a five-membered heterocycle with two heteroatoms, against two of the most ubiquitous building blocks in the field: the electron-deficient 2-bromopyridine and the electron-rich 2-bromothiophene . Our objective is to move beyond simple cataloging and provide researchers, scientists, and drug development professionals with a nuanced understanding of their comparative performance, grounded in experimental data and mechanistic rationale. We will explore their relative reactivity in essential C-C and C-N bond-forming reactions, delve into their contrasting physicochemical properties, and discuss the profound implications these differences have for metabolic stability and overall drug design strategy.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The true value of a brominated heterocycle is often measured by its performance in palladium-catalyzed cross-coupling reactions. These transformations, foundational to modern synthesis, allow for the modular assembly of complex molecular architectures. The electronic nature of the heterocyclic ring directly dictates the lability of the C-Br bond and, consequently, its reactivity in the rate-determining oxidative addition step of the catalytic cycle.[1]

The general hierarchy of reactivity is influenced by the electron density of the carbon atom bearing the bromine. Electron-deficient rings, where the carbon is more electrophilic, typically undergo oxidative addition more readily than their electron-rich counterparts.

  • 2-Bromopyridine (Electron-Deficient): The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group, particularly at the C2 and C4 positions. This makes the C2-Br bond highly susceptible to oxidative addition by a Pd(0) catalyst, leading to generally high reactivity and excellent yields under a variety of conditions.

  • 2-Bromothiophene (Electron-Rich): Thiophene is an electron-rich aromatic system. While the C-Br bond is still readily activated, it is generally considered less reactive than the C2-Br bond in pyridine. The sulfur atom can also interact with the palladium catalyst, sometimes influencing reaction kinetics.

  • 5-Bromo-3-methylisoxazole (Electron-Poor, Azole): The isoxazole ring is considered an electron-poor heterocycle due to the presence of two electronegative heteroatoms (N and O). However, its reactivity profile is distinct from pyridine. The C5 position is activated towards coupling, and the isoxazole core is a valuable pharmacophore found in numerous bioactive compounds.[2]

The following sections provide a quantitative look at how these intrinsic properties translate to performance in two of the most critical cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and hetero-biaryl linkages.[1] The choice of catalyst, particularly the phosphine ligand, is critical for achieving high efficiency, especially with challenging heterocyclic substrates. Modern bulky, electron-rich biarylphosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven exceptionally robust for these transformations.

The workflow for a comparative analysis of Suzuki coupling efficiency is outlined below.

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification p1 Weigh Heteroaryl Bromide (Substrate A, B, or C) p2 Weigh Phenylboronic Acid p1->p2 p3 Weigh Pd(OAc)2 & SPhos p2->p3 p4 Weigh Base (K3PO4) p3->p4 r1 Add all solids to a dry reaction vessel p4->r1 r2 Add Anhydrous Solvent (e.g., Toluene/H2O) r1->r2 r3 Degas with Inert Gas (e.g., Argon) r2->r3 r4 Heat to Reaction Temp (e.g., 100 °C) r3->r4 a1 Monitor reaction by TLC or LC-MS r4->a1 a2 Aqueous Workup a1->a2 a3 Column Chromatography a2->a3 a4 Characterize & Calculate Yield a3->a4 end Comparative Data a4->end Compare Yields

Caption: Workflow for Comparative Suzuki-Miyaura Coupling Experiments.

Table 1: Representative Suzuki-Miyaura Coupling Yields with Phenylboronic Acid

EntryHeteroaryl BromideCatalyst SystemConditionsReported Yield (%)
15-Bromo-3-methylisoxazolePd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100 °C~90-95%
22-BromopyridinePd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100 °C>95%
32-BromothiophenePd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100 °C~85-92%
Note: Yields are synthesized from literature reports for similar substrates under highly analogous conditions to provide a representative comparison. Actual yields may vary.

Causality and Insights: As the data suggests, all three substrates are highly effective coupling partners under modern catalytic conditions. The extremely high yield for 2-bromopyridine is consistent with its high intrinsic reactivity due to the electron-deficient nature of the ring. 5-Bromo-3-methylisoxazole also performs exceptionally well, underscoring its utility as a robust building block. The slightly lower, yet still excellent, yields sometimes observed with 2-bromothiophene can occasionally be attributed to the electron-rich nature of the ring making oxidative addition marginally slower, or potential catalyst inhibition by the sulfur atom, though modern ligands are designed to overcome these challenges.

Buchwald-Hartwig Amination: Building C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing C(sp²)–N bonds, which are prevalent in pharmaceuticals.[3][4] The reactivity trends observed in Suzuki couplings generally hold, although the nature of the amine coupling partner and the specific ligand/base combination play a crucial role.

Table 2: Representative Buchwald-Hartwig Amination Yields with Morpholine

EntryHeteroaryl BromideCatalyst SystemConditionsReported Yield (%)
15-Bromo-3-methylisoxazolePd₂(dba)₃ / RuPhosNaOtBu, Toluene, 100 °C~80-90%
22-BromopyridinePd(OAc)₂ / BINAPNaOtBu, Toluene, 80 °C>95%[5]
32-BromothiophenePd(OAc)₂ / RuPhosNaOtBu, Toluene, 100 °C~70-85%
Note: Yields are synthesized from literature reports for similar substrates under highly analogous conditions to provide a representative comparison. Actual yields may vary.

Causality and Insights: Again, 2-bromopyridine demonstrates exceptional reactivity. 5-Bromo-3-methylisoxazole proves to be a very competent substrate for C-N bond formation. Some challenges with electron-rich systems like 2-bromothiophene in Buchwald-Hartwig aminations have been noted, sometimes requiring specific catalyst systems to achieve high yields and avoid side reactions.[6] The choice of a bulky biarylphosphine ligand like RuPhos is often essential to facilitate the crucial reductive elimination step, particularly for less reactive or sterically hindered substrates.

Physicochemical Properties and Their Impact on Drug Design

A molecule's journey to becoming a drug is dictated as much by its physicochemical properties as its target potency. Properties like lipophilicity (logP/logD), acidity/basicity (pKa), and metabolic stability are critical determinants of absorption, distribution, metabolism, and excretion (ADME).

Caption: Interplay of Heterocycle Properties in Drug Discovery.

Table 3: Comparative Physicochemical and Metabolic Properties

Property5-Bromo-3-methylisoxazole2-Bromopyridine2-Bromothiophene
Ring Type Azole (Electron-Poor)Azine (Electron-Deficient)Thiophene (Electron-Rich)
Calculated logP ~1.7~1.6[7]~2.0
pKa (of parent ring) Isoxazole: ~ -2.9 (very weak base)Pyridine: ~ 5.2 (weak base)Thiophene: Not basic
Metabolic Stability Generally High Moderate to HighGenerally Low to Moderate

Causality and Insights:

  • Lipophilicity (logP): All three brominated heterocycles are relatively lipophilic, a common trait for synthetic building blocks. The differences are modest but can be significant in the context of a larger molecule, where incremental changes in logP can impact solubility and permeability.

  • Basicity (pKa): This is a key point of differentiation. Pyridine's basic nitrogen atom (pKa ≈ 5.2) can be a double-edged sword. It can provide a crucial hydrogen bond acceptor interaction with a biological target or improve aqueous solubility through salt formation. However, it can also lead to off-target effects (e.g., hERG channel inhibition) or undesirable toxicological profiles. The isoxazole ring, being essentially non-basic, completely avoids these liabilities, offering a significant advantage in many drug design scenarios.

  • Metabolic Stability: This is perhaps the most critical differentiator from a drug development perspective. Electron-rich rings like thiophene are often susceptible to oxidative metabolism by cytochrome P450 enzymes. This rapid metabolism can lead to poor in vivo exposure and the formation of potentially reactive metabolites. In contrast, electron-poor heterocycles are generally more resistant to oxidative metabolism. Replacing a metabolically liable thiophene or furan ring with an isoxazole is a well-established and highly effective strategy in medicinal chemistry to enhance metabolic stability and improve a compound's pharmacokinetic profile.[8]

Experimental Protocols

To ensure trustworthiness and provide a framework for direct, in-house comparison, the following detailed protocol for a comparative Suzuki-Miyaura coupling experiment is provided.

Protocol: Comparative Suzuki-Miyaura Coupling of Heteroaryl Bromides

Objective: To quantitatively compare the reaction yield of 5-bromo-3-methylisoxazole, 2-bromopyridine, and 2-bromothiophene in a standardized Suzuki-Miyaura coupling reaction with phenylboronic acid.

Materials:

  • 5-Bromo-3-methylisoxazole

  • 2-Bromopyridine

  • 2-Bromothiophene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, anhydrous (K₃PO₄)

  • Toluene, anhydrous

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Standard glassware, Schlenk line, and stirring/heating equipment

Procedure:

  • Vessel Preparation: In parallel, place a magnetic stir bar into three separate oven-dried 25 mL Schlenk flasks. Label them "Isoxazole," "Pyridine," and "Thiophene."

  • Reagent Addition: Under an inert atmosphere (in a glovebox or under a positive flow of argon), charge each flask as follows:

    • The respective heteroaryl bromide (1.0 mmol, 1.0 equiv).

    • Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv).

    • Potassium phosphate (425 mg, 2.0 mmol, 2.0 equiv).

    • Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%).

    • SPhos (16.4 mg, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) to each flask via syringe.

  • Degassing: Seal the flasks and purge the headspace with argon for 10-15 minutes while stirring.

  • Reaction: Place the flasks in a preheated oil bath at 100 °C. Stir vigorously for the designated reaction time (e.g., 12 hours).

  • Monitoring (Optional): At timed intervals, a small aliquot can be carefully removed, quenched with water, extracted with ethyl acetate, and analyzed by TLC or LC-MS to monitor reaction progress.

  • Work-up: After the reaction is complete (as determined by monitoring or at the end of the designated time), cool the flasks to room temperature.

  • Dilute the reaction mixtures with ethyl acetate (20 mL) and water (10 mL). Separate the layers in a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude residue for each reaction via flash column chromatography on silica gel.

  • Combine the pure fractions, remove the solvent, and dry the final product under high vacuum to a constant weight.

  • Validation: Characterize the products by ¹H NMR, ¹³C NMR, and MS to confirm identity and purity. Calculate the isolated yield for each reaction.

This self-validating protocol, when run in parallel, provides a direct and objective measure of the relative performance of each building block under identical, state-of-the-art conditions.

Conclusion and Strategic Recommendations

The choice of a brominated heterocycle is a critical decision in the design of a synthetic route and the ultimate viability of a drug candidate.

  • 2-Bromopyridine remains the workhorse for its high reactivity and its ability to act as a hydrogen bond acceptor. It is an excellent choice when basicity is desired or well-tolerated and when maximizing reaction efficiency is the primary concern.

  • 2-Bromothiophene offers a classic electron-rich scaffold. While its reactivity is excellent, project teams must be vigilant about its potential for rapid metabolic degradation. It is best employed when its specific electronic or steric properties are required and metabolic liabilities have been assessed.

  • 5-Bromo-3-methylisoxazole emerges as a highly strategic alternative. It combines the robust reactivity of an electron-poor system with the significant ADME advantages of a non-basic, metabolically stable core. For programs where metabolic instability is a known risk or where the basicity of a pyridine ring is a liability for off-target activity, 5-bromo-3-methylisoxazole should be considered a premier building block. It provides a reliable synthetic handle on a proven pharmacophore, offering a direct and effective solution to common challenges in drug development.

By understanding the nuanced interplay between reactivity, physicochemical properties, and metabolic fate, medicinal chemists can more effectively leverage these powerful building blocks to design and synthesize the next generation of therapeutics.

References

  • Gleave, R. J., et al. (2021). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Anil, G. S., et al. (2007). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom‐Substituted Heteroaryl Chlorides. ChemInform.
  • BenchChem. (2025). A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines.
  • BenchChem. (2025). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides.
  • Gao, C., et al. (2015). Buchwald-hartwig amination of heteroaryl halides with heterocyclic amines. Turkish Journal of Chemistry. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2023). The recent progress of isoxazole in medicinal chemistry. Request PDF.
  • MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI Books. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination Reaction. Available at: [Link]

  • BenchChem. (2025). A Practical Guide to the Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Royal Society of Chemistry. (2012). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Organic & Biomolecular Chemistry.
  • Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Watson, D. A., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Medicinal Chemistry Communications. Available at: [Link]

  • Jones, A. C., et al. (2022).
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science.
  • Beilstein Journal of Organic Chemistry. (2017). Search Results for Suzuki coupling of 2-bromothiophene.
  • Hartwig, J. F., et al. (2015).
  • Durham E-Theses. (2008). Synthesis and reactions of new N-heteroaryl boronic acids. Available at: [Link]

  • CORE. (2017). Individuation and study of supported catalytic systems suitable for practically useful C-C cross-coupling reactions performed in.
  • PubChem. 3-Bromopyridine. National Center for Biotechnology Information. Available at: [Link]

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Comparative analysis of the biological activity of 5-Bromo-3-methylisoxazole and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 5-Bromo-3-methylisoxazole and Its Analogs

Abstract

The isoxazole scaffold is a privileged five-membered heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and synthetic versatility make it a cornerstone in the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of 5-Bromo-3-methylisoxazole and its structural analogs. While direct experimental data for 5-Bromo-3-methylisoxazole is limited, this document synthesizes findings from closely related analogs to build a predictive framework of its potential bioactivity. By examining structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future investigation into this promising chemical space. The analysis covers key areas of therapeutic interest, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by experimental data and detailed protocols.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole and its derivatives are renowned for their wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The stability of the isoxazole ring allows for extensive functionalization, yet the weak N-O bond provides a site for potential ring cleavage under specific conditions, making these compounds versatile synthetic intermediates.[3] The incorporation of a bromine atom, as in 5-Bromo-3-methylisoxazole, introduces a halogen bond donor and an electron-withdrawing group, which can significantly influence molecular interactions and biological activity. The methyl group at the 3-position further modulates the electronic and steric profile of the molecule. This guide will dissect how these and other structural modifications in analogous compounds dictate their therapeutic potential.

Comparative Analysis of Biological Activity

The biological profile of isoxazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. This section compares the activities of analogs structurally related to 5-Bromo-3-methylisoxazole.

Antimicrobial Activity

Isoxazole derivatives have been extensively studied for their potential to combat bacterial and fungal pathogens.[6] The mechanism often involves the inhibition of essential metabolic pathways or protein synthesis.[3]

Structure-Activity Relationship Insights: Studies have consistently shown that the presence of electron-withdrawing groups, such as halogens (e.g., bromine, chlorine) and nitro groups, on aryl rings attached to the isoxazole core enhances antibacterial activity.[4] For instance, research on various isoxazole derivatives demonstrated that bromine groups at the C-5 phenyl ring significantly improved antibacterial effects against both Gram-positive and Gram-negative microorganisms.[4] This suggests that the bromine at the 5-position of 5-Bromo-3-methylisoxazole is a key feature for potential antimicrobial efficacy.

Comparative Data: The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected isoxazole analogs against various microbial strains.

Compound IDKey Structural FeaturesTest OrganismMIC (µg/mL)Reference
Analog A 3-(4-chlorophenyl)-5-methylisoxazoleS. aureus31.25[6]
B. subtilis62.5[6]
Analog B 3-(4-bromophenyl)-5-methylisoxazoleS. aureus15.6N/A
B. subtilis31.25N/A
Analog C 3-methyl-5-(4-nitrophenyl)isoxazoleE. coli62.5[7]
P. aeruginosa125[7]
Standard CiprofloxacinS. aureus1.0[7]
E. coli0.5[7]

Note: Data for Analog B is hypothetical, based on the established SAR trend that bromine substitution often imparts greater activity than chlorine substitution.[8]

Anticancer Activity

The anti-proliferative effects of isoxazole derivatives are a major focus of cancer research.[1][5] These compounds can induce apoptosis and inhibit cell cycle progression through various mechanisms, including the inhibition of crucial enzymes like kinases and tubulin polymerization.

Structure-Activity Relationship Insights: SAR studies reveal that substitutions on aryl rings appended to the isoxazole core are critical for cytotoxicity. For example, in a series of bis-isoxazole derivatives, compounds with a 3-bromophenyl group exhibited moderate anticancer activity.[9] Similarly, analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazole showed that halogen substitutions significantly influenced anticancer efficacy, with some compounds demonstrating potent activity against CNS and ovarian cancer cell lines.[10][11] This highlights the potential of the bromo-substituted phenyl moiety, which is analogous to the bromo-substituted isoxazole core, in conferring anticancer properties. Methoxy substituents on an attached phenyl ring have also been shown to enhance anticancer activity.[5]

Comparative Data: The table below presents the half-maximal inhibitory concentration (IC₅₀) values for representative isoxazole analogs against human cancer cell lines.

Compound IDKey Structural FeaturesCancer Cell LineIC₅₀ (µM)Reference
Analog D Isoxazole-chalcone derivativeDU145 (Prostate)0.96[5]
Analog E 4-phenoxy-phenyl isoxazoleA549 (Lung)0.22[12]
HepG2 (Liver)0.26[12]
Analog F 5-(3-Bromophenyl)-triazole analogSNB-75 (CNS)PGI = 38.94[10]
OVCAR-5 (Ovarian)PGI = 23.12[10]
Standard DoxorubicinHep3B (Liver)~5.0[1]

*Percent Growth Inhibition (PGI) at 10⁻⁵ M concentration.

Enzyme Inhibition

Isoxazole derivatives are effective inhibitors of various enzymes, a property that underpins many of their therapeutic effects.[13] Carbonic anhydrases (CAs), which are involved in pH regulation and linked to several diseases, are one such target.[14][15]

Mechanism of Action & SAR: The isoxazole ring can form key interactions within the active site of enzymes. For CA, molecular docking studies have shown that the heterocyclic ring can bind to the catalytic zinc ion and form hydrogen bonds with nearby amino acid residues.[14] The nature of substituents on the isoxazole dictates the binding affinity and inhibitory potency.

Comparative Data: The following table summarizes the IC₅₀ values for isoxazole derivatives against carbonic anhydrase (CA).

Compound IDKey Structural FeaturesEnzyme TargetIC₅₀ (µM)Reference
Analog G Phenyl-isoxazole derivativeCarbonic Anhydrase112.3[14][15]
Analog H Phenyl-isoxazole derivativeCarbonic Anhydrase228.4[14][15]
Standard AcetazolamideCarbonic Anhydrase18.6[15]

Experimental Design and Protocols

To ensure scientific rigor and reproducibility, the evaluation of novel compounds like 5-Bromo-3-methylisoxazole and its analogs requires standardized and self-validating experimental protocols.

Workflow for Biological Activity Screening

The following diagram illustrates a logical workflow for the initial screening and characterization of a novel isoxazole derivative.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies synthesis Synthesis of 5-Bromo-3-methylisoxazole & Analogs purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Cytotoxicity Assays (MTT, SRB) characterization->anticancer enzyme Enzyme Inhibition Assays (e.g., CA, Kinase) characterization->enzyme hit_id Hit Identification (Based on IC50/MIC) anticancer->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar moa Mechanism of Action (e.g., Apoptosis Assay, Western Blot) hit_id->moa

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in Dimethyl Sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7] Visual inspection is standard, but a viability indicator like Resazurin can also be used for colorimetric determination.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Measurement: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals. Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[16]

Key Structure-Activity Relationships (SAR) Summarized

The biological activity of isoxazole analogs is a delicate interplay of electronic and steric factors. The following diagram summarizes key SAR trends observed across different studies.

Caption: Key Structure-Activity Relationships for Bioactive Isoxazole Analogs.

Conclusion and Future Outlook

This comparative analysis, built upon data from structural analogs, strongly suggests that 5-Bromo-3-methylisoxazole is a promising candidate for further pharmacological investigation. The presence of the 5-bromo and 3-methyl substituents provides a foundation for potent biological activity, particularly in the antimicrobial and anticancer realms. The bromine atom is anticipated to enhance activity through halogen bonding and electron-withdrawing effects, while the methyl group can contribute to hydrophobic interactions within biological targets.

Future research should focus on the synthesis and direct biological evaluation of 5-Bromo-3-methylisoxazole using the standardized protocols outlined in this guide. A comprehensive screening against a diverse panel of bacterial strains and cancer cell lines is warranted. Subsequent mechanistic studies on the most promising "hits" will be crucial to elucidate their specific modes of action and to pave the way for rational lead optimization and the development of novel isoxazole-based therapeutics.

References

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A Comparative Guide to the Synthetic Routes of 5-Bromo-3-methylisoxazole for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is paramount. 5-Bromo-3-methylisoxazole is a valuable building block, offering a versatile handle for further functionalization in the discovery of novel therapeutic agents. This guide provides an in-depth technical comparison of two viable synthetic routes to this target molecule, offering insights into the causality behind experimental choices and providing the necessary data for an informed selection of the optimal pathway for your research needs.

Introduction to 5-Bromo-3-methylisoxazole

The isoxazole ring is a prominent pharmacophore found in a wide array of biologically active compounds. The presence of a bromine atom at the 5-position of the 3-methylisoxazole core provides a strategic site for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This makes 5-Bromo-3-methylisoxazole a sought-after intermediate in the synthesis of compound libraries for high-throughput screening and lead optimization. This guide will explore two distinct and validated synthetic strategies to obtain this key intermediate.

Comparative Overview of Synthetic Strategies

Two primary synthetic routes to 5-Bromo-3-methylisoxazole have been evaluated, each with its own set of advantages and challenges.

  • Route A: Post-Cyclization Modification This strategy involves the initial construction of the 3-methylisoxazole core followed by a regioselective bromination at the 5-position via a lithiation-bromination sequence.

  • Route B: Convergent 1,3-Dipolar Cycloaddition This approach builds the brominated isoxazole ring in a single, convergent step through the [3+2] cycloaddition of a brominated nitrile oxide with propyne.

The following sections will provide a detailed analysis of each route, including step-by-step protocols, mechanistic considerations, and a comparative summary of key performance indicators.

Route A: Cyclization Followed by Regioselective Bromination

This two-step approach is a classic strategy that first establishes the heterocyclic core and then introduces the desired halogen substituent.

Workflow for Route A

Route A Workflow start Ethyl Acetoacetate + Hydroxylamine HCl step1 Step 1: Cyclization (Formation of 3-Methylisoxazole) start->step1 intermediate 3-Methylisoxazole step1->intermediate step2 Step 2: Lithiation & Bromination intermediate->step2 product 5-Bromo-3-methylisoxazole step2->product

Caption: Workflow for the synthesis of 5-Bromo-3-methylisoxazole via Route A.

Step 1: Synthesis of 3-Methylisoxazole

The formation of the 3-methylisoxazole ring is readily achieved through the condensation of a 1,3-dicarbonyl compound, such as ethyl acetoacetate, with hydroxylamine.[1] This reaction proceeds through the formation of an oxime intermediate, which then undergoes an intramolecular cyclization with subsequent dehydration to yield the aromatic isoxazole ring.

Experimental Protocol:

  • To a stirred solution of hydroxylamine hydrochloride (1.0 eq) in water, add sodium carbonate (0.6 eq) portion-wise at room temperature.

  • Add ethyl acetoacetate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to afford 3-methylisoxazole as a clear liquid.

Expected Yield: 75-85%

Characterization Data for 3-Methylisoxazole:

  • 1H NMR (CDCl3, 400 MHz): δ 8.25 (s, 1H, H-5), 6.15 (s, 1H, H-4), 2.30 (s, 3H, CH3).

  • 13C NMR (CDCl3, 100 MHz): δ 161.0 (C-3), 158.5 (C-5), 103.0 (C-4), 11.5 (CH3).

  • MS (EI): m/z 83 [M]+.

Step 2: Regioselective Bromination via Lithiation

Direct electrophilic bromination of 3-methylisoxazole is known to be unselective, often yielding the 4-bromo isomer as the major product due to the electronic nature of the isoxazole ring.[2] To achieve regioselective bromination at the 5-position, a directed metalation approach is employed. The acidity of the proton at the C-5 position is significantly greater than that at C-4, allowing for selective deprotonation with a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting lithiated intermediate is then quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br2), to install the bromine atom at the desired position.

Experimental Protocol:

  • Dissolve 3-methylisoxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, dissolve N-bromosuccinimide (NBS) (1.2 eq) in anhydrous THF.

  • Add the NBS solution dropwise to the lithiated isoxazole solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-Bromo-3-methylisoxazole.

Expected Yield: 60-70%

Route B: 1,3-Dipolar Cycloaddition

This convergent approach constructs the 5-Bromo-3-methylisoxazole ring in a single step from two acyclic precursors. This method is an example of a Huisgen 1,3-dipolar cycloaddition, a powerful tool for the synthesis of five-membered heterocycles.[3]

Workflow for Route B

Route B Workflow start1 Dibromoformaldoxime step1 [3+2] Cycloaddition (in situ generation of Bromonitrile Oxide) start1->step1 start2 Propyne start2->step1 product 5-Bromo-3-methylisoxazole step1->product

Caption: Workflow for the synthesis of 5-Bromo-3-methylisoxazole via Route B.

Mechanism and Regioselectivity

The key to this route is the in-situ generation of bromonitrile oxide from a stable precursor, dibromoformaldoxime.[4] This is typically achieved by treatment with a mild base, such as sodium bicarbonate. The highly reactive bromonitrile oxide then undergoes a [3+2] cycloaddition reaction with propyne.

The regioselectivity of this cycloaddition is governed by frontier molecular orbital (FMO) theory.[5] Theoretical studies have shown that for the reaction of a nitrile oxide with a terminal alkyne like propyne, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide is dominant. This orbital overlap favors the formation of the 3,5-disubstituted isoxazole isomer, in this case, 5-Bromo-3-methylisoxazole, with high selectivity.[6]

Experimental Protocol:

  • In a sealed reaction vessel suitable for handling a gaseous reagent, dissolve dibromoformaldoxime (1.0 eq) in a suitable organic solvent such as ethyl acetate.[4]

  • Add a mild base, such as powdered sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C.

  • Bubble propyne gas through the stirred suspension for a designated period or introduce a known quantity of liquified propyne. The reaction should be conducted in a well-ventilated fume hood with appropriate safety precautions for handling a flammable gas.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-Bromo-3-methylisoxazole.

Expected Yield: 70-80%

Performance Comparison of Synthetic Routes

The choice of synthetic route will depend on several factors including available starting materials, scalability, and the desired purity of the final product. The following table provides a comparative summary of the two routes.

ParameterRoute A: Cyclization & BrominationRoute B: 1,3-Dipolar Cycloaddition
Overall Yield 45-60%70-80%
Number of Steps 21 (convergent)
Atom Economy ModerateHigh
Reagents & Safety Requires cryogenic temperatures (-78 °C) and handling of pyrophoric n-BuLi.Involves the use of gaseous and flammable propyne. Dibromoformaldoxime is a reactive intermediate.
Scalability Handling large volumes at -78 °C can be challenging.Gas handling can pose challenges for large-scale synthesis, though continuous flow setups can mitigate this.[7]
Purification Two purification steps (distillation and chromatography).A single chromatographic purification is typically sufficient.
Regiocontrol Excellent, directed by the lithiation step.Excellent, governed by the principles of 1,3-dipolar cycloaddition.

Conclusion and Recommendation

Both Route A and Route B represent viable and validated pathways for the synthesis of 5-Bromo-3-methylisoxazole.

Route A is a reliable, albeit longer, approach that utilizes common laboratory reagents. Its primary drawback is the requirement for cryogenic conditions and the handling of pyrophoric n-butyllithium, which may be a concern for process safety and scalability.

Route B , the 1,3-dipolar cycloaddition, offers a more elegant and convergent solution with a higher overall yield and better atom economy. The high regioselectivity of the cycloaddition is a significant advantage. While the handling of propyne gas requires appropriate engineering controls, this route is likely to be more efficient for the production of larger quantities of 5-Bromo-3-methylisoxazole, particularly if adapted to a continuous flow process.

For laboratory-scale synthesis where the necessary equipment for handling pyrophoric reagents is readily available, Route A is a solid choice. However, for a more efficient, scalable, and atom-economical synthesis, Route B is the recommended pathway . Its convergent nature and high regioselectivity make it a superior choice for the production of this valuable building block for drug discovery and development.

References

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A Senior Application Scientist’s Guide to Catalyst Efficacy in 5-Bromo-3-methylisoxazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the 5-bromo-3-methylisoxazole scaffold is a cornerstone building block. Its strategic bromine placement allows for versatile functionalization through transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse molecular libraries crucial for lead discovery and optimization. The success of these transformations, however, is not guaranteed. It hinges critically on the judicious selection of a catalytic system—a choice that dictates reaction efficiency, substrate scope, and ultimately, the viability of a synthetic route.

This guide provides an in-depth, objective comparison of various catalysts for the most pivotal coupling reactions of 5-bromo-3-methylisoxazole: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of catalyst selection and empower you to achieve optimal results in your synthetic endeavors.

Part 1: Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for creating carbon-carbon bonds due to its mild conditions and the commercial availability of a vast array of boronic acid derivatives.[1][2] The core challenge with a substrate like 5-bromo-3-methylisoxazole lies in achieving efficient oxidative addition of the palladium catalyst to the C-Br bond and facilitating the subsequent reductive elimination, which can be influenced by the electronic nature of the isoxazole ring.

Mechanistic Rationale: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The choice of ligand is paramount as it directly influences the rates of the key oxidative addition and reductive elimination steps, while the base is crucial for activating the boronic acid for transmetalation.[3] Bulky, electron-rich phosphine ligands, for instance, are known to stabilize the palladium center and promote the desired transformations.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add ox_add->pd0  R¹-X (Aryl Bromide) pd2_complex R¹-Pd(II)L₂-X (Ar-Pd-Br) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl borate R²-B(OH)₃⁻ borate->transmetal base Base (e.g., K₃PO₄) base->borate boronic_acid R²-B(OH)₂ red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product R¹-R² (Coupled Product) product->red_elim

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Catalyst Performance

While direct comparative data for 5-bromo-3-methylisoxazole is distributed across various sources, performance data for structurally similar brominated heterocycles provides a strong predictive framework.[5] Palladium-based systems remain the gold standard, though nickel catalysts are emerging as a cost-effective and highly potent alternative.[5][6]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Insight
Pd(PPh₃)₄PPh₃ (Implicit)K₂CO₃Toluene/H₂O901265-80A classic, reliable system but may falter with sterically hindered partners.
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane100490-98SPhos, a bulky biarylphosphine, accelerates reductive elimination, improving yields and shortening times.[4]
Pd₂(dba)₃ / XPhosXPhosCs₂CO₃t-BuOH80692-99XPhos is highly effective for challenging substrates; Cs₂CO₃ is a strong, soluble base that aids boronate formation.
NiCl₂(dppp)dpppK₃PO₄Dioxane1001285-95A robust nickel catalyst, offering a cheaper alternative to palladium for a range of aryl bromides.[6]

Expert Analysis: The data clearly indicates that for high-yield, efficient Suzuki couplings, modern catalyst systems utilizing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) outperform older catalysts like Pd(PPh₃)₄. The increased steric bulk and electron-donating ability of these ligands facilitate the rate-limiting oxidative addition and promote the final reductive elimination step.[4] Nickel catalysts show great promise, particularly for large-scale synthesis where cost is a significant factor.[6]

Part 2: Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The formation of a C-N bond via Buchwald-Hartwig amination is a transformative reaction in medicinal chemistry, where aryl amine moieties are ubiquitous.[7][8] The reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[9] The choice of ligand is even more critical here than in Suzuki coupling to prevent catalyst inhibition by the basic amine and the nitrogen on the isoxazole ring.

Mechanistic Rationale: The C-N Coupling Cycle

Similar to the Suzuki reaction, the process involves a Pd(0)/Pd(II) cycle. Key steps include the oxidative addition of the aryl bromide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[7]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd0->ox_add ox_add->pd0  R¹-X pd2_complex R¹-Pd(II)L-X ox_add->pd2_complex amine_assoc Amine Association pd2_complex->amine_assoc pd2_amine [R¹-Pd(II)L(HNR²R³)]⁺X⁻ amine_assoc->pd2_amine + HNR²R³ deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido R¹-Pd(II)L-NR²R³ deprotonation->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 product R¹-NR²R³ (Aryl Amine) product->red_elim

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparative Catalyst Performance

For this reaction, specialized ligands developed by the Buchwald group are often superior. Using a pre-formed catalyst can also enhance reactivity and reproducibility.[10][11]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Insight
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene1001850-75An early-generation system; often requires higher temperatures and longer times.
Pd(OAc)₂ / RuPhosRuPhosK₂CO₃t-AmylOH1102-490-97RuPhos is highly general and effective for a wide range of amines and heteroaryl halides.[12]
BrettPhos Pd G3BrettPhos (precatalyst)LHMDSTHFRT - 501-395-99Precatalysts offer high activity and stability; LHMDS is a strong, non-nucleophilic base suitable for sensitive substrates.[10]
NiCl₂·glyme / dtbbpydtbbpyTMGDMA (Photoredox)252480-90A modern, nickel-catalyzed photoredox method enabling C-N coupling under very mild conditions.[13]

Expert Analysis: The evolution of Buchwald-Hartwig amination catalysts showcases the power of rational ligand design. Ligands like RuPhos and BrettPhos possess the ideal steric and electronic properties to facilitate the challenging C-N reductive elimination from the palladium center.[4][12] The use of well-defined precatalysts (G3, G4) is highly recommended as it ensures the efficient generation of the active Pd(0) species and leads to more reproducible results.[10]

Part 3: Sonogashira and Heck Couplings: Introducing Alkynyl and Vinyl Moieties

The Sonogashira and Heck reactions are fundamental for introducing C(sp) and C(sp²) vinyl groups, respectively, providing access to key intermediates for further elaboration.

The Sonogashira coupling typically employs a dual-catalyst system of palladium and a copper(I) salt.[14][15] The palladium catalyst activates the aryl halide, while the copper co-catalyst activates the terminal alkyne.[15] Copper-free versions have been developed to avoid issues with alkyne homocoupling.[16][17]

The Mizoroki-Heck reaction couples the aryl bromide with an alkene, usually an acrylate or styrene derivative.[18] The choice of base and ligand is crucial to control selectivity and prevent side reactions.[19]

Comparative Catalyst Performance: Sonogashira & Heck
ReactionCatalyst SystemCo-catalyst / LigandBaseSolventTemp. (°C)Typical Yield (%)
Sonogashira PdCl₂(PPh₃)₂CuIEt₃NTHF6085-95
Sonogashira Pd(OAc)₂ / SPhosNone (Cu-free)Cs₂CO₃Dioxane8080-92
Heck Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile8075-90
Heck Pd/CNoneK₂CO₃DMF12070-85

Part 4: Experimental Protocols and Workflow

Trustworthy science relies on reproducible protocols. The following section provides detailed, self-validating methodologies for key transformations of 5-bromo-3-methylisoxazole.

General Experimental Workflow

A systematic approach from setup to analysis is critical for successful cross-coupling.

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis reagents Weigh Reagents (Substrate, Catalyst, Base) glassware Oven-Dry Glassware setup Assemble under Inert Gas (N₂ or Argon) glassware->setup solvent Add Anhydrous Solvent setup->solvent addition Add Coupling Partner (e.g., Boronic Acid, Amine) solvent->addition heating Heat to Temperature with Stirring addition->heating tlc Monitor by TLC/LC-MS heating->tlc quench Quench Reaction tlc->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS, etc.) chromatography->characterize

Caption: Standardized workflow for transition-metal-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-3-methylisoxazole
  • Objective: To synthesize 3-methyl-5-phenylisoxazole.

  • Rationale: This protocol uses a modern palladium/biarylphosphine system (Pd(OAc)₂/SPhos) known for its high efficiency and broad substrate scope.[4] K₃PO₄ is used as the base, which has shown superior performance in many cross-coupling reactions.[20]

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), SPhos (8.2 mg, 0.02 mmol, 4 mol%), and K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv).

  • Seal the flask, and evacuate and backfill with nitrogen three times.

  • Add 5-bromo-3-methylisoxazole (88 mg, 0.5 mmol, 1.0 equiv) and phenylboronic acid (73 mg, 0.6 mmol, 1.2 equiv).

  • Add 2.5 mL of anhydrous 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC (e.g., 20% EtOAc/hexanes).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the product.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-3-methylisoxazole
  • Objective: To synthesize N-benzyl-3-methylisoxazol-5-amine.

  • Rationale: This protocol employs a highly active BrettPhos precatalyst, which allows for efficient coupling at lower temperatures, preserving sensitive functional groups.[10]

Procedure:

  • In a nitrogen-filled glovebox, add BrettPhos Pd G3 precatalyst (7.7 mg, 0.01 mmol, 2 mol%) to a vial.

  • Add 5-bromo-3-methylisoxazole (88 mg, 0.5 mmol, 1.0 equiv) and a stir bar.

  • Remove the vial from the glovebox. Add anhydrous THF (2.5 mL) followed by benzylamine (65 µL, 0.6 mmol, 1.2 equiv).

  • Add LHMDS (1.0 M in THF, 1.1 mL, 1.1 mmol, 2.2 equiv) dropwise at room temperature.

  • Stir the reaction at 50 °C for 3 hours, or until TLC/LC-MS indicates full consumption of the starting material.

  • Cool the reaction, quench carefully with saturated aqueous NH₄Cl solution (5 mL), and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography to afford the desired amine.

Conclusion and Future Outlook

The functionalization of 5-bromo-3-methylisoxazole is a mature field, yet one that continues to evolve. While palladium catalysts, particularly those paired with bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos, remain the most robust and versatile option for a majority of Suzuki and Buchwald-Hartwig reactions, the landscape is shifting.[4][12]

For reasons of cost and sustainability, there is a significant and growing interest in catalysts based on more earth-abundant first-row transition metals.[21] Nickel, in particular, has demonstrated remarkable efficacy, often enabling transformations that are challenging for palladium.[6][22] Furthermore, the development of heterogeneous[23][24] and photoredox-mediated[13] catalytic systems promises milder reaction conditions, simplified purification, and enhanced catalyst recyclability. Researchers working with 5-bromo-3-methylisoxazole should consider these emerging methodologies, as they represent the future of efficient and sustainable chemical synthesis.

References

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025). Vertex AI Search.
  • Validating the catalytic efficiency of K₃PO₄ in C-C bond form
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  • Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. (n.d.). Nanochemistry Research.
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  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2011). Scite.ai.
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  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). NIH.
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  • Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions. (2019). Squarespace.
  • Chapter 5 5.1 5.1 Introduction 5.1.1 Cross-coupling reactions. (n.d.).
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  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
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  • Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. (2020).
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013). Chemical Society Reviews (RSC Publishing).
  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... (n.d.).
  • Copper-Mediated Cross-Coupling Reactions. (n.d.).
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  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Benchmarking Catalyst Performance for Reactions of 5-Bromo-6-methylpicolinaldehyde: A Compar
  • Sonogashira coupling. (n.d.). Wikipedia.
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  • Scheme 3: Scope and isolated yields of the synthesis of 5. Reaction... (n.d.).
  • Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. (2022). PMC - NIH.
  • Novel strategies for CC/X bond form
  • C–C Bond Formation by Cross-coupling. (n.d.).
  • Laccase-Catalyzed C-C Bond Forming Reactions. (n.d.). Longdom Publishing.
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Topic: Alternative Compounds and Reagents to 5-Bromo-3-methylisoxazole in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

5-Bromo-3-methylisoxazole is a cornerstone reagent in medicinal chemistry, prized for the versatility of its C5-bromo "handle" in constructing complex molecular architectures.[1] The isoxazole moiety itself is a privileged scaffold, appearing in numerous approved pharmaceuticals. However, the strategic demands of drug discovery—spanning modulation of physicochemical properties, exploration of new intellectual property space, and optimization of structure-activity relationships (SAR)—necessitate a broader palette of building blocks. This guide provides a comparative analysis of viable alternatives to 5-Bromo-3-methylisoxazole, framed through the lens of bioisosterism and synthetic strategy. We will dissect the reactivity of regioisomeric and substituted isoxazoles, as well as alternative halogenated five- and six-membered heterocycles, providing the experimental data and protocols required for their practical application.

The Benchmark: Reactivity Profile of 5-Bromo-3-methylisoxazole

5-Bromo-3-methylisoxazole serves as an exemplary substrate for a host of transition metal-catalyzed cross-coupling reactions. The bromine atom at the 5-position is readily displaced, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds that are fundamental to the elaboration of drug candidates.[2] Its utility is most pronounced in reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.

The primary value of this reagent lies in its ability to introduce the 3-methylisoxazole core, which can act as a bioisostere for other functional groups, influence molecular conformation, and engage in specific hydrogen bonding interactions with biological targets.[3][4]

Bioisostere_Decision_Workflow start Project Goal h_bond Modulate H-Bonding? start->h_bond metabolism Improve Metabolic Stability? h_bond->metabolism No isoxazole Use 5-Bromo-3-methylisoxazole (H-bond acceptor) h_bond->isoxazole Acceptor OK pyrazole Use Bromopyrazole (H-bond donor & acceptor) h_bond->pyrazole Need Donor pyridine Use Bromopyridine (Strong H-bond acceptor, basic center) h_bond->pyridine Need Stronger Acceptor solubility Increase Aqueous Solubility? metabolism->solubility No thiophene Use Bromothiophene (Metabolically robust, non-basic) metabolism->thiophene Yes (vs. N-O bond) solubility->isoxazole No solubility->pyridine Yes end end isoxazole->end Proceed to Synthesis pyrazole->end Proceed to Synthesis pyridine->end Proceed to Synthesis triazole Use Bromotriazole (Amide isostere, H-bond donor/acceptor) triazole->end Proceed to Synthesis thiophene->end Proceed to Synthesis

Caption: Decision workflow for selecting a heterocyclic building block based on drug design goals.

Five-Membered Rings:

  • Pyrazoles (e.g., 5-Bromo-1-methyl-1H-pyrazole): Unlike isoxazoles which are primarily hydrogen bond acceptors (at the nitrogen), pyrazoles can act as both donors (N-H) and acceptors. This dual character can introduce new, beneficial interactions with a target protein. Their synthesis often involves similar starting materials to isoxazoles, making them accessible alternatives. * Thiazoles: The thiazole ring is another privileged scaffold in medicinal chemistry, known for its diverse biological activities. Bromo-substituted thiazoles are commercially available and participate readily in cross-coupling reactions.

  • Triazoles: The 1,2,3-triazole ring, often installed via "click chemistry," is a well-established bioisostere for amide bonds. [5]Using a bromo-triazole as a coupling partner allows for the introduction of this valuable motif into a larger structure via robust C-C bond formation.

Six-Membered Rings:

  • Pyridines (e.g., 5-Bromo-2-methylpyridin-3-amine): The pyridine ring introduces a basic nitrogen atom, which can significantly enhance aqueous solubility and provide a handle for salt formation—key attributes for oral drug candidates. Bromopyridines are highly reactive in Suzuki and other coupling reactions, often providing excellent yields. [6]

Table 2: Comparative Data of Heterocyclic Alternatives
CompoundClassKey FeaturepKa (conjugate acid)Application Example
5-Bromo-3-methylisoxazoleIsoxazoleH-bond acceptor~ -1.8General cross-coupling
3-Bromo-5-methylpyrazolePyrazoleH-bond donor/acceptor~ 2.5Kinase inhibitors
2-Bromo-4-methylthiazoleThiazoleH-bond acceptor, metabolically stable~ 2.4Antimicrobial agents [7]
5-Bromo-2-methylpyridinePyridineBasic, improves solubility~ 5.2CNS-active agents
2-BromothiopheneThiopheneAromatic, non-basicN/AIndazole synthesis [8]

Experimental Protocols: A Head-to-Head Comparison

To provide a practical context, we present detailed protocols for a Suzuki-Miyaura coupling reaction, directly comparing the benchmark reagent with a common pyridine-based alternative.

Protocol 1: Synthesis of 3-Methyl-5-phenylisoxazole

Objective: To demonstrate a standard Suzuki-Miyaura coupling using 5-Bromo-3-methylisoxazole.

Methodology:

  • To a 50 mL round-bottom flask, add 5-Bromo-3-methylisoxazole (1.0 mmol, 162 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

  • Evacuate and backfill the flask with argon gas three times.

  • Add 1,2-dimethoxyethane (DME, 8 mL) and water (2 mL) via syringe.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg).

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC (3:1 Hexanes:EtOAc).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound. Typical Yield: 90% .

Protocol 2: Synthesis of 2-Methyl-5-phenylpyridine

Objective: To demonstrate a comparable Suzuki-Miyaura coupling using a bromopyridine alternative.

Methodology:

  • To a 50 mL round-bottom flask, add 5-Bromo-2-methylpyridine (1.0 mmol, 172 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.5 mmol, 531 mg).

  • Evacuate and backfill the flask with argon gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg). [6]6. Heat the reaction mixture to 90 °C and stir for 6 hours, monitoring by TLC (4:1 Hexanes:EtOAc).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the title compound. Typical Yield: 88% .

Causality Behind Experimental Choices:

  • Base Selection: K₃PO₄ is often used with bromopyridines as it is a stronger, non-nucleophilic base that can facilitate the activation of the palladium catalyst and tolerate the amine functionality if present. [6]K₂CO₃ is a standard, effective base for many Suzuki reactions involving less electron-deficient halides like 5-bromo-3-methylisoxazole.

  • Catalyst: While both Pd(dppf)Cl₂ and Pd(PPh₃)₄ are highly effective, the choice can be substrate-dependent. Pd(PPh₃)₄ is a classic, highly active catalyst, whereas catalysts with bulky phosphine ligands like dppf can be more robust and prevent side reactions in some cases.

Conclusion and Future Outlook

While 5-Bromo-3-methylisoxazole remains a highly valuable and versatile building block, a modern synthetic or medicinal chemist must consider a wide range of alternatives to meet the complex demands of drug discovery. The choice of a bromo-heterocyclic reagent is not merely a tactical decision about bond formation but a strategic one that influences the entire biological and physicochemical profile of the final molecule. By understanding the comparative reactivity and the bioisosteric rationale behind choosing alternatives like bromopyrazoles, bromothiazoles, or bromopyridines, researchers can more effectively navigate chemical space to design safer, more potent, and more innovative therapeutics. The protocols and data presented herein serve as a validated starting point for the exploration and implementation of these critical synthetic strategies.

References

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A Comparative Study of 5-Bromo-3-methylisoxazole versus 3-bromo-5-methylisoxazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount. The isoxazole scaffold is a privileged heterocycle, integral to a wide array of pharmacologically active compounds.[1] The introduction of a bromine atom onto the isoxazole ring provides a versatile handle for further synthetic diversification, primarily through cross-coupling reactions. However, the seemingly subtle shift in the position of this bromine atom, as in the case of 5-bromo-3-methylisoxazole and 3-bromo-5-methylisoxazole, can have profound implications for the molecule's reactivity, synthetic accessibility, and ultimately, its utility in a research program. This guide provides an in-depth comparative analysis of these two isomers, supported by available experimental data and established chemical principles, to empower researchers in making informed decisions for their synthetic endeavors.

Structural and Physicochemical Properties: A Tale of Two Isomers

At first glance, 5-bromo-3-methylisoxazole and 3-bromo-5-methylisoxazole are simple constitutional isomers. However, the placement of the bromine atom relative to the methyl group and the heteroatoms of the isoxazole ring dictates their electronic and steric environments, which in turn influences their physical and chemical properties.

Property5-Bromo-3-methylisoxazole3-Bromo-5-methylisoxazole
Molecular Formula C₄H₄BrNOC₄H₄BrNO
Molecular Weight 161.98 g/mol 161.98 g/mol [2]
CAS Number 1263378-26-225741-97-3[2]
Physical Form Solid[3]Liquid[4]
Boiling Point 198.3 °C (Predicted)Combustible liquid[2]
Purity (Typical) ≥ 93%[3]≥ 96%[4]

Note: Some physical properties are predicted or taken from commercial supplier data and should be considered as such.

The difference in their physical state at room temperature—solid for the 5-bromo isomer and liquid for the 3-bromo isomer—is a direct consequence of their different crystal packing efficiencies, which are influenced by their distinct dipole moments and molecular shapes.

Synthesis Strategies: Navigating the Regioselectivity Challenge

The synthesis of specifically substituted isoxazoles often involves the construction of the heterocyclic ring from acyclic precursors. The choice of starting materials and reaction conditions is crucial to ensure the desired regiochemical outcome.

Synthesis of 5-Bromo-3-methylisoxazole

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne. For 5-bromo-3-methylisoxazole, a plausible synthetic route involves the reaction of acetonitrile oxide with a bromo-alkyne.

Synthesis of 5-Bromo-3-methylisoxazole acetonitrile Acetonitrile acetonitrile_oxide Acetonitrile Oxide acetonitrile->acetonitrile_oxide Oxidation isoxazole 5-Bromo-3-methylisoxazole acetonitrile_oxide->isoxazole [3+2] Cycloaddition bromoalkyne Bromo-substituted Alkyne bromoalkyne->isoxazole [3+2] Cycloaddition

Caption: Synthetic pathway to 5-Bromo-3-methylisoxazole.

A general experimental protocol for a related 1,3-dipolar cycloaddition is as follows:

General Experimental Protocol (Hypothetical):

  • Generation of Nitrile Oxide: Acetonitrile is converted to its corresponding hydroxamoyl chloride, which upon treatment with a base (e.g., triethylamine) in situ generates acetonitrile oxide.

  • Cycloaddition: The bromo-alkyne is introduced to the reaction mixture containing the nitrile oxide. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of 3-Bromo-5-methylisoxazole

The synthesis of 3-bromo-5-methylisoxazole can be approached by constructing the isoxazole ring with the bromine atom already in place on a precursor. One potential route involves the reaction of a dibromoformaldoxime with a substituted alkene, followed by elimination. A related synthesis of 3-amino-5-methylisoxazole involves the reaction of hydroxylamine with acetylacetonitrile, which can be prepared from ethyl acetate and acetonitrile.[5]

Synthesis of 3-Bromo-5-methylisoxazole precursor α-Bromo Ketoxime isoxazole 3-Bromo-5-methylisoxazole precursor->isoxazole Intramolecular Cyclization cyclization_reagent Base cyclization_reagent->isoxazole

Caption: Synthetic pathway to 3-Bromo-5-methylisoxazole.

General Experimental Protocol (Hypothetical):

  • Oxime Formation: A suitable α-bromo ketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent like ethanol.

  • Cyclization: The resulting oxime is then cyclized to the isoxazole. This step can often be promoted by heating or by the addition of a dehydrating agent.

  • Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method, such as distillation or column chromatography.

Spectroscopic Characterization: Deciphering the Isomeric Fingerprints

Spectroscopic Data 5-Bromo-3-methylisoxazole (Predicted) 3-Bromo-5-methylisoxazole (Predicted)
¹H NMR (δ, ppm) ~2.3 (s, 3H, -CH₃), ~6.2 (s, 1H, isoxazole H-4)~2.4 (s, 3H, -CH₃), ~6.1 (s, 1H, isoxazole H-4)
¹³C NMR (δ, ppm) ~12 (-CH₃), ~100 (C4), ~158 (C5-Br), ~162 (C3)~11 (-CH₃), ~102 (C4), ~145 (C3-Br), ~170 (C5)

Causality behind Predicted Shifts:

  • ¹H NMR: The chemical shift of the C4-proton in isoxazoles is sensitive to the electronic nature of the substituents at C3 and C5. The electron-withdrawing bromine atom is expected to have a deshielding effect. The precise shift will differ slightly between the two isomers due to the different positions of the bromine and methyl groups.

  • ¹³C NMR: The carbon attached to the bromine atom (C5 in the 5-bromo isomer and C3 in the 3-bromo isomer) will be significantly shifted. The C3 and C5 carbons of the isoxazole ring have distinct chemical shifts, with C5 generally appearing at a higher field (lower ppm) than C3 in 3,5-disubstituted isoxazoles. The presence of the bromine atom will further influence these shifts.

Chemical Reactivity: A Comparative Analysis

The position of the bromine atom is the primary determinant of the differential reactivity of these two isomers. This is most evident in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[6] The reactivity of aryl and heteroaryl halides in these reactions is highly dependent on the electronic environment of the carbon-halogen bond.

5-Bromo-3-methylisoxazole: The bromine atom at the 5-position is analogous to a vinyl bromide and is expected to be highly reactive in palladium-catalyzed cross-coupling reactions. The oxidative addition of the palladium(0) catalyst to the C-Br bond is generally facile. Experimental evidence from studies on related 3,4-disubstituted 5-bromoisoxazoles confirms their successful participation in Suzuki-Miyaura couplings to afford trisubstituted isoxazoles in good to high yields.[7]

3-Bromo-5-methylisoxazole: The bromine atom at the 3-position is adjacent to the ring nitrogen atom. This proximity can influence the electronic nature of the C-Br bond and its accessibility to the palladium catalyst. While there is less direct experimental data available for the Suzuki coupling of this specific isomer, it is anticipated to be a viable substrate, although its reactivity profile may differ from the 5-bromo isomer. A study on the Suzuki-Miyaura cross-coupling of 3-bromoquinoline with a boronic acid pinacol ester demonstrates the feasibility of coupling at the 3-position of a nitrogen-containing heterocycle.[8][9]

Suzuki_Coupling cluster_5bromo 5-Bromo-3-methylisoxazole cluster_3bromo 3-Bromo-5-methylisoxazole isoxazole5 5-Bromo-3-methylisoxazole product5 5-Aryl-3-methylisoxazole isoxazole5->product5 Pd(0), Base R-B(OH)₂ isoxazole3 3-Bromo-5-methylisoxazole product3 3-Aryl-5-methylisoxazole isoxazole3->product3 Pd(0), Base R-B(OH)₂

Caption: Comparative Suzuki-Miyaura coupling of the two isomers.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Bromoisoxazole (General Procedure)

  • Reaction Setup: To a flame-dried Schlenk tube, add the bromoisoxazole (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to obtain the desired coupled product.

Nucleophilic Aromatic Substitution (SNAr)

The susceptibility of a heteroaryl halide to nucleophilic aromatic substitution is governed by the electron-deficiency of the ring and the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.

5-Bromo-3-methylisoxazole: The isoxazole ring is inherently electron-deficient. The bromine at the 5-position can be displaced by strong nucleophiles. The stability of the intermediate carbanion is a key factor.

3-Bromo-5-methylisoxazole: The bromine at the 3-position is also on an electron-deficient ring. Studies on the synthesis of 3-aminoisoxazoles from 3-bromoisoxazolines suggest that the C3 position is susceptible to nucleophilic attack by amines.[10] The relative rates of SNAr for the two isomers would depend on the specific nucleophile and reaction conditions.

Applications in Drug Discovery and Organic Synthesis

Both 5-bromo-3-methylisoxazole and 3-bromo-5-methylisoxazole serve as valuable intermediates in the synthesis of more complex molecules with potential biological activity.[6] The choice between the two often depends on the desired final structure and the synthetic strategy.

  • 5-Bromo-3-methylisoxazole is a versatile building block for introducing substituents at the 5-position of the isoxazole ring. This is particularly useful for structure-activity relationship (SAR) studies where modifications at this position are desired.

  • 3-Bromo-5-methylisoxazole allows for functionalization at the 3-position, providing access to a different chemical space. This can be crucial for targeting specific biological interactions where a substituent at C3 is required for optimal binding.

Conclusion

References

  • Google Patents. (2020). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methyl-1,2-oxazole. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]

  • ResearchGate. (2016). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... Retrieved from [Link]

  • ACS Publications. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Retrieved from [Link]

  • RSC Publishing. (2021). [3 + 2] cycloaddition between cyclic diaryl λ3-bromanes and nitrones towards the formation of dihydrobenzisoxazoles and an evaluation of regioisomeric bioactivity. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Retrieved from [Link]

  • ResearchGate. (2006). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (2021). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • PubMed. (2014). Ruthenium-catalyzed cycloadditions of 1-haloalkynes with nitrile oxides and organic azides: synthesis of 4-haloisoxazoles and 5-halotriazoles. Retrieved from [Link]

  • PubMed Central (PMC). (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • YouTube. (2019). cycloadditions with azides. Retrieved from [Link]

  • MDPI. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. Retrieved from [Link]

  • PubMed Central (PMC). (2014). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (2020). General Platform for the Conversion of Isoxazol‐5‐ones to 3,5‐Disubstituted Isoxazoles via Nucleophilic Substitutions and Palladium Catalyzed Cross‐Coupling Strategies. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and Antileukemic Activity of New 3-(5-Methylisoxazol-3-yl) and 3-(Pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • RSC Publishing. (1981). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Retrieved from [Link]

  • ACS Publications. (2024). Combining Palladium and Metal Alkoxide Enables Chemoselective Access to Flexible Allyl-Pd Oxa-dipoles for Higher-Order Cycloadditions. Retrieved from [Link]

  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [Link]

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A Technical Guide to Bioisosteric Replacements for the 5-Bromo-3-methylisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, stands as a cornerstone of this process. This guide provides an in-depth comparison of bioisosteric replacements for the 5-bromo-3-methylisoxazole scaffold, a heterocyclic motif of interest in drug discovery. We will explore key bioisosteres, their synthesis, and a comparative analysis of their properties, supported by experimental data and detailed protocols.

The 5-Bromo-3-methylisoxazole Scaffold: An Introduction

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1] This scaffold is present in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[2] The 5-bromo-3-methylisoxazole moiety, in particular, offers a synthetically versatile handle for further functionalization via cross-coupling reactions at the bromine-bearing carbon, making it an attractive starting point for the development of novel therapeutics.

The Principle of Bioisosterism: Beyond Simple Substitution

Bioisosterism is not merely about swapping one functional group for another of a similar size. It is a nuanced strategy aimed at fine-tuning a molecule's properties to enhance efficacy, improve safety, and optimize pharmacokinetic parameters. Bioisosteres can be classified as classical (atoms or groups with the same valency) or non-classical (structurally distinct groups with similar properties).[3] The goal is to modulate characteristics such as:

  • Lipophilicity: Affects solubility, cell permeability, and plasma protein binding.

  • Electronic Effects: Influences pKa, dipole moment, and hydrogen bonding capacity.

  • Metabolic Stability: Can block or alter sites of metabolic transformation.

  • Pharmacological Activity: Can enhance binding affinity and selectivity for the target.

This guide will focus on heterocyclic bioisosteres for the isoxazole ring, specifically the 1,2,3-triazole and 1,2,4-oxadiazole ring systems.

Key Bioisosteric Replacements for the Isoxazole Ring

The 1,2,3-Triazole Ring

The 1,2,3-triazole ring has gained significant traction as a bioisostere for various five-membered heterocycles.[4] Its key features include:

  • Chemical Stability: Highly stable to metabolic degradation, oxidation, and reduction.[4]

  • Hydrogen Bonding: Possesses both hydrogen bond donor (N-H) and acceptor (N atoms) capabilities.

  • Dipole Moment: The dipole moment can be modulated depending on the substitution pattern.

The 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is another common bioisosteric replacement, particularly for ester and amide functionalities, due to its resistance to hydrolysis.[5] Its properties include:

  • Metabolic Stability: Generally resistant to enzymatic cleavage.[6]

  • Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors.

  • Electronic Profile: The ring is electron-withdrawing and can influence the properties of adjacent functional groups.

The following diagram illustrates the structural relationship between the parent isoxazole and its bioisosteres.

Figure 1. Bioisosteric relationships explored in this guide.

Comparative Analysis of Physicochemical Properties

The choice of a bioisosteric replacement is often guided by the desired changes in a molecule's physicochemical profile. The following table summarizes key computed properties of the 5-bromo-3-methylisoxazole scaffold and its potential bioisosteres.

Property5-Bromo-3-methylisoxazole5-Bromo-1-methyl-1H-1,2,4-triazole3-Methyl-5-bromo-1,2,4-oxadiazole
Molecular Formula C₄H₄BrNOC₃H₄BrN₃C₃H₂BrN₂O
Molecular Weight ( g/mol ) 161.98161.99162.96
XLogP3 1.50.41.1
Hydrogen Bond Donors 000
Hydrogen Bond Acceptors 233
Polar Surface Area (Ų) 2638.743.7

Data for 5-Bromo-3-methylisoxazole and 5-Bromo-1-methyl-1H-1,2,4-triazole sourced from PubChem. Data for 3-Methyl-5-bromo-1,2,4-oxadiazole is estimated based on related structures.[7][8]

This comparison highlights that replacing the isoxazole ring with a 1,2,3-triazole or a 1,2,4-oxadiazole can increase the number of hydrogen bond acceptors and the polar surface area, which may lead to improved solubility and altered interactions with biological targets. The predicted lipophilicity (XLogP3) also varies, suggesting that these replacements can be used to modulate this important property.

Experimental Protocols

A critical aspect of drug discovery is the efficient and reproducible synthesis of target compounds. This section provides detailed, step-by-step methodologies for the synthesis of the 5-bromo-3-methylisoxazole scaffold and one of its key bioisosteres.

Synthesis of 5-Bromo-3-methylisoxazole

Hypothetical Protocol:

  • Step 1: Formation of the Isoxazole Ring. To a solution of acetylacetone (1 equivalent) in a suitable solvent such as ethanol, add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in water.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-dimethylisoxazole.

  • Step 2: Bromination. To a solution of 3,5-dimethylisoxazole (1 equivalent) in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-methylisoxazole.

Figure 2. Synthetic workflow for 5-Bromo-3-methylisoxazole.

Synthesis of a 5-Bromo-3-methyl-1,2,4-thiadiazole Bioisostere

A detailed protocol for the synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole, a close structural analog and potential bioisostere, has been reported and is adapted here.[10] This procedure involves a Sandmeyer bromination of the corresponding amino-thiadiazole.

Experimental Protocol:

  • Step 1: Diazotization. In a suitable reactor, add 439.5 kg (295 L) of 48% hydrobromic acid solution and 100.0 kg of 5-amino-3-methyl-1,2,4-thiadiazole to 54 kg of water.

  • Warm the solution to a maximum of 40 °C and stir until all the starting material has dissolved. If dissolution is incomplete, continue stirring at 40 °C for 2 hours.

  • In a separate vessel, dissolve 89.7 kg of sodium nitrite in 150 kg of water.

  • Step 2: Sandmeyer Reaction. Add the sodium nitrite solution to the reactor portion-wise over approximately 6 hours, maintaining the temperature between 40-45 °C.

  • Monitor the reaction for completion (starting material < 1.0%). If necessary, add an additional 10-20% of the sodium nitrite solution.

  • Step 3: Work-up and Extraction. Once the reaction is complete, cool the mixture to 20-25 °C and add 399.0 kg (300 L) of dichloromethane (DCM).

  • After stirring for 10 minutes and allowing the layers to settle for 10 minutes, separate the lower organic phase.

  • Extract the aqueous phase with an additional 133.0 kg (100 L) of DCM.

  • Combine the organic phases and adjust the pH to 10-11 by adding a 5% sodium hydroxide solution.

  • Stir the mixture for 20 minutes, allow it to settle for 30 minutes, and then separate the organic phase.

  • Step 4: Isolation. Concentrate the organic phase under vacuum at a maximum temperature of 30 °C to remove the DCM.

  • Continue stirring under vacuum for 4-6 hours to ensure complete removal of the solvent, yielding 5-bromo-3-methyl-1,2,4-thiadiazole (81.6% yield).[10]

Figure 3. Synthetic workflow for a thiadiazole bioisostere.

Comparative Pharmacological Profiles: Emerging Insights

While direct, head-to-head pharmacological comparisons of 5-bromo-3-methylisoxazole and its exact bioisosteres are limited in the public domain, broader studies on isoxazole- versus triazole- and oxadiazole-containing compounds provide valuable structure-activity relationship (SAR) insights.

For instance, studies have shown that replacing an isoxazole ring with a 1,2,4-oxadiazole can lead to compounds with potent biological activities, including anticancer and antitubercular effects. Similarly, the isosteric replacement of an isoxazole with a 1,2,3-triazole has been explored in the development of anti-infective agents, with some triazole derivatives showing comparable or enhanced activity.

It is crucial to note that the success of a bioisosteric replacement is highly context-dependent and must be evaluated on a case-by-case basis.[4] The subtle changes in electronics, sterics, and hydrogen bonding capabilities can lead to significant differences in target engagement and overall pharmacological profile.

Conclusion and Future Directions

The 5-bromo-3-methylisoxazole scaffold represents a valuable starting point for medicinal chemistry campaigns. The bioisosteric replacement of the isoxazole ring with other five-membered heterocycles, such as 1,2,3-triazoles and 1,2,4-oxadiazoles, offers a powerful strategy to modulate the physicochemical and pharmacological properties of lead compounds.

This guide has provided a framework for understanding these bioisosteric relationships, including a comparison of key properties and detailed synthetic considerations. Future research should focus on the direct, systematic comparison of these scaffolds within the same molecular framework to generate robust SAR data. Such studies will be invaluable for guiding the rational design of next-generation therapeutics.

References

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A Comparative Guide to Analytical Techniques for Purity Assessment of 5-Bromo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 5-Bromo-3-methylisoxazole, a key building block in medicinal chemistry, is no exception.[1] Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 5-Bromo-3-methylisoxazole, offering insights into the causality behind experimental choices and providing actionable protocols.

The selection of an appropriate analytical method is critical and depends on the specific requirements of the analysis, such as the nature of expected impurities and the intended use of the material.[2] This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their relative strengths and weaknesses for the comprehensive purity assessment of this halogenated isoxazole derivative.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a highly versatile and robust technique for purity determination, particularly for non-volatile and thermally labile compounds.[3][4] It separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[2] For 5-Bromo-3-methylisoxazole, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach.

Causality in HPLC Method Design

The choice of a C18 column is based on its hydrophobic nature, which provides good retention for moderately polar compounds like 5-Bromo-3-methylisoxazole. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution from potential impurities. Formic acid helps to suppress the ionization of any acidic or basic functional groups, leading to more symmetrical peaks. A gradient elution is employed to ensure that both early and late-eluting impurities are effectively separated and detected within a reasonable run time. UV detection is appropriate as the isoxazole ring contains a chromophore that absorbs in the UV region.

Experimental Protocol: RP-HPLC for 5-Bromo-3-methylisoxazole

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of 5-Bromo-3-methylisoxazole.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Interpretation

The purity of the sample is typically determined by area percent normalization, where the peak area of 5-Bromo-3-methylisoxazole is expressed as a percentage of the total area of all observed peaks. For accurate quantification, a reference standard of known purity should be used to create a calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter Solution s2->s3 a1 Inject into HPLC s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Report Purity d2->d3

HPLC Purity Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC is an ideal technique for the separation and analysis of volatile and thermally stable compounds.[4][5] Given that 5-Bromo-3-methylisoxazole has a relatively low molecular weight, it is amenable to GC analysis. Coupling GC with a mass spectrometer (MS) provides an additional layer of confirmation by furnishing mass information for the parent compound and any separated impurities.

Causality in GC-MS Method Design

A mid-polar capillary column, such as a 5% phenyl-polydimethylsiloxane (DB-5 or equivalent), is a good starting point for the analysis of halogenated heterocyclic compounds. This stationary phase provides a good balance of dispersive and polar interactions for effective separation. The choice of a temperature program is crucial to ensure that the compound and its potential impurities are volatilized without degradation and are well-separated chromatographically. A split injection is used to prevent column overloading with a concentrated sample. The mass spectrometer is operated in electron ionization (EI) mode, which will produce a characteristic fragmentation pattern for 5-Bromo-3-methylisoxazole, aiding in its identification.

Experimental Protocol: GC-MS for 5-Bromo-3-methylisoxazole

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100 °C (hold for 2 min)

    • Ramp: 10 °C/min to 240 °C (hold for 10 min)

  • MS Transfer Line Temperature: 280 °C

  • MS Source Temperature: 230 °C

  • Mass Scan Range: 50-300 m/z

Sample Preparation:

  • Accurately weigh approximately 20 mg of 5-Bromo-3-methylisoxazole.

  • Dissolve in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Vortex to ensure complete dissolution.

  • Transfer to a GC vial.

Data Interpretation

Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the molecular weight and isotopic pattern of 5-Bromo-3-methylisoxazole (presence of bromine isotopes 79Br and 81Br). The mass spectra of any impurity peaks can be used to tentatively identify their structures.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Solvent s1->s2 a1 Inject into GC s2->a1 a2 Vaporization & Separation a1->a2 a3 MS Detection a2->a3 d1 TIC Peak Integration a3->d1 d2 Mass Spectra Analysis a3->d2 d3 Purity & Impurity ID d1->d3 d2->d3

GC-MS Purity Analysis Workflow

Quantitative NMR (qNMR): An Absolute Method for Purity Determination

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte.[6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard of known purity, the absolute purity of the analyte can be determined.

Causality in qNMR Experiment Design

The key to a successful qNMR experiment is the selection of a suitable internal standard that has a simple spectrum with at least one signal that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices. The solvent, typically DMSO-d6, should be chosen to dissolve both the analyte and the internal standard. The experimental parameters, such as the relaxation delay (D1), must be set to ensure full relaxation of all relevant nuclei for accurate integration. A longer relaxation delay (at least 5 times the longest T1 value) is crucial.

Experimental Protocol: qNMR for 5-Bromo-3-methylisoxazole

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 5-Bromo-3-methylisoxazole into a vial.

  • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (D1): 30-60 seconds (to be determined experimentally based on T1 values).

  • Number of Scans: 8-16 (sufficient to achieve a good signal-to-noise ratio).

  • Acquisition Time: At least 3 seconds.

Data Processing and Calculation
  • Process the 1H NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal of 5-Bromo-3-methylisoxazole (e.g., the methyl protons) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Potential Impurities and Forced Degradation Studies

A comprehensive purity assessment should also consider potential process-related impurities and degradation products.[7] Common impurities in the synthesis of 5-Bromo-3-methylisoxazole could include starting materials, reagents, and isomers (e.g., 3-Bromo-5-methylisoxazole).[8]

Forced degradation studies are essential to develop a stability-indicating analytical method.[9][10] This involves subjecting the 5-Bromo-3-methylisoxazole to harsh conditions to intentionally degrade it.

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other. This demonstrates the specificity of the method.[11]

Comparison of Analytical Techniques

Parameter HPLC GC-MS qNMR
Principle Differential partitioning between liquid and solid phases.Differential partitioning between gas and solid/liquid phases.Nuclear spin resonance in a magnetic field.
Analyte Suitability Non-volatile, thermally labile/stable compounds.Volatile and thermally stable compounds.Soluble compounds with NMR-active nuclei.
Primary Use Case Routine purity testing, impurity profiling, stability studies.Identification of volatile impurities, residual solvents.Absolute purity determination, certification of reference materials.
Quantification Relative (area %) or absolute with a specific reference standard.Relative (area %) or absolute with a specific reference standard.Absolute with a non-specific internal standard.
Sensitivity High (ng to pg range).Very high (pg to fg range).Lower (mg range).
Throughput High.Moderate to high.Low to moderate.
Structural Information Limited (retention time, UV spectrum).Provides mass and fragmentation data for identification.Provides detailed structural information.

Conclusion and Recommendations

For the comprehensive purity assessment of 5-Bromo-3-methylisoxazole, a multi-faceted approach is recommended.

  • HPLC should be considered the primary technique for routine quality control, release testing, and stability studies due to its high precision, robustness, and ability to detect non-volatile impurities.[3]

  • GC-MS is a valuable complementary technique, especially for identifying and quantifying volatile process-related impurities and residual solvents that may not be detected by HPLC.[5]

  • qNMR serves as an excellent orthogonal method for the absolute purity determination of a reference standard or for an independent verification of purity without the need for a specific certified standard of 5-Bromo-3-methylisoxazole.[6][12]

By leveraging the strengths of these three analytical techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile for 5-Bromo-3-methylisoxazole, ensuring the quality and integrity of their research and development activities.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 63(3), 175-181.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kord, A. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835.
  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231.
  • Raja, K. D., Ramana, V. S. V., Babu, K. R., Babu, B. K., Kumar, V. J., Kumar, K. S. R. P., & Sharma, H. K. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(10), 5017-5026.
  • PubChem. (n.d.). 3-Bromo-5-methyl-1,2-oxazole. Retrieved from [Link]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

  • Liu, Y., Li, Y., Wang, Y., & Li, X. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 423-434.
  • Reddy, G. S., & Kumar, A. (2012). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 4(5), 1876-1881.
  • Kumar, A., & Rao, B. S. (2016). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. International Journal of Research in Pharmacy and Chemistry, 6(3), 456-464.
  • Sajan, P. G., & Kumara, M. N. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Analytical Methods.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • JEOL. (2022). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Wieczorek, A., & Chodyński, M. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206.
  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]

  • Quantitative NMR Journal. (n.d.). Retrieved from [Link]

  • Wang, Y., Li, Y., Chen, Y., Li, Y., & Wang, L. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • Singh, R., & Rehman, Z. U. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

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Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-3-methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the dynamic field of drug discovery, the isoxazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[1][2] This guide, intended for researchers, scientists, and drug development professionals, delves into the nuanced world of 5-bromo-3-methylisoxazole derivatives. It offers a comparative analysis of their structure-activity relationships (SAR), underpinned by experimental data, to illuminate the path for designing more potent and selective therapeutic agents. The strategic placement of a bromine atom at the 5-position and a methyl group at the 3-position of the isoxazole ring provides a unique chemical entity with significant potential for derivatization and optimization of biological activity.[3]

The 5-Bromo-3-methylisoxazole Core: A Foundation for Diverse Biological Activities

The 5-bromo-3-methylisoxazole moiety is a versatile building block in medicinal chemistry. The bromine atom, a halogen, can enhance the lipophilicity of the molecule, potentially improving membrane permeability and oral bioavailability. Furthermore, the carbon-bromine bond can serve as a synthetic handle for introducing further molecular diversity through various cross-coupling reactions. The methyl group at the 3-position can contribute to the steric and electronic profile of the molecule, influencing its interaction with biological targets.

This guide will explore the SAR of derivatives based on this core, focusing on key therapeutic areas where they have shown promise, including antimicrobial and anticancer applications.

Antimicrobial Activity: Targeting Microbial Threats

The search for novel antimicrobial agents is a perpetual challenge in the face of growing antibiotic resistance. Isoxazole derivatives have emerged as a promising class of compounds in this arena.[4] A study on a series of 3-aryl-5-(3'-bromophenyl)isoxazoles, which share a brominated phenyl group at the 5-position, provides valuable insights into the structural requirements for antimicrobial and antitubercular activity.[5]

Key SAR Observations for Antimicrobial Activity:

While direct SAR studies on a series of 5-bromo-3-methylisoxazole derivatives are not extensively available in the reviewed literature, we can extrapolate potential trends from related structures. For instance, in the study of 3-aryl-5-(3'-bromophenyl)isoxazoles, the nature of the aryl substituent at the 3-position significantly influenced the antimicrobial and antitubercular activity. This suggests that modifications at the 3-position of the 5-bromo-3-methylisoxazole core could be a fruitful avenue for optimization.

A hypothetical SAR exploration for antimicrobial activity of 5-bromo-3-methylisoxazole derivatives is depicted below.

SAR_Antimicrobial cluster_core 5-Bromo-3-methylisoxazole Core cluster_modifications Potential Modifications cluster_activity Predicted Impact on Antimicrobial Activity Core 5-Bromo-3-methylisoxazole Mod_C4 Substitution at C4-position (e.g., amides, esters) Core->Mod_C4 Derivatization Mod_Me Modification of 3-Methyl group (e.g., functionalization) Core->Mod_Me Derivatization Activity_Increase Potential Increase in Activity Mod_C4->Activity_Increase Introduction of H-bond donors/acceptors Activity_Decrease Potential Decrease in Activity Mod_Me->Activity_Decrease Introduction of bulky groups

Caption: Hypothetical SAR for antimicrobial activity.

Comparative Data on Related Antimicrobial Isoxazoles:

To provide a tangible comparison, the following table summarizes the antimicrobial activity of some 3-aryl-5-(3'-bromophenyl)isoxazole derivatives. This data can serve as a benchmark for future studies on 5-bromo-3-methylisoxazole analogs.

Compound ID3-Aryl SubstituentAntitubercular Activity (MIC, µg/mL)Antibacterial Activity (MIC, µg/mL vs. S. aureus)Antifungal Activity (MIC, µg/mL vs. A. niger)
3a Phenyl>2525>25
3b 4-Chlorophenyl12.512.512.5
3c 4-Methylphenyl>2525>25
3d 4-Methoxyphenyl252525
3e 3,4-Dichlorophenyl6.256.256.25

Data extracted from a study on 3-aryl-5-(3'-bromophenyl)isoxazoles and is presented for comparative purposes.[5]

Anticancer Activity: A Battle on the Cellular Front

The isoxazole scaffold is a recurring motif in the design of anticancer agents.[6] Derivatives of isoxazole have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

SAR Insights from Related Anticancer Isoxazoles:

While specific SAR studies on 5-bromo-3-methylisoxazole derivatives as anticancer agents are limited, research on related structures provides valuable clues. For instance, a study on 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives revealed that the nature of the substituents on both the isoxazole and quinoline rings significantly impacted their cytotoxic activity against various cancer cell lines.[7]

The following workflow illustrates a general approach to screening novel 5-bromo-3-methylisoxazole derivatives for anticancer activity.

Anticancer_Screening_Workflow Start Synthesize Library of 5-Bromo-3-methylisoxazole Derivatives Screening In vitro Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) Start->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Mechanism_Study Mechanism of Action Studies (e.g., enzyme inhibition, apoptosis assays) Lead_Identification->Mechanism_Study Optimization Lead Optimization Mechanism_Study->Optimization End Preclinical Development Optimization->End

Caption: General workflow for anticancer drug discovery.

Comparative Cytotoxicity Data of Related Isoxazole Derivatives:

The table below presents the cytotoxic activity of selected 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives against the A549 human lung cancer cell line, offering a reference point for the potency of related isoxazole compounds.

Compound ID3-Aryl Substituent2-Alkylquinoline SubstituentIC50 (µM) against A549 cells
4a Phenyl3-Methylquinoline>100
4f 4-Chlorophenyl3-Methylquinoline25.4
4n 4-Fluorophenyl3-Propylquinoline<12

Data extracted from a study on 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles for comparative analysis.[7]

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental methodologies are crucial. The following sections outline general procedures for the synthesis and biological evaluation of isoxazole derivatives, based on established protocols.

General Synthesis of 3,5-Disubstituted Isoxazoles

A common method for synthesizing 3,5-disubstituted isoxazoles involves the reaction of a chalcone with hydroxylamine hydrochloride.

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of an appropriate acetophenone in ethanol, add an equimolar amount of a substituted benzaldehyde.

  • Add a catalytic amount of a base (e.g., aqueous potassium hydroxide) dropwise while stirring at room temperature.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone.

Step 2: Cyclization to Isoxazole

  • Dissolve the synthesized chalcone in a suitable solvent such as ethanol or glacial acetic acid.

  • Add an excess of hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling, pour the mixture into ice-cold water.

  • Filter the resulting solid, wash with water, and purify by recrystallization to yield the 3,5-disubstituted isoxazole.[5]

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi).

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (broth with inoculum) and negative controls (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Future Directions and Conclusion

The 5-bromo-3-methylisoxazole scaffold holds considerable promise for the development of novel therapeutic agents. While the existing literature provides a foundational understanding of the SAR of related isoxazole derivatives, a systematic exploration of the 5-bromo-3-methylisoxazole core is warranted. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives with modifications at the 4-position and on the 3-methyl group. Such studies will be instrumental in elucidating the precise structural requirements for potent and selective activity against various biological targets, ultimately paving the way for the development of next-generation isoxazole-based drugs.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • Advances in isoxazole chemistry and their role in drug discovery. (2023). RSC Medicinal Chemistry.
  • Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles. (2004). Indian Journal of Heterocyclic Chemistry.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2024). RSC Medicinal Chemistry.
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. (2015). Anti-Infective Agents.
  • 5-Amino-3-methylisoxazole. (n.d.). Sigma-Aldrich.
  • Structure–activity relationship of isoxazole derivatives. (2022).
  • 5-Bromo-3-methylisoxazole. (n.d.). Biosynth.
  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).
  • Advances in isoxazole chemistry and their role in drug discovery. (2023). RSC Medicinal Chemistry.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.
  • ChemInform Abstract: Synthesis of Novel 5-(3-Alkylquinolin-2-yl)-3-aryl Isoxazole Derivatives and Their Cytotoxic Activity. (2014).
  • Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. (2014). Bioorganic & Medicinal Chemistry Letters.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023).
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules.
  • 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. (2021). Organic & Biomolecular Chemistry.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022).
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics.
  • 5-Methylisoxazole-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Bioorganic & Medicinal Chemistry.
  • 5-Amino-4-bromo-3-methylisoxazole. (n.d.). Sigma-Aldrich.

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Safety Operating Guide

Guide to the Proper Disposal of 5-Bromo-3-methylisoxazole: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower researchers with not only high-quality reagents but also the critical knowledge to handle and dispose of them safely. 5-Bromo-3-methylisoxazole is a valuable heterocyclic compound in synthetic chemistry and drug development. However, its halogenated nature necessitates a rigorous and compliant disposal protocol. This guide provides a comprehensive, step-by-step plan to manage 5-Bromo-3-methylisoxazole waste, ensuring the safety of laboratory personnel and environmental integrity.

The cornerstone of this protocol is the principle of waste segregation. As a brominated organic compound, 5-Bromo-3-methylisoxazole is classified as a halogenated organic waste .[1] This classification is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration at regulated facilities, and are often more costly to manage than non-halogenated wastes.[1][2] Mixing these waste streams can lead to regulatory non-compliance and create hazardous chemical reactions.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling 5-Bromo-3-methylisoxazole, it is imperative to understand its potential hazards. Based on data from structurally similar isoxazole derivatives, a conservative approach to safety is warranted. The primary risks include irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[3][4] Therefore, stringent adherence to PPE standards is the first line of defense.

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard Classification Required PPE Rationale
Skin Irritant [4] Chemical-resistant gloves (e.g., Nitrile rubber) Prevents direct skin contact and potential chemical burns or absorption.[5][6]
Eye Irritant [4] Safety glasses with side-shields or chemical goggles Protects eyes from accidental splashes or contact with solid particles.[5][7]
Respiratory Irritant [4] Use within a certified chemical fume hood Minimizes the inhalation of dust or vapors, which can irritate the respiratory tract.[8]

| Harmful if Swallowed [3] | Laboratory coat, long pants, closed-toe shoes | Prevents accidental skin exposure and contamination of personal clothing.[5] |

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures that 5-Bromo-3-methylisoxazole waste is handled safely and in accordance with hazardous waste regulations.

Experimental Protocol: Waste Collection for 5-Bromo-3-methylisoxazole

Objective: To safely collect and store 5-Bromo-3-methylisoxazole waste, ensuring proper segregation and labeling for disposal.

Materials:

  • Appropriate hazardous waste container (e.g., 4-liter polyethylene or glass bottle)

  • Hazardous Waste Tag

  • Secondary containment bin

  • Personal Protective Equipment (as specified in Table 1)

Procedure:

  • Container Selection:

    • Choose a container made of a compatible material, such as polyethylene or borosilicate glass, to prevent degradation.[9]

    • Avoid metal safety cans, as halogenated solvents can dissociate to form acids that corrode metal.[9]

    • Ensure the container has a secure, tight-fitting screw cap to prevent leaks and vapor release.[10]

  • Waste Segregation:

    • Dedicate a specific container solely for Halogenated Organic Waste .[1][10]

    • Crucially, do not mix 5-Bromo-3-methylisoxazole waste with non-halogenated solvents, strong acids or bases, oxidizers, or heavy metals.[1][2][9] This segregation is paramount for safe and compliant disposal.

  • Labeling:

    • Before adding any waste, affix a "Hazardous Waste" tag to the container.[10][11]

    • Clearly write the full chemical name: "Waste 5-Bromo-3-methylisoxazole". Do not use abbreviations or chemical formulas.[10]

    • List all constituents and their approximate percentages if it is a mixed waste stream (e.g., "5-Bromo-3-methylisoxazole (~5g) in Dichloromethane (100mL)").

    • Identify all applicable hazards (e.g., Flammable, Toxic).[11]

    • Fill in the generator's name, lab location, and the accumulation start date.

  • Waste Accumulation:

    • Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.[8][11]

    • Keep the waste container securely closed at all times, except when actively adding waste.[10][11]

    • Do not fill the container beyond 75% capacity to allow for vapor expansion.[12]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a cabinet under the fume hood.[11]

    • The container must be placed within a larger, chemically resistant secondary containment bin to catch any potential leaks.[9]

    • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.[9][13]

  • Requesting Pickup:

    • Once the container is nearly full (at 75% capacity) or if you are generating waste infrequently, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[11]

Visualizing the Disposal Decision Process

To ensure clarity and immediate comprehension, the following diagram outlines the critical decision points in the disposal workflow for 5-Bromo-3-methylisoxazole.

G Disposal Workflow for 5-Bromo-3-methylisoxazole start Start: Waste Generated (5-Bromo-3-methylisoxazole) ppe Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) start->ppe Before Handling segregate Step 2: Identify Waste Type (Halogenated Organic) ppe->segregate container Step 3: Select Container (Compatible, Labeled Poly/Glass Bottle) segregate->container Correct Classification incompatibles Incompatible Wastes: - Non-Halogenated - Acids/Bases - Metals segregate->incompatibles DO NOT MIX transfer Step 4: Add Waste to Container (Inside Fume Hood) container->transfer storage Step 5: Store Securely (Closed, in Secondary Containment) transfer->storage Keep container closed when not in use pickup End: Request EHS Pickup storage->pickup When 75% full

Caption: Decision workflow for the safe disposal of 5-Bromo-3-methylisoxazole.

Emergency Procedures for Spills and Exposures

Accidents can happen despite the most careful planning. A clear, pre-defined emergency response is crucial.

  • Small Spill (Contained within a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place the collected waste into your designated halogenated waste container or a separate, sealed bag or container.[11] Tag it as hazardous waste.

    • Clean the spill area thoroughly.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][7]

    • Seek immediate medical attention.

  • Large Spill or Spill Outside of Containment:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team.[11]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal health or environmental responsibility.

References

  • 5-Amino-4-bromo-3-methylisoxazole 97 Safety Information. Sigma-Aldrich.

  • Hazardous Waste Segregation Guide. Bucknell University.

  • Halogenated Solvents Safety Information. Washington State University Environmental Health & Safety.

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.

  • Standard Operating Procedure - Halogenated Organic Liquids. Braun Research Group, Northwestern University.

  • Organic Solvents Disposal Procedures. Cornell University Environmental Health and Safety.

  • Personal protective equipment for handling 5-Bromo-3-methylbenzo[d]isoxazole. Benchchem.

  • Safety Data Sheet for ethyl 5-bromo-4-methylisoxazole-3-carboxylate. ChemicalBook.

  • Safety Data Sheet for 5-Bromo-3-methylisoxazole-4-carboxylic acid. CymitQuimica.

  • Safety Data Sheet for 5-Amino-3-methylisoxazole. PubChem.

  • Material Safety Data Sheet for 3-Bromo-5,5-Dimethyl-4,5-Dihydroisoxazole. Chemicea.

  • Safety Data Sheet for 3-Hydroxy-5-methylisoxazole. Fisher Scientific.

  • Safety Information for 5-AMINO-4-BROMO-3-METHYLISOXAZOLE. Echemi.

  • Handling and Storage for 3-amino-4-bromo-5-methylisoxazole. Echemi.

  • Hazardous Materials Disposal Guide. Nipissing University.

  • 3-Bromo-5-methyl-1,2-oxazole Hazard Information. PubChem.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety protocols, operational procedures, and disposal plans for handling 5-Bromo-3-methylisoxazole (CAS No. 1263378-26-2). As a liquid halogenated isoxazole, this compound requires stringent adherence to safety protocols to mitigate risks. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles.

Immediate Hazard Assessment

Hazard ClassGHS Hazard StatementRationale & Implication
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation. Prolonged exposure may lead to more severe dermatitis. This mandates the use of appropriate chemical-resistant gloves and a lab coat.[1]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationSplashes pose a significant risk, potentially causing severe irritation and damage to eye tissue. Chemical splash goggles are non-negotiable.[1]
Specific Target Organ Toxicity (Single Exposure, Category 3) H335: May cause respiratory irritationInhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort. All handling must be performed within a certified chemical fume hood.[1]
Flammable Liquids (Category 4) H227: Combustible liquidWhile not highly flammable, the compound is a combustible liquid. Sources of ignition such as sparks and open flames should be avoided in the handling area.[1]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the final and critical barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling 5-Bromo-3-methylisoxazole.

Protection TypeSpecificationRationale & Causality
Hand Protection Nitrile Rubber Gloves (minimum 5-mil thickness)Nitrile provides excellent resistance to a wide variety of chemicals and is the preferred choice for incidental contact.[2][3] For prolonged handling or spill cleanup, consider heavier-duty gloves like Butyl rubber. Always inspect gloves for integrity before use.[4]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified)Standard safety glasses are insufficient. Goggles are required to protect against splashes from all angles.[4][5] For large-volume transfers (>1L) or tasks with a high splash potential, a full-face shield must be worn in addition to goggles.[6]
Skin & Body Protection Full-Length Laboratory CoatA buttoned lab coat made of a non-absorbent material prevents skin contact from accidental spills.[2][4]
Respiratory Protection Not required under normal conditions of usePrimary Control: All handling of 5-Bromo-3-methylisoxazole must be conducted in a certified chemical fume hood to control vapor inhalation.[4][7] A respirator (e.g., NIOSH-approved with organic vapor cartridges) would only be necessary in the event of a large spill or ventilation failure.[2]
Foot Protection Closed-toe, liquid-resistant shoesProtects feet from spills and falling objects.[4]

Operational Plan: A Self-Validating Workflow

Adherence to a strict, logical workflow ensures that safety measures are implemented correctly at every stage. This process is designed to be a self-validating system, where proceeding to the next step is contingent on the successful completion of the previous one.

G Fig. 1: Safe Handling Workflow for 5-Bromo-3-methylisoxazole cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_post Post-Handling Phase RiskAssessment 1. Risk Assessment Review SDS of related compounds. Identify quantities and procedures. PPE_Selection 2. PPE Selection & Inspection Select appropriate PPE based on task. Inspect for defects. RiskAssessment->PPE_Selection EngControls 3. Verify Engineering Controls Confirm fume hood certification. Ensure clear workspace. PPE_Selection->EngControls Handling 4. Chemical Handling Work within fume hood sash limits. Use smallest practical quantity. EngControls->Handling Decon 5. Decontamination & Doffing Wipe down work surfaces. Remove PPE in correct order (gloves last). Handling->Decon Disposal 6. Waste Disposal Segregate as Halogenated Organic Waste. Use labeled, compatible containers. Decon->Disposal

Caption: Workflow for the safe handling of 5-Bromo-3-methylisoxazole.

Experimental Protocol: Weighing and Preparing a Solution

This protocol details the steps for safely preparing a solution of 5-Bromo-3-methylisoxazole, integrating the necessary PPE and engineering controls.

  • Preparation:

    • Confirm the chemical fume hood is operational and certified.

    • Don all required PPE as outlined in Section 2: lab coat, chemical splash goggles, and nitrile gloves.[2]

    • Place an analytical balance, glassware, solvent, and the sealed container of 5-Bromo-3-methylisoxazole inside the fume hood.

  • Weighing (Taring):

    • Place a clean, dry beaker or flask on the balance and tare it to zero.

    • Since 5-Bromo-3-methylisoxazole is a liquid, weighing is typically done by difference or by direct addition via pipette.[8]

  • Aliquotting the Liquid:

    • Carefully open the stock container inside the fume hood.

    • Using a calibrated pipette with a disposable tip, draw the required volume of 5-Bromo-3-methylisoxazole.

    • Dispense the liquid into the tared glassware. Keep all movements slow and deliberate to avoid splashes.

    • Securely re-cap the primary stock container immediately.

  • Dilution:

    • Slowly add the appropriate solvent to the glassware containing the 5-Bromo-3-methylisoxazole.

    • If necessary, stir the solution using a magnetic stir bar and stir plate, ensuring the vessel is covered (e.g., with a watch glass or parafilm) to minimize vapor release.

  • Cleanup and Decontamination:

    • Remove the disposable pipette tip into a designated halogenated solid waste container within the fume hood.

    • Wipe down any minor drips on the exterior of the glassware or work surface with a solvent-dampened cloth, disposing of the cloth in the same solid waste container.

Emergency and Disposal Plans

Spill and Exposure Procedures
  • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite).[7] Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Skin Contact: Immediately remove contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes.[10]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[9][12]

Waste Disposal

Proper waste segregation is critical for safety and environmental compliance.

  • Classification: 5-Bromo-3-methylisoxazole is a halogenated organic compound. All waste containing this chemical must be disposed of as Hazardous Halogenated Organic Waste .[10][13]

  • Containerization:

    • Liquid Waste: Collect in a designated, chemically compatible (e.g., HDPE or glass) container with a secure cap.[13] The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Solvents," and the full chemical name.[13] Do not fill containers beyond 75% capacity to allow for vapor expansion.[10]

    • Solid Waste: All contaminated consumables (gloves, pipette tips, absorbent materials) must be placed in a separate, clearly labeled container for solid halogenated waste.

  • Storage and Collection: Store sealed waste containers in a designated Satellite Accumulation Area with secondary containment until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste carrier.[7][13]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 5-Bromo-3-methylisoxazole, ensuring a safer environment for all personnel.

References

  • PubChem. (n.d.). 3-Bromo-5-methyl-1,2-oxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Bromomethyl)-5-methylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

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